beta-Caryophyllene
Description
Structure
3D Structure
Properties
CAS No. |
87-44-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1R,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/t13-,14-/m1/s1 |
InChI Key |
NPNUFJAVOOONJE-ZIAGYGMSSA-N |
SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Isomeric SMILES |
CC1=CCCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C |
Appearance |
Solid powder |
boiling_point |
264 to 266 °F at 14 mmHg (NTP, 1992) |
density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float 0.899-0.908 |
flash_point |
214 °F (NTP, 1992) |
melting_point |
< 25 °C |
Other CAS No. |
87-44-5 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) Insoluble in water; soluble in oils, ether Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(E)-beta-caryophyllene beta-caryophyllene caryophyllene caryophyllene, (R*,4Z,9S*)-(+-)-isomer caryophyllene, (R-(R*,4E,9S))-isomer caryophyllene, (R-(R*,4Z,9S*))-isomer caryophyllene, (S-(R*,4E,9S*))-isomer caryophyllene, (S-(R*,4Z,9S*))-isomer isocaryophyllene trans-caryophyllene |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Elucidation of β-Caryophyllene: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical and scientific overview of β-caryophyllene, a widely distributed bicyclic sesquiterpene. It details the journey from its initial discovery in the 19th century to the modern understanding of its pharmacological significance as a selective agonist of the cannabinoid receptor type 2 (CB2). This document outlines the classical and contemporary experimental protocols employed in its isolation, purification, and structural elucidation. Quantitative data from historical and recent studies are presented in structured tables for comparative analysis. Furthermore, key experimental workflows and the intricate CB2 receptor signaling pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of this multifaceted natural compound.
Introduction
Beta-caryophyllene is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves (Syzygium aromaticum), black pepper (Piper nigrum), and cannabis (Cannabis sativa).[1] Its unique chemical structure, featuring a rare trans-fused cyclobutane (B1203170) ring within a nine-membered ring, has intrigued chemists for over a century.[2] Initially explored for its contribution to the aroma and flavor of spices, β-caryophyllene has emerged as a molecule of significant pharmacological interest. This is primarily due to its selective binding to and activation of the cannabinoid receptor type 2 (CB2), positioning it as a "dietary cannabinoid" with potent anti-inflammatory and analgesic properties, devoid of the psychoactive effects associated with CB1 receptor activation.[3][4]
This guide traces the historical milestones in the discovery and characterization of β-caryophyllene, from its first mention in the early 19th century to the definitive elucidation of its complex structure and its more recent recognition as a key player in the endocannabinoid system.
Historical Discovery and Early Investigations
The story of β-caryophyllene begins in the era of natural product chemistry, long before the advent of modern analytical techniques.
Initial Discovery (1834)
The first recorded mention of the hydrocarbon that would later be named caryophyllene (B1175711) was in 1834 by Ettling , who noted its presence as a component of clove oil.[2] However, at this time, the techniques for isolating and characterizing such compounds were in their infancy, and it would be several decades before a more detailed investigation was undertaken.
Isolation and Early Characterization (Late 19th Century)
The systematic study of terpenes, including β-caryophyllene, was pioneered by chemists like Otto Wallach . In the late 19th century, Wallach and his contemporaries began to isolate and classify various terpenes from essential oils.[5] The primary method for isolating β-caryophyllene from clove oil during this period was fractional distillation . This technique separates compounds based on their different boiling points.
Structural Elucidation: A Century-Long Puzzle
Determining the intricate structure of β-caryophyllene was a significant challenge for organic chemists and spanned several decades of research, relying on classical methods of chemical degradation and synthesis.
Early Degradation Studies (Early 20th Century)
Chemists like Semmler and Mayer conducted early chemical degradation studies to unravel the carbon skeleton of β-caryophyllene. A key technique employed was ozonolysis , a process that cleaves carbon-carbon double bonds.[2] By analyzing the fragments produced from the ozonolysis of β-caryophyllene and its derivatives, researchers could piece together parts of its structure. These early studies established that β-caryophyllene was a bicyclic sesquiterpene (C15H24) containing two double bonds.[2]
The Contribution of Leopold Ruzicka
The Nobel laureate Leopold Ruzicka made significant contributions to the structural elucidation of many terpenes, including β-caryophyllene.[5] Through a series of meticulous chemical degradation experiments, Ruzicka and his team proposed several potential structures. However, the unusual nine-membered ring and the embedded cyclobutane ring made definitive structural assignment incredibly difficult with the available techniques.[2]
Final Confirmation and Synthesis (Mid-20th Century)
The correct structure of β-caryophyllene was finally confirmed through a combination of further chemical studies and, crucially, the first total synthesis of (±)-caryophyllene in 1964 by E.J. Corey's group . This landmark achievement in organic synthesis unequivocally validated the proposed structure.
Physicochemical Properties
The physical and chemical properties of β-caryophyllene have been documented over many years, with increasing accuracy as analytical methods improved.
| Property | Historical Data (Early 20th Century) | Modern Data |
| Molecular Formula | C15H24 | C15H24 |
| Molecular Weight | ~204 g/mol | 204.35 g/mol [6] |
| Boiling Point | 129-130 °C at 14 mmHg[7] | 262-264 °C at 760 mmHg[8] |
| Density | ~0.908 g/mL at 20 °C | 0.901 g/mL at 25 °C[7] |
| Refractive Index | ~1.500 at 20 °C | 1.498-1.504 at 20 °C[4] |
Experimental Protocols
This section details the methodologies, both classical and modern, used in the study of β-caryophyllene.
Classical Isolation: Fractional Distillation of Clove Oil (circa 1900)
This protocol is a representation of the methods likely used by early researchers like Wallach.
Objective: To isolate the hydrocarbon fraction (containing β-caryophyllene) from clove essential oil.
Apparatus:
-
Distillation flask with a fractionating column (e.g., a Hempel or Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or water bath
Procedure:
-
Clove essential oil is placed in the distillation flask.
-
The apparatus is assembled for fractional distillation.
-
The oil is heated, and the vapor passes into the fractionating column.
-
The temperature at the top of the column is monitored closely.
-
Fractions are collected at different temperature ranges. The fraction boiling around 129-130 °C at reduced pressure (14 mmHg) would contain β-caryophyllene.[7]
-
The collected fraction is a mixture of sesquiterpenes, with β-caryophyllene as a major component.
Classical Structural Elucidation: Ozonolysis
This generalized protocol is based on the principles of ozonolysis used in the early 20th century for structure determination.
Objective: To cleave the double bonds of β-caryophyllene and analyze the resulting fragments to deduce its carbon skeleton.
Materials:
-
Purified β-caryophyllene
-
Ozone generator
-
Solvent (e.g., chloroform, ethyl acetate)
-
Reducing agent (e.g., zinc dust and water) or oxidizing agent (e.g., hydrogen peroxide)
-
Apparatus for chemical reactions and work-up (flasks, funnels, etc.)
Procedure:
-
β-Caryophyllene is dissolved in an inert solvent at low temperature (e.g., -78 °C).
-
A stream of ozone is bubbled through the solution until the reaction is complete (indicated by a color change).
-
The resulting ozonide is then treated with a work-up agent.
-
Reductive work-up (e.g., with zinc and water) yields aldehydes and ketones.
-
Oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids and ketones.
-
-
The resulting fragments are then isolated, purified (e.g., by crystallization or further distillation), and identified through classical chemical tests and derivatization.
Modern Isolation and Purification: High-Speed Countercurrent Chromatography (HSCCC)
Objective: To achieve high-purity isolation of β-caryophyllene from an essential oil matrix.
Instrumentation:
-
High-Speed Countercurrent Chromatograph
-
Solvent delivery system
-
Fraction collector
-
Detector (e.g., Evaporative Light Scattering Detector - ELSD)
Procedure:
-
Solvent System Selection: A suitable two-phase solvent system is chosen. For β-caryophyllene, a common system is n-hexane-dichloromethane-acetonitrile.
-
Sample Preparation: The crude essential oil is dissolved in a portion of the mobile phase.
-
HSCCC Operation:
-
The coil of the HSCCC is filled with the stationary phase.
-
The apparatus is rotated at a specific speed to create a strong centrifugal force.
-
The mobile phase is pumped through the coil.
-
The sample is injected into the system.
-
-
Separation and Collection: As the mobile phase flows through the stationary phase, compounds in the sample partition between the two phases based on their partition coefficients, leading to separation. Fractions are collected as they elute from the column.
-
Analysis: The purity of the β-caryophyllene in the collected fractions is determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Modern Understanding: A Selective CB2 Receptor Agonist
The discovery in 2008 that β-caryophyllene is a selective agonist of the CB2 receptor revolutionized the scientific interest in this compound.[9]
The Endocannabinoid System and CB2 Receptors
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological processes. It consists of endocannabinoids, receptors, and enzymes. The two primary receptors are the CB1 and CB2 receptors. While CB1 receptors are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids like THC, CB2 receptors are primarily expressed in immune cells and peripheral tissues.[4] Activation of CB2 receptors is associated with anti-inflammatory and analgesic effects.[10]
β-Caryophyllene as a CB2 Agonist
β-Caryophyllene binds to the CB2 receptor with a moderate affinity (Ki ≈ 155 nM).[11] This binding initiates a cascade of intracellular signaling events. As a functional agonist, it mimics the action of endogenous cannabinoids at the CB2 receptor.
CB2 Receptor Signaling Pathway
Upon binding of β-caryophyllene to the CB2 receptor, which is a G-protein coupled receptor (GPCR), a conformational change occurs, leading to the activation of intracellular signaling pathways.
Key signaling events include:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi/o protein coupled to the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11]
-
Modulation of MAP Kinase Pathways: β-Caryophyllene has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[11]
-
Activation of PI3K/AKT Pathway: The PI3K/AKT pathway, which is involved in cell survival and proliferation, can also be activated.
-
Inhibition of NF-κB: A crucial anti-inflammatory mechanism of β-caryophyllene is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines.
-
Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB and other inflammatory pathways, β-caryophyllene reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][12]
Conclusion
The journey of β-caryophyllene from a fragrant component of clove oil to a well-characterized selective CB2 receptor agonist is a testament to the evolution of natural product chemistry and pharmacology. The early, painstaking work of chemists who relied on classical methods of isolation and degradation laid the foundation for our modern understanding. Today, with advanced analytical and biological techniques, we can appreciate the intricate mechanisms by which this dietary cannabinoid exerts its therapeutic effects. For researchers, scientists, and drug development professionals, β-caryophyllene represents a fascinating lead compound with a favorable safety profile and a clear mechanism of action, offering a promising avenue for the development of novel anti-inflammatory and analgesic therapies.
References
- 1. Missing Measurements of Sesquiterpene Ozonolysis Rates and Composition Limit Understanding of Atmospheric Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. rhsformula.com [rhsformula.com]
- 4. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. muzablends.com [muzablends.com]
- 6. (+)-beta-Caryophyllene | C15H24 | CID 20831623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-Caryophyllene | 87-44-5 [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 10. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicinalgenomics.com [medicinalgenomics.com]
- 12. blairmedicalgroup.com [blairmedicalgroup.com]
The Botanical Bounty of Beta-Caryophyllene: A Technical Guide to its Natural Sources and Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the natural plant sources of beta-caryophyllene, a widely distributed sesquiterpene with significant pharmacological interest. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative analysis of this compound across various plant species, details established experimental protocols for its extraction and quantification, and elucidates its primary signaling pathway.
Introduction
This compound is a natural bicyclic sesquiterpene found in the essential oils of numerous plants.[1][2] It is recognized for its characteristic spicy, woody, and peppery aroma. Beyond its olfactory contributions, this compound has garnered substantial scientific attention for its selective binding to the cannabinoid receptor type 2 (CB2), positioning it as a phytocannabinoid with therapeutic potential, devoid of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2][3][4] This guide serves as a core resource for professionals seeking to explore and harness the therapeutic applications of this promising natural compound.
Quantitative Analysis of this compound in Plant Sources
This compound is present in a wide array of plant species, with its concentration varying significantly depending on the plant, the part of the plant used for extraction, and the geographical origin.[1][3] The following table summarizes the quantitative data of this compound content in the essential oils of several well-documented plant sources.
| Plant Species | Common Name | Plant Part | This compound Content (%) | Reference |
| Piper nigrum | Black Pepper | Fruit | 3.6 - 13.5 | [1] |
| Syzygium aromaticum | Clove | Bud | 2.1 - 17.4 | [1] |
| Cannabis sativa | Cannabis | Flower | 3.1 - 37.5 | [1] |
| Humulus lupulus | Hops | Cone | 5.3 - 14.5 | [1] |
| Copaifera officinalis | Copaiba | Oleoresin | 32.7 - 57.1 | [1] |
| Rosmarinus officinalis | Rosemary | Leaf | 2.0 - 10.5 | [1] |
| Origanum vulgare | Oregano | Leaf | 1.8 - 14.8 | [1] |
| Lavandula angustifolia | Lavender | Flower | 1.9 - 8.0 | [1] |
| Ocimum basilicum | Basil | Leaf | 1.4 - 9.1 | [1] |
| Cananga odorata | Ylang-Ylang | Flower | 2.7 - 14.3 | [1] |
Experimental Protocols
Accurate quantification and analysis of this compound are paramount for research and development. This section provides detailed methodologies for key experiments.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant material.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers, bark) at room temperature until brittle. Grind the dried material into a coarse powder.
-
Apparatus Setup: Place a known quantity of the powdered plant material (e.g., 100 g) into a round-bottom flask. Add distilled water to the flask, typically at a ratio of 1:10 (w/v).
-
Distillation: Connect the flask to a Clevenger-type apparatus. Heat the flask to boiling and maintain a gentle boil for 3-4 hours. The steam and volatile components will rise, condense, and be collected in the calibrated tube of the Clevenger apparatus.
-
Oil Collection: Once the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the top of the aqueous layer.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the extracted essential oil by dissolving a known amount (e.g., 10 mg) in a suitable solvent such as hexane (B92381) or ethanol (B145695) to a final volume of 10 mL. Prepare a series of calibration standards of pure this compound in the same solvent.
-
GC-MS Instrument Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Analysis: Inject 1 µL of the prepared sample and standard solutions into the GC-MS system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the quantification of this compound, particularly in non-volatile matrices or for preparative purposes.
Protocol:
-
Sample Preparation: Prepare a stock solution of the plant extract or essential oil by dissolving a known amount in the mobile phase. Prepare a series of calibration standards of pure this compound in the same solvent.[5][6] Filter all solutions through a 0.45 µm syringe filter before injection.[5]
-
HPLC Instrument Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detector: UV detector set at 210 nm.[5]
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the prepared sample and standard solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by creating a calibration curve from the peak areas of the standards.
Visualized Workflows and Signaling Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.
Caption: Experimental workflow for this compound analysis.
This compound Signaling through the CB2 Receptor
This compound exerts its biological effects primarily through its selective activation of the CB2 receptor, a G-protein coupled receptor. The diagram below outlines the key downstream signaling events following this interaction.[7][8][9]
Caption: this compound's CB2 receptor signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the natural sources of this compound, presenting quantitative data, experimental protocols for its analysis, and a visualization of its primary signaling mechanism. The information contained herein is intended to support and facilitate further research into the therapeutic potential of this abundant and promising phytocannabinoid. As our understanding of the endocannabinoid system and its modulation by natural compounds grows, this compound stands out as a key molecule of interest for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant Natural Sources of the Endocannabinoid (E)-β-Caryophyllene: A Systematic Quantitative Analysis of Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinalgenomics.com [medicinalgenomics.com]
- 5. ijcrt.org [ijcrt.org]
- 6. ijcrt.org [ijcrt.org]
- 7. accurateclinic.com [accurateclinic.com]
- 8. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Beta-Caryophyllene Biosynthesis Pathway in Cannabis sativa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-caryophyllene is a bicyclic sesquiterpenoid abundantly found in the essential oils of numerous plants, including Cannabis sativa. It is a significant contributor to the aroma and flavor profile of many cannabis cultivars. Beyond its organoleptic properties, this compound is recognized for its unique ability to act as a dietary cannabinoid, selectively binding to the cannabinoid receptor type 2 (CB2), which is implicated in inflammatory processes and pain perception.[1] This whitepaper provides a detailed technical overview of the biosynthesis of this compound in Cannabis sativa, focusing on the enzymatic pathways, relevant quantitative data, and the experimental methodologies used to elucidate this process.
The Biosynthetic Pathway of this compound
The synthesis of this compound in Cannabis sativa originates from the cytosolic mevalonate (B85504) (MEV) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then utilized to build the C15 backbone of sesquiterpenes. The entire process is localized within the glandular trichomes, which are specialized secretory structures predominantly found on the surface of the female inflorescence.[3][4][5][6]
The key steps in the biosynthesis of this compound are as follows:
-
Isoprenoid Precursor Synthesis: Acetyl-CoA is converted through a series of enzymatic reactions in the cytosol via the mevalonate pathway to produce IPP and DMAPP.
-
Farnesyl Pyrophosphate (FPP) Synthesis: Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). Subsequently, a farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding the C15 compound, farnesyl pyrophosphate (FPP).[2] FPP is the direct precursor for all sesquiterpenes.
-
Cyclization of FPP to this compound: The final and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule. This complex intramolecular rearrangement is catalyzed by a specific class of enzymes known as terpene synthases (TPSs), more specifically, sesquiterpene synthases (sesqui-TPSs). In cannabis, a specific terpene synthase, CsTPS9FN, has been identified and characterized as a β-caryophyllene/α-humulene synthase.[2][3][7] This enzyme catalyzes the conversion of FPP into primarily β-caryophyllene and its isomer α-humulene.[3]
The following diagram illustrates the core biosynthetic pathway leading to this compound in Cannabis sativa.
Quantitative Data
The production of this compound is influenced by the kinetic properties of the responsible synthase enzyme and the concentration of the precursor molecule, FPP. Furthermore, the final yield of this compound varies significantly among different Cannabis sativa cultivars.
Table 1: Kinetic Parameters of a Cannabis sativa β-Caryophyllene/Humulene Synthase (CsTPS9FN)
| Parameter | Value | Substrate | Source |
| Km (μM) | 41.7 ± 3.73 | Farnesyl Pyrophosphate (FPP) | [2] |
| Vmax (µM-1 s-1) | 0.1127 ± 0.0047 | Farnesyl Pyrophosphate (FPP) | [2] |
| kcat (s-1) | 0.0113 | Farnesyl Pyrophosphate (FPP) | [2] |
Table 2: this compound Content in Dried Flower of Various Cannabis sativa Cultivars
| Cultivar | This compound Content (mg/g) | Analytical Method | Source |
| Cultivar A | 3.89 | GC-MS | [8] |
| Cultivar B | 4.69 | GC-MS | [8] |
| Unspecified Hybrid | 0.60 - 3.30 | GC-MS | [9] |
Note: The concentration of this compound can be influenced by genetic factors, growing conditions, and harvesting time.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Cannabis Terpene Synthases
This protocol is essential for obtaining purified enzyme for subsequent kinetic analysis.
Methodology:
-
Cloning: The coding sequence of the target CsTPS gene is amplified from cDNA synthesized from RNA isolated from cannabis trichomes. The amplified gene is then cloned into a suitable bacterial expression vector, such as pET28a+, which often includes a polyhistidine-tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested and lysed. The soluble protein fraction is then subjected to immobilized metal affinity chromatography (IMAC), which binds the polyhistidine-tagged protein. The purified protein is eluted and can be further purified by size-exclusion chromatography (SEC). Protein purity is assessed by SDS-PAGE.[2]
Terpene Synthase Activity Assay and Kinetic Analysis
This protocol is used to determine the function of a purified TPS and its kinetic parameters.
References
- 1. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabis Glandular Trichomes: A Cellular Metabolite Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Introduction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
chemical and physical properties of beta-caryophyllene
An In-depth Technical Guide to the Chemical and Physical Properties of Beta-Caryophyllene
Introduction
This compound is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, black pepper, rosemary, and cannabis.[1][2] It is recognized for its characteristic woody and spicy aroma.[3][4] Beyond its use as a fragrance and flavoring agent, this compound has garnered significant attention from the scientific community for its unique pharmacological activities. Notably, it is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells.[5][6][7][8] This interaction underpins its potent anti-inflammatory, analgesic, and neuroprotective properties, making it a compound of interest for drug development.[8][9][10] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and a description of its primary signaling pathway.
Chemical and Physical Properties
The are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Pale yellow oily liquid | [1][11] |
| Odor | Woody, spicy, clove-like | [3][4] |
| Boiling Point | 129-130 °C at 14 mmHg; 262-264 °C at 760 mmHg | [3][12][13][14] |
| Melting Point | < 25 °C | [1][3][12] |
| Density | Approximately 0.901 - 0.9075 g/mL at 20-25 °C | [1][3][11][12] |
| Refractive Index | 1.498 - 1.504 at 20 °C | [1][3][13][15] |
| Optical Rotation | [α]/D ≈ -8° to -9° (chloroform) | [3][12] |
| Vapor Pressure | 6 Pa at 20 °C; 0.0128 mmHg at 25 °C | [3][12][16] |
| Flash Point | > 93 °C (200 °F) | [11][13][16] |
| LogP (Octanol/Water) | 6.30 | [1][16] |
Molecular and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [3][5][11] |
| Molecular Weight | 204.35 g/mol | [1][3][17] |
| CAS Number | 87-44-5 | [3][14] |
| IUPAC Name | (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, and oils. | [1][3][13][17] |
| Kovats Retention Index | Standard non-polar: ~1418-1465 | [1][18] |
Experimental Protocols
The characterization and quantification of this compound are commonly performed using chromatographic techniques, particularly Gas Chromatography (GC) coupled with various detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the definitive identification and quantification of this compound in complex matrices such as essential oils and plant extracts.
Methodology:
-
Sample Preparation:
-
For essential oils, dilute the sample in a suitable organic solvent (e.g., hexane, ethanol, or methanol) to a concentration within the calibrated range of the instrument.[19]
-
For plant material, an extraction step is necessary. This can be achieved through hydrodistillation or solvent extraction.
-
For trace analysis, Headspace Solid-Phase Microextraction (HS-SPME) can be employed to concentrate the volatile this compound from the sample matrix before injection.[20] A sample is placed in a sealed vial and heated to allow volatile compounds to enter the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.[20]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: HP-5MS (5% phenyl-methylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[19][21]
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. For SPME, a splitless injection is used for desorption of the fiber.[20]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[21]
-
Oven Temperature Program: An initial temperature of 70 °C held for 1 minute, followed by a ramp of 2 °C/min to 155 °C, and then a ramp of 10 °C/min to 250 °C, with a final hold time.[21] This program can be optimized depending on the complexity of the sample matrix.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak with that of a certified reference standard and by matching the mass spectrum with libraries such as NIST.
-
Quantification is typically performed using an internal standard method. A known concentration of an internal standard (e.g., α-humulene) is added to all samples and calibration standards.[21] A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration in the sample is then determined from this curve.[21]
-
References
- 1. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caryophyllene - Wikipedia [en.wikipedia.org]
- 3. β-Caryophyllene CAS#: 87-44-5 [m.chemicalbook.com]
- 4. β-Caryophyllene | 87-44-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rhsformula.com [rhsformula.com]
- 8. This compound: The Science of Pain Management and Inflammation Control - The Orange Plan [theorangeplan.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 12. 87-44-5 CAS MSDS (β-Caryophyllene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. aurochemicals.com [aurochemicals.com]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. chemimpex.com [chemimpex.com]
- 16. parchem.com [parchem.com]
- 17. lifetechindia.com [lifetechindia.com]
- 18. Caryophyllene,alpha + beta mixt. | C15H24 | CID 5354499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 21. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Caryophyllene: A Technical Guide to its Selective CB2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis. Emerging as a significant phytocannabinoid, BCP has garnered considerable attention for its selective agonism at the cannabinoid type 2 (CB2) receptor, without the psychoactive effects associated with cannabinoid type 1 (CB1) receptor activation. This unique pharmacological profile positions BCP as a promising therapeutic agent for a variety of pathologies, particularly those with an inflammatory or neuropathic component. This technical guide provides an in-depth overview of the core pharmacology of this compound as a selective CB2 receptor agonist, detailing its binding affinity, signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Analysis of this compound's CB2 Receptor Interaction
The following tables summarize key quantitative data that define the interaction of this compound with the CB2 receptor.
Table 1: Binding Affinity of this compound for the Human CB2 Receptor
| Parameter | Value | Radioligand Used | Cell Line | Reference |
| Kᵢ (nM) | 155 ± 4 | [³H]CP-55,940 | HEK-293 cells expressing human CB2R | [1][2] |
Table 2: Functional Activity of this compound at the Human CB2 Receptor
| Assay Type | Parameter | Value | Reference |
| cAMP Functional Assay | EC₅₀ (µM) | ~11.5 | [1] |
Mechanism of Action and Signaling Pathways
This compound acts as a full agonist at the CB2 receptor, initiating a cascade of intracellular signaling events.[3] The CB2 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gαi/o.[4] Activation of the CB2 receptor by BCP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5]
Downstream of adenylyl cyclase inhibition, BCP-mediated CB2 receptor activation can trigger several other signaling pathways, including:
-
Intracellular Calcium Mobilization: Activation of the CB2 receptor can lead to the release of calcium from intracellular stores.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: BCP has been shown to weakly activate the MAPK pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38.[1]
These signaling events collectively contribute to the anti-inflammatory and analgesic effects of this compound.
Signaling Pathway Diagram
Caption: BCP Activated CB2 Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound as a selective CB2 receptor agonist.
In Vitro Assays
1. CB2 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the CB2 receptor by measuring its ability to displace a known radioligand.
-
Materials:
-
Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation Counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competition binding (radioligand + membranes + varying concentrations of this compound).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.
-
Add scintillation cocktail to the filters and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[6]
-
2. cAMP Inhibition Assay
This functional assay measures the ability of a CB2 receptor agonist to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
HEK-293 or CHO cells stably expressing human CB2R.
-
Assay Buffer (e.g., HBSS).
-
Forskolin (B1673556) (FSK).
-
This compound.
-
Reference CB2R agonist (e.g., CP-55,940).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
-
Procedure:
-
Seed CB2R-expressing cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the reference agonist.
-
Aspirate the culture medium and add the test compounds to the wells.
-
Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate the plate for the recommended time according to the cAMP kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[7][8]
-
3. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CB2R activation.
-
Materials:
-
HEK-293 or CHO cells stably expressing human CB2R.
-
96-well black, clear-bottom plates.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., HBSS).
-
This compound.
-
Reference CB2R agonist.
-
-
Procedure:
-
Seed cells onto 96-well plates and incubate overnight.
-
Load the cells with Fluo-4 AM dye.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Use a microplate reader to measure baseline fluorescence.
-
Add the test compounds and immediately measure the change in intracellular calcium by monitoring fluorescence.
-
Plot the peak fluorescence intensity against the logarithm of the agonist concentration to determine the EC₅₀ value.[7][9]
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema Model (Mouse)
This model is used to assess the anti-inflammatory activity of a compound.
-
Animals: Male or female mice.
-
Materials:
-
Carrageenan (1% in saline).
-
This compound.
-
Vehicle (e.g., olive oil).
-
Plethysmometer or calipers.
-
-
Procedure:
-
Administer this compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.[10][11]
-
2. Formalin Test (Mouse)
This model assesses both acute and persistent pain.
-
Animals: Male or female mice.
-
Materials:
-
Formalin (e.g., 1-5% in saline).
-
This compound.
-
Vehicle.
-
Observation chamber.
-
-
Procedure:
-
Administer this compound or vehicle.
-
After a set time, inject formalin into the dorsal surface of a hind paw.
-
Observe the animal and record the amount of time spent licking the injected paw.
-
Analyze the data in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[12][13]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing BCP.
Structure-Activity Relationship and Selectivity
The selectivity of this compound for the CB2 receptor over the CB1 receptor is a key aspect of its therapeutic potential. Molecular docking studies have suggested that the (E)-double bond conformation of BCP is crucial for its binding to the CB2 receptor.[3] It is thought to bind within a hydrophobic pocket of the receptor, forming π-π stacking interactions with specific amino acid residues such as F117 and W258.[1]
The absence of a phenolic hydroxyl group, which is a common feature in classical cannabinoids that bind to the CB1 receptor, may contribute to BCP's lack of CB1 activity and, consequently, its non-psychoactive nature.
Structure-Selectivity Relationship Diagram
Caption: Relationship of BCP's structure to its CB2 selectivity.
Conclusion
This compound stands out as a naturally occurring, selective CB2 receptor agonist with well-documented anti-inflammatory and analgesic properties. Its favorable safety profile and lack of psychotropic effects make it an attractive candidate for further research and development in the management of a range of disorders. The experimental protocols and data presented in this guide provide a comprehensive foundation for scientists and researchers to explore the full therapeutic potential of this promising phytocannabinoid.
References
- 1. This compound is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Mechanism of Action of Beta-Caryophyllene on CB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-caryophyllene (BCP), a bicyclic sesquiterpene found in numerous essential oils, has garnered significant scientific attention for its selective binding to and activation of the cannabinoid receptor type 2 (CB2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of this compound with the CB2 receptor. It details the binding kinetics, downstream signaling cascades, and functional outcomes of this interaction, supported by quantitative data and comprehensive experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay between this compound and this critical therapeutic target.
Introduction
The endocannabinoid system, a ubiquitous signaling network, plays a pivotal role in regulating a myriad of physiological processes. The cannabinoid receptor type 2 (CB2) is a key component of this system, primarily expressed in immune cells, and has emerged as a promising therapeutic target for a range of pathologies, including inflammatory, neurodegenerative, and pain-related disorders, without the psychotropic side effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2][3] this compound, a naturally occurring dietary cannabinoid, is a selective agonist for the CB2 receptor, making it a compound of significant interest for drug development.[2][4][5][6][7] This document serves as a comprehensive resource on the mechanism of action of this compound at the CB2 receptor.
Ligand-Receptor Interaction and Binding Affinity
This compound has been identified as a selective, full agonist at the human CB2 receptor.[2][4][5] Molecular docking studies suggest that this compound binds within a hydrophobic pocket of the CB2 receptor, a site also recognized by the potent synthetic CB2 agonist CP55,940.[8][9] The binding affinity of this compound for the CB2 receptor has been quantified through radioligand binding assays.
Table 1: Binding Affinity of this compound for Human CB2 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| Kᵢ | 155 ± 4 nM | Not Specified | [³H]CP-55,940 | [3][10] |
| pKᵢ | 155 nM | Not Specified | Not Specified | [11] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Intracellular Signaling Pathways
Upon binding to the G protein-coupled CB2 receptor, this compound initiates a cascade of intracellular signaling events. As the CB2 receptor is primarily coupled to the inhibitory G protein (Gαi), its activation by this compound leads to the modulation of several key downstream pathways.
Inhibition of Adenylyl Cyclase and cAMP Production
A primary consequence of Gαi activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12][13] this compound has been shown to dose-dependently inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.[10] This reduction in intracellular cAMP levels is a hallmark of CB2 receptor agonism and contributes to the anti-inflammatory effects of this compound.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound also modulates the activity of mitogen-activated protein kinases (MAPKs), a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The specific MAPK pathways affected by this compound's action on the CB2 receptor include:
-
Extracellular signal-regulated kinases 1 and 2 (ERK1/2): this compound has been shown to induce the phosphorylation of ERK1/2.[1] However, in the context of an inflammatory stimulus like lipopolysaccharide (LPS), this compound can inhibit LPS-induced phosphorylation of ERK1/2, demonstrating a modulatory role.[8][9]
-
c-Jun N-terminal kinases (JNK): Similar to its effect on ERK1/2, this compound can inhibit LPS-induced phosphorylation of JNK.[8]
-
p38 MAPK: Activation of the p38 MAPK pathway is also influenced by this compound binding to the CB2 receptor.[11]
Modulation of the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and apoptosis. This compound, through CB2 receptor activation, has been shown to activate the PI3K/Akt pathway, which can contribute to its neuroprotective and anti-apoptotic effects.[8]
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
In addition to its direct action on the CB2 receptor, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ.[4][5][14] This interaction may contribute to the anti-inflammatory and metabolic regulatory effects of this compound. The activation of PPARs can occur downstream of CB2 receptor signaling, suggesting a potential crosstalk between these two pathways.[15]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on CB2 receptors.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Cell culture medium and supplements.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940.
-
Non-labeled ligand for non-specific binding (e.g., WIN 55,212-2).
-
This compound stock solution.
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Culture CB2-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer using a Dounce homogenizer.
-
Centrifuge to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess non-labeled ligand), and competitive binding (radioligand + varying concentrations of this compound).
-
Add the cell membrane preparation to each well.
-
Add the [³H]CP-55,940 to each well at a concentration near its K₋.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold Assay Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production.[12][13]
Materials:
-
HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, LANCE).
-
384-well white plate.
Procedure:
-
Cell Seeding:
-
Seed CB2-expressing cells into a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound.
-
-
Assay:
-
Remove the culture medium and add the diluted this compound or vehicle control to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase.
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of this compound.
-
Calculate the EC₅₀ value (concentration of this compound that produces 50% of the maximal inhibition).
-
Western Blotting for MAPK and Akt Phosphorylation
This protocol is used to detect changes in the phosphorylation status of ERK1/2 and Akt following treatment with this compound.[16][17]
Materials:
-
Immune cells (e.g., macrophages) or CB2-expressing cell lines.
-
Cell culture medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration.
-
-
Gel Electrophoresis:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by size through electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-antibody.
-
Re-probe the same membrane with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Conclusion
This compound's mechanism of action on the CB2 receptor is multifaceted, involving selective binding, subsequent modulation of key intracellular signaling pathways including cAMP, MAPK, and PI3K/Akt, and potential interactions with the PPAR system. This intricate signaling cascade underlies the diverse pharmacological effects of this compound, including its anti-inflammatory, analgesic, and neuroprotective properties. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound and other selective CB2 agonists as novel therapeutic agents. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.
References
- 1. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. medicinalgenomics.com [medicinalgenomics.com]
- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 5. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [usiena-air.unisi.it]
- 8. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accurateclinic.com [accurateclinic.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Neuropharmacological Profile of Beta-Caryophyllene: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterquinoide present in the essential oils of numerous edible plants, including black pepper, cloves, and cannabis.[1][2] Recognized by the Food and Drug Administration (FDA) as a safe food additive, BCP has garnered significant scientific interest for its diverse pharmacological activities, particularly its effects on the nervous system.[2][3] This technical guide provides an in-depth overview of the pharmacological effects of BCP on the nervous system, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Mechanisms of Action: A Multi-Target Approach
This compound exerts its effects on the nervous system through a multi-target mechanism, primarily involving the modulation of key receptor systems and intracellular signaling cascades.
Cannabinoid Receptor 2 (CB2) Agonism
The most well-characterized mechanism of BCP is its selective agonism of the Cannabinoid Receptor 2 (CB2).[1][4] Unlike the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in peripheral tissues and immune cells, including microglia in the central nervous system (CNS).[4] By activating the CB2 receptor, BCP initiates a cascade of intracellular events that contribute to its neuroprotective and anti-inflammatory properties.[5]
Signaling Pathway of this compound via CB2 Receptor Activation
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Pathway
BCP has been shown to indirectly activate the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[6][7] The activation of PPARγ by BCP is thought to be a downstream effect of CB2 receptor activation and contributes significantly to its anti-inflammatory effects in the brain by inhibiting pro-inflammatory transcription factors like NF-κB.[8][9]
This compound's Anti-Inflammatory Action via PPARγ
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
Recent studies have implicated the JAK/STAT signaling pathway in the neuroprotective effects of BCP, particularly in the context of Alzheimer's disease.[10][11] BCP has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to a downstream reduction in the expression of β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta plaques.[11]
Inhibition of the JAK2/STAT3 Pathway by this compound
Pharmacological Effects on the Nervous System
BCP exhibits a wide range of beneficial effects on the nervous system, including neuroprotection, anti-inflammatory, analgesic, anxiolytic, and antidepressant activities.
Neuroprotective Effects
BCP has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.
-
Alzheimer's Disease: In a transgenic APP/PS1 mouse model of Alzheimer's disease, oral administration of BCP prevented cognitive impairment and was associated with a reduction in amyloid-beta burden in the hippocampus and cerebral cortex.[3]
-
Parkinson's Disease: In a murine model of Parkinson's disease, BCP treatment showed neuroprotective effects on dopaminergic neurons.[12]
-
Cerebral Ischemia: BCP has been shown to have protective effects in models of cerebral ischemia.[13]
Anti-Neuroinflammatory Effects
The anti-inflammatory properties of BCP are central to its neuroprotective actions. By activating CB2 receptors and the PPARγ pathway, BCP effectively suppresses neuroinflammation.
-
Microglial Activation: BCP has been shown to inhibit the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines.[14]
-
Cytokine Reduction: Studies have consistently shown that BCP treatment leads to a significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the brain.[8][14]
Analgesic Effects
BCP has demonstrated potent analgesic effects, particularly in models of neuropathic and inflammatory pain.
-
Neuropathic Pain: In animal models of neuropathic pain, BCP has been shown to reduce mechanical allodynia and thermal hyperalgesia.[15]
Anxiolytic and Antidepressant Effects
Preclinical studies suggest that BCP possesses both anxiolytic and antidepressant properties.
-
Anxiety: In rodent models of anxiety, such as the elevated plus-maze, BCP has been shown to increase the time spent in the open arms, indicative of an anxiolytic effect.
-
Depression: In the forced swim test, a common model for screening antidepressant drugs, BCP has been shown to reduce immobility time, suggesting an antidepressant-like effect.[16]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the pharmacological effects of this compound on the nervous system.
Table 1: Neuroprotective and Anti-Inflammatory Effects of this compound
| Animal Model | BCP Dose & Route | Duration | Key Findings | Reference |
| APP/PS1 mice (Alzheimer's) | 48 mg/kg, oral | --- | Reduced amyloid-beta burden, astrogliosis, and microglial activation. Decreased TNF-α and IL-1β mRNA levels. | [3][13] |
| MPTP-induced mice (Parkinson's) | 10 mg/kg, i.p. or oral | --- | Protected dopaminergic neurons in the substantia nigra and striatum. | [12] |
| Rat model of hemiparkinsonism | --- | --- | Decreased expression of NLRP3, caspase-1, and MDA. | [17] |
| Human microglial cells (in vitro) | 10 and 25 µM | 48 hours | Reduced TNF-α and IL-6 release; increased IL-10 secretion. | [14] |
Table 2: Analgesic, Anxiolytic, and Antidepressant Effects of this compound
| Animal Model | BCP Dose & Route | Duration | Behavioral Test | Key Findings | Reference |
| Rat model of neuropathic pain | --- | --- | Von Frey test | Reduced mechanical allodynia. | [15] |
| Mice | --- | --- | Elevated Plus Maze | Increased time in open arms. | [18] |
| Mice | --- | --- | Forced Swim Test | Reduced immobility time. | [16] |
| Doxorubicin-induced chemobrain in rats | 100 mg/kg | --- | Novel Object Recognition | Improved recognition and discrimination indices. | [19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the neuropharmacological effects of this compound.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity in rodents.
-
Apparatus: A set of von Frey filaments with calibrated bending forces.
-
Procedure:
-
Acclimatize the animal in a testing chamber with a wire mesh floor for at least 15-30 minutes.[20]
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend.[15]
-
A positive response is recorded if the animal briskly withdraws, flinches, or licks its paw.[15]
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold.[15]
-
Elevated Plus Maze for Anxiety-Like Behavior
This test is a widely used model for assessing anxiety in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, with two open and two enclosed arms.[21]
-
Procedure:
-
Gently place the animal in the center of the maze, facing an open arm.[22]
-
Allow the animal to explore the maze for a 5-minute period.[1][22]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[1][18]
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.[18]
-
Forced Swim Test for Depressive-Like Behavior
This test is a common screening tool for antidepressant compounds.
-
Apparatus: A transparent cylindrical container filled with water.[16]
-
Procedure:
-
Gently place the animal into the cylinder of water (23-25°C).[3]
-
The test duration is typically 6 minutes for mice and a two-day protocol for rats (15-minute pre-test on day 1 and a 5-minute test on day 2).[3][16]
-
Record the duration of immobility, swimming, and climbing behavior.[3]
-
A decrease in immobility time is interpreted as an antidepressant-like effect.[16]
-
Immunohistochemistry for Microglial Activation (Iba1)
This technique is used to visualize and quantify microglial activation in brain tissue.
-
Reagents: Primary antibody against Iba1, fluorescently labeled secondary antibody, blocking solution, and mounting medium.
-
Procedure:
-
Perfuse the animal and fix the brain tissue in 4% paraformaldehyde.[23]
-
Section the brain tissue using a cryostat or vibratome.[23]
-
Incubate the sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.[24]
-
Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[23]
-
Wash the sections and incubate with the fluorescently labeled secondary antibody.[23]
-
Mount the sections on slides and visualize using a fluorescence microscope.[23]
-
ELISA for Cytokine Measurement
This assay is used to quantify the levels of cytokines such as TNF-α and IL-6 in brain tissue.
-
Reagents: ELISA kit specific for the cytokine of interest (e.g., rat or mouse TNF-α or IL-6).
-
Procedure:
-
Homogenize brain tissue samples in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the cytokine concentration in the samples based on a standard curve.
-
Safety and Toxicology
This compound is generally recognized as safe (GRAS) by the FDA for its use as a food additive.[2] Toxicological studies have shown that BCP has a low toxicity profile. A subchronic toxicity study in rats found no significant toxicological manifestations at doses up to 700 mg/kg/day for 90 days.[25][26] Furthermore, BCP is not considered to be genotoxic or a skin sensitizer (B1316253) at current declared levels of use.[27][28]
Conclusion and Future Directions
This compound presents a promising natural compound with a multi-target pharmacological profile that confers significant neuroprotective, anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. Its primary mechanism of action through the selective activation of the CB2 receptor, along with the modulation of the PPARγ and JAK/STAT pathways, makes it an attractive candidate for the development of novel therapeutics for a range of neurological and neuropsychiatric disorders. The favorable safety profile of BCP further enhances its therapeutic potential.
Future research should focus on well-designed clinical trials to validate the preclinical findings in human populations. Further elucidation of the intricate downstream signaling pathways and the potential for synergistic effects with other compounds will also be crucial for optimizing the therapeutic application of this compound in the management of complex nervous system disorders.
References
- 1. Research SOP: STANDARD OPERATING PROCEDURE FOR OPERATION, MAINTENANCE OF ELEVATED PLUS MAZE. [researchsop.com]
- 2. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Caryophyllene modulates the JAK2/STAT3 signaling pathway to downregulate neutrophil extracellular traps and alleviate cerebral ischemia-reperfusion injury | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. β-Caryophyllene inhibits dextran sulfate sodium-induced colitis in mice through CB2 receptor activation and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene Mitigates Collagen Antibody Induced Arthritis (CAIA) in Mice Through a Cross-Talk between CB2 and PPAR-γ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson’s Disease Induced by MPTP [mdpi.com]
- 13. β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2 -Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration | MDPI [mdpi.com]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 17. β-Caryophyllene decreases neuroinflammation and exerts neuroprotection of dopaminergic neurons in a model of hemiparkinsonism through inhibition of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. This compound, a CB2R Selective Agonist, Protects Against Cognitive Impairment Caused by Neuro-inflammation and Not in Dementia Due to Ageing Induced by Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biomed-easy.com [biomed-easy.com]
- 21. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Toxicological Evaluation of β-Caryophyllene Oil: Subchronic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Toxicological Evaluation of β-Caryophyllene Oil | Semantic Scholar [semanticscholar.org]
- 27. RIFM fragrance ingredient safety assessment, β-caryophyllene, CAS Registry Number 87-44-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of Beta-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beta-caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpenoid found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2] Recognized as a dietary cannabinoid and approved as a food additive by the U.S. Food and Drug Administration (FDA), BCP has garnered significant scientific interest for its potent anti-inflammatory, analgesic, and antioxidant properties.[3][4][5] Unlike other cannabinoids, BCP's therapeutic effects are not associated with psychotropic activity, as it selectively targets the peripheral cannabinoid receptor type 2 (CB2).[6][7] This makes it a compelling candidate for developing novel therapeutics against a spectrum of inflammatory disorders. This document provides an in-depth technical overview of BCP's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Core Mechanisms of Action
BCP exerts its anti-inflammatory effects through a multi-target approach, primarily involving the activation of the CB2 receptor and subsequent modulation of key intracellular signaling cascades.
Selective Agonism of Cannabinoid Receptor 2 (CB2)
The principal mechanism underlying BCP's anti-inflammatory activity is its function as a full, selective agonist of the CB2 receptor.[8][9] CB2 receptors are predominantly expressed on immune cells (e.g., macrophages, B cells, T cells) and in peripheral tissues, playing a crucial role in regulating inflammatory responses.[1][3][6] Upon binding to the CB2 receptor, BCP initiates a cascade of intracellular events that collectively suppress the inflammatory state.[6][9] This CB2-dependent action has been demonstrated in vivo, where the anti-inflammatory effects of BCP were observed in wild-type mice but not in mice deficient in CB2 receptors.[8]
Modulation of Pro-inflammatory Signaling Pathways
BCP's activation of the CB2 receptor leads to the downstream inhibition of major pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
1.2.1. Inhibition of the NF-κB Pathway The NF-κB pathway is a critical regulator of gene transcription for numerous pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2.[10][11] In an inflammatory state, the inhibitor protein IκBα is degraded, allowing the NF-κB p50/p65 dimer to translocate to the nucleus and initiate transcription. BCP has been shown to block the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[12][13] This inhibitory action effectively reduces the production of a wide array of inflammatory molecules.[8][12][14]
Caption: BCP inhibits NF-κB by activating CB2, preventing IκBα degradation.
1.2.2. Suppression of the MAPK Pathway The MAPK family, including ERK1/2, JNK, and p38, is another set of signaling proteins that regulate inflammatory responses. Inflammatory stimuli like lipopolysaccharide (LPS) trigger a phosphorylation cascade that activates these kinases.[15] BCP has been demonstrated to attenuate the phosphorylation of ERK1/2 and JNK1/2 in response to LPS.[8][9] This suppression of MAPK signaling contributes to the overall reduction in the expression of pro-inflammatory cytokines and mediators.[15][16]
Caption: BCP suppresses MAPK signaling, reducing inflammatory gene expression.
Quantitative Efficacy Data
The anti-inflammatory efficacy of BCP has been quantified in numerous preclinical models. The following tables summarize key findings from representative in vivo and in vitro studies.
Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound
| Model | Species | BCP Dose (mg/kg) | Route of Admin. | Key Findings | Citations |
|---|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Mouse | 5 and 10 | Oral (p.o.) | Strongly reduced inflammatory response in wild-type but not CB2 deficient mice. | [8] |
| Carrageenan-induced Paw Edema | Rat | 100 and 200 | Topical | Significant, dose-dependent reduction in paw volume and fluorescent inflammatory signal. | [17] |
| LPS-induced Systemic Inflammation | Mouse | 3.0 and 3.5 (µg/L/d) | Intraperitoneal (i.p.) | Significantly decreased serum IL-1β, TNF-α, and IL-6; reduced spleen TLR4, MyD88, and NF-κB p65. | [13] |
| LPS-induced Acute Lung Injury | Mouse | 50 | Intraperitoneal (i.p.) | Ameliorated lung injury, reduced neutrophil infiltration, and decreased cytokine production. | [15] |
| Doxorubicin-induced Cardiotoxicity | Rat | 25 - 100 | Intraperitoneal (i.p.) | Reduced cardiac expression of NF-κB, TNF-α, IL-1β, and IL-6. | [8] |
| Persistent Inflammatory Pain (Formalin) | Rat | 5 and 10 | Oral (p.o.) | Dose-dependently decreased pain behaviors (licking, flexing) over 7 days of treatment. | [18] |
| Autoimmune Encephalomyelitis (EAE) | Mouse | 2.5 and 5 | Not Specified | Significantly reduced clinical score, inflammatory cell infiltration, and levels of TNF-α, IL-6, and IL-17. |[19] |
Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | BCP Concentration | Key Findings | Citations |
|---|---|---|---|---|
| Human Keratinocytes (HaCaT) | LPS (5 µg/mL) | 1, 10, 50 µM | Significantly reduced expression of COX-2, IL-1β, and phosphorylated NF-κB. | [20] |
| Human Gingival Fibroblasts & Oral Epithelial Cells | LPS (2 µg/mL) | Not specified | Blunted the LPS-induced increase in TNF-α, IL-1β, IL-6, and NF-κB; effect was reversed by a CB2 antagonist. | [3][10] |
| Mouse Macrophages (RAW 264.7) | LPS | Not specified | Suppressed LPS-enhanced production of TNF-α, IL-6, and IL-1β. | [21] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | Not specified | Reduced expression of IL-6, IL-1β, and TNF-α; suppressed the MAPK signaling pathway. | [15] |
| Human Chondrocytes | Conditioned Media | 1 and 2 µM | Exerted a significant protective effect against inflammation-induced toxicity and reduced IL-1β expression. |[4] |
Experimental Protocols
Standardized methodologies are crucial for evaluating the anti-inflammatory properties of compounds like BCP. Below are detailed protocols for common in vivo and in vitro assays.
In Vivo: Carrageenan-Induced Paw Edema Assay
This is a widely used model for assessing acute inflammation.[22]
-
Principle: Sub-plantar injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Materials:
-
Rodents (Wistar rats or Swiss albino mice).
-
1% (w/v) carrageenan solution in sterile saline.
-
This compound solution/suspension in a suitable vehicle (e.g., olive oil, 0.5% Tween 80).
-
Positive control: Diclofenac sodium or Indomethacin (e.g., 10 mg/kg).
-
Plethesmometer or digital calipers for paw volume/thickness measurement.
-
-
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
Fasting: Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=5-6): Vehicle Control, BCP-treated (multiple doses), and Positive Control.
-
Compound Administration: Administer BCP or the positive control drug via the desired route (e.g., oral gavage) 60 minutes prior to carrageenan injection. Administer the vehicle to the control group.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
-
References
- 1. blairmedicalgroup.com [blairmedicalgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of the New Analgesic Combination this compound and Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rhsformula.com [rhsformula.com]
- 7. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [β-Caryophyllene downregualtes inflammatory cytokine expression and alleviates systemic inflammation in mice by inhibiting the NF-κB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 19. Low Doses of β-Caryophyllene Reduced Clinical and Paraclinical Parameters of an Autoimmune Animal Model of Multiple Sclerosis: Investigating the Role of CB2 Receptors in Inflammation by Lymphocytes and Microglial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Analgesic Potential of β-Caryophyllene: A Preclinical In-Depth Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-caryophyllene (BCP), a common bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant scientific attention for its promising analgesic properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antinociceptive effects of BCP across various pain models. We delve into the molecular mechanisms of action, primarily focusing on its selective agonism of the cannabinoid receptor 2 (CB2R), and present detailed experimental protocols for key preclinical pain assays. Quantitative data from multiple studies are systematically summarized to offer a comparative perspective on the efficacy of BCP. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile. This document aims to serve as a valuable resource for researchers and professionals in the fields of pain research and drug development.
Introduction
Chronic and acute pain represent a significant global health challenge, necessitating the development of novel and effective analgesics with favorable safety profiles.[1] this compound (BCP), a natural product recognized as safe for consumption by the FDA, has emerged as a compelling therapeutic candidate.[2] It is abundantly found in plants such as cannabis, black pepper, cloves, and oregano.[1] Unlike typical cannabinoids, BCP selectively targets the CB2 receptor, which is predominantly expressed in peripheral tissues, including immune cells, and is not associated with the psychoactive effects mediated by the CB1 receptor.[1][3] This selective agonism makes BCP an attractive molecule for pain management, potentially devoid of central nervous system side effects.[4] Preclinical studies have demonstrated its efficacy in mitigating inflammatory, neuropathic, and postsurgical pain.[2][5][6] This guide synthesizes the current state of preclinical research on the analgesic effects of BCP.
Mechanism of Action
The primary mechanism underlying the analgesic effects of β-caryophyllene is its action as a selective full agonist at the cannabinoid receptor 2 (CB2R).[7][8] However, evidence also suggests the involvement of other pathways.
CB2 Receptor-Dependent Pathway
Activation of the G-protein coupled CB2R by BCP initiates a cascade of intracellular signaling events that ultimately lead to reduced nociception. This pathway is particularly relevant in the context of inflammatory and neuropathic pain, where CB2R expression is often upregulated in immune cells and the peripheral and central nervous systems.[4]
Key downstream effects of BCP-mediated CB2R activation include:
-
Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: BCP has been shown to weakly activate Erk1/2 and p38 MAPKs.[9]
-
Reduction of Pro-inflammatory Cytokines: BCP treatment can prevent the upregulation of key inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in both peripheral tissues and the brain.[4]
-
Inhibition of Nuclear Factor-kappa B (NF-κB): By interfering with this critical inflammatory pathway, BCP can further reduce the expression of pro-inflammatory genes.[10]
The culmination of these actions is a dampening of the inflammatory response and a reduction in neuronal sensitization, thereby producing an analgesic effect. The analgesic action of BCP is often attenuated or absent in CB2 receptor knockout mice, confirming the critical role of this receptor.[5][11]
Caption: CB2 Receptor-Dependent Signaling of β-Caryophyllene.
Non-CB2 Receptor Mechanisms
Recent studies have indicated that BCP may also exert analgesic effects through mechanisms independent of direct CB2R agonism, particularly at higher doses.[12] One proposed mechanism is the inhibition of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2] By inhibiting MAGL, BCP can increase the endogenous levels of 2-AG, which in turn can activate both CB1 and CB2 receptors, contributing to analgesia.[2]
Caption: Non-CB2R Mediated Analgesia via MAGL Inhibition.
Quantitative Data from Preclinical Models
The analgesic efficacy of β-caryophyllene has been quantified in various preclinical pain models. The following tables summarize key findings from the literature, providing a comparative overview of effective doses, administration routes, and observed effects.
Table 1: Inflammatory Pain Models
| Pain Model | Species | BCP Dose & Route | Key Findings | Reference |
| Formalin Test (late phase) | Mouse | 5 mg/kg, p.o. | Reduced inflammatory pain responses; effect was CB2R-dependent. | [6][13] |
| Formalin Test (late phase) | Rat | 5 & 10 mg/kg, p.o. | Significantly decreased flexing, licking, and paw jerk duration. | [8][14] |
| Formalin Test (neurogenic & inflammatory phases) | Rat | 5.62 & 10 mg/kg, i.p. | 34% and 73% antinociception in the inflammatory phase, respectively. | [15] |
| Carrageenan-induced Paw Edema | Mouse | 5 mg/kg, p.o. | Strongly reduced inflammatory response; effect absent in CB2R knockout mice. | [9] |
| Urinary Tract Infection | Mouse | N/A | Reduced bacterial burden and inflammation-related behavioral responses. | [16] |
Table 2: Neuropathic Pain Models
| Pain Model | Species | BCP Dose & Route | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Antiretroviral (ddC)-induced Neuropathy | Mouse | N/A | Prevented mechanical allodynia and reduced pro-inflammatory cytokines. |[4] | | Spinal Cord Injury | Rat | 20 & 50 mg/kg | Dose-dependent reduction in tactile and cold hypersensitivity. |[17] | | Chronic Constriction Injury | Mouse | N/A | Attenuated thermal hyperalgesia and mechanical allodynia. |[6] | | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 25 & 50 mg/kg, p.o. | Inhibited mechanical hyperalgesia during the pre-motor phase. |[18] | | Streptozotocin-induced Diabetic Neuropathy | Mouse | N/A | Mitigated pain and attenuated depression-like behavior. |[15] |
Table 3: Postsurgical Pain Model
| Pain Model | Species | BCP Dose & Route | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Incised Paw | Rat | 10, 25, 50, 75 mg/kg | Dose- and time-dependent alleviation of hyperalgesia (up to 85% of baseline). |[2] |
Experimental Protocols
Detailed methodologies for key preclinical pain models used to evaluate the analgesic effects of β-caryophyllene are provided below.
Formalin Test
This model assesses nociceptive responses to a persistent, localized inflammatory stimulus and is characterized by two distinct phases of pain behavior.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the observation chamber for at least 30 minutes.
-
Administer β-caryophyllene or vehicle at the predetermined time before the formalin injection.
-
Inject a dilute formalin solution (e.g., 2.5% in saline, 50 µl) subcutaneously into the dorsal or plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent licking, biting, or flinching the injected paw during the early phase (Phase 1: 0-5 minutes post-injection) and the late phase (Phase 2: 15-30 minutes post-injection).
-
-
Endpoint: A reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect. BCP is typically more effective in the late, inflammatory phase.[6]
Caption: Workflow for the Formalin Test.
Von Frey Test for Mechanical Allodynia
This assay measures the withdrawal threshold to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer, and an elevated mesh platform with transparent enclosures for the animals.
-
Procedure:
-
Acclimatize the animal in the enclosure on the mesh platform for 15-30 minutes.[7]
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold. A positive response is a sharp withdrawal of the paw.
-
If an electronic device is used, apply the tip to the paw with increasing pressure until the animal withdraws its paw; the device records the force at which withdrawal occurred.[2]
-
-
Endpoint: An increase in the paw withdrawal threshold (in grams) after BCP treatment compared to vehicle indicates an anti-allodynic effect.
Caption: Workflow for the Von Frey Test.
Hargreaves Test for Thermal Hyperalgesia
This test assesses sensitivity to a thermal stimulus, commonly used in models of inflammatory and neuropathic pain.
-
Apparatus: A Hargreaves apparatus consisting of a glass surface, individual animal enclosures, and a movable radiant heat source.
-
Procedure:
-
Acclimatize the animal in the enclosure on the glass surface.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[3]
-
-
Endpoint: An increase in the paw withdrawal latency (in seconds) following BCP treatment compared to vehicle indicates an anti-hyperalgesic effect.
Tail-Flick Test
This is a classic test for measuring the threshold of a spinal nociceptive reflex.
-
Apparatus: A tail-flick apparatus with a radiant heat source.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed.
-
Focus the radiant heat beam on a specific portion of the tail.
-
The time taken for the animal to flick its tail away from the heat source is automatically recorded.[5]
-
A cut-off time is employed to prevent tissue injury.
-
-
Endpoint: An increase in the tail-flick latency indicates a centrally mediated analgesic effect.
Conclusion and Future Directions
The preclinical data robustly support the analgesic potential of β-caryophyllene across a spectrum of pain models. Its primary mechanism of action via selective CB2R agonism, coupled with a lack of psychoactive effects, positions it as a highly promising therapeutic agent. The quantitative data demonstrate efficacy at pharmacologically relevant doses. The detailed experimental protocols provided herein offer a standardized framework for future investigations.
Future research should focus on further elucidating the non-CB2R mediated mechanisms, exploring potential synergistic effects with other analgesics, and conducting long-term safety and efficacy studies. Ultimately, well-designed clinical trials are warranted to translate these promising preclinical findings into novel pain therapies for human patients.
References
- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. biomed-easy.com [biomed-easy.com]
- 8. diacomp.org [diacomp.org]
- 9. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 10. 2.5. Tail flick test [bio-protocol.org]
- 11. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal nociception using a modified Hargreaves method in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
The Neuroprotective Potential of Beta-Caryophyllene in Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Multiple Sclerosis (MS), present a significant and growing global health challenge. Characterized by the progressive loss of neuronal structure and function, these conditions are often associated with chronic neuroinflammation, oxidative stress, and protein misfolding. Beta-caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has emerged as a promising neuroprotective agent. Its primary mechanism of action involves the selective activation of the cannabinoid receptor type 2 (CB2), a key modulator of inflammatory responses in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current preclinical evidence supporting the neuroprotective potential of BCP across various neurodegenerative disease models. We delve into the molecular mechanisms, summarize quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways involved.
Introduction: The Promise of this compound
This compound (BCP) is a widely distributed natural compound found in plants such as black pepper, cloves, and cannabis.[1] It is a potent and selective agonist of the CB2 receptor, which is primarily expressed on immune cells, including microglia, the resident immune cells of the brain.[2] Unlike the CB1 receptor, activation of the CB2 receptor is not associated with psychotropic effects, making BCP an attractive therapeutic candidate.[1] Emerging evidence from preclinical studies suggests that BCP exerts its neuroprotective effects through a multi-pronged approach:
-
Anti-inflammatory Action: By activating CB2 receptors on microglia, BCP can suppress the production and release of pro-inflammatory cytokines and chemokines.[3][4]
-
Antioxidant Effects: BCP has been shown to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Modulation of Apoptosis: BCP can influence programmed cell death pathways, promoting neuronal survival.
This guide will explore the preclinical data supporting these claims in the context of specific neurodegenerative diseases.
Molecular Mechanisms of this compound's Neuroprotective Action
The neuroprotective effects of BCP are primarily mediated through the activation of the CB2 receptor and the subsequent modulation of downstream signaling pathways.
The Central Role of the CB2 Receptor
The CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system. While its expression in the healthy brain is low, it is significantly upregulated in response to inflammation and injury, particularly in activated microglia and astrocytes.[5] This upregulation makes the CB2 receptor a prime target for therapeutic intervention in neuroinflammatory conditions. BCP's selective agonism of the CB2 receptor allows for targeted modulation of neuroinflammatory processes without the psychoactive side effects associated with CB1 receptor activation.
Downstream Signaling Pathways
Upon binding to the CB2 receptor, BCP triggers a cascade of intracellular signaling events that collectively contribute to its neuroprotective effects. The key pathways identified in the literature include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation. In neurodegenerative diseases, its chronic activation in microglia leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] BCP, through CB2 receptor activation, has been shown to inhibit the NF-κB signaling cascade, thereby reducing the expression of these inflammatory mediators.[3]
-
PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma) Pathway: PPAR-γ is a nuclear receptor with potent anti-inflammatory properties. Evidence suggests a crosstalk between the CB2 receptor and PPAR-γ signaling.[2] Activation of PPAR-γ by BCP can further suppress neuroinflammation and promote neuronal survival.[2][6]
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Activation of this pathway by BCP can promote neuronal survival by inhibiting apoptotic processes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family of proteins is involved in a wide range of cellular processes, including inflammation and stress responses. BCP can modulate MAPK signaling to reduce the production of inflammatory mediators.
The interplay of these pathways underscores the multifaceted neuroprotective mechanism of BCP.
Data Presentation: Quantitative Effects of this compound in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of BCP in models of Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis.
Table 1: Alzheimer's Disease Models
| Experimental Model | BCP Dosage & Administration | Key Quantitative Outcomes | Reference |
| APP/PS1 Transgenic Mice | 48 mg/kg, oral | - Reduced Aβ plaque load in the hippocampus and cerebral cortex.- Improved cognitive performance in the Morris water maze test.[2][6] | [2][6][7][8] |
| Aβ₂₅₋₃₅-induced cytotoxicity in HMC3 human microglial cells | 10 and 25 µM | - Increased cell viability.- Reduced release of TNF-α and IL-6.[3]- Enhanced secretion of the anti-inflammatory cytokine IL-10.[3] | [3][9] |
| Aβ₁₋₄₂-treated organotypic brain slice cultures | 10 and 25 µM | - Abolished the Aβ₁₋₄₂-mediated increase in TNF-α and IL-6 release. | [3] |
Table 2: Parkinson's Disease Models
| Experimental Model | BCP Dosage & Administration | Key Quantitative Outcomes | Reference |
| MPTP-induced murine model | 10 mg/kg, intraperitoneal (i.p.) or oral | - Ameliorated motor dysfunction.- Protected against dopaminergic neuron loss in the substantia nigra and striatum.[5][10][11]- Reduced levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the nigrostriatal system.[5] | [5][10][11] |
| 6-OHDA-induced hemiparkinsonism model in rats | Not specified | - Improved motor function.- Decreased expression of NLRP3 and caspase-1.[12] | [12] |
| Rotenone-induced rat model | 50 mg/kg, once daily for 4 weeks | - Rescued dopaminergic neurons.- Decreased microglia and astrocyte activation.[13] | [13][14] |
Table 3: Multiple Sclerosis Models
| Experimental Model | BCP Dosage & Administration | Key Quantitative Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 25 and 50 mg/kg, oral (twice daily) | - Significantly prevented motor paralysis and weight loss.[15]- Reduced clinical score of EAE.[15] | [15][16] |
| EAE in C57BL/6 mice | 2.5 and 5 mg/kg/day, oral | - Decreased levels of TNF-α, IL-6, and IL-17.[17]- Increased levels of the anti-inflammatory cytokine IL-10.[17] | [17] |
This compound in Huntington's Disease: A Plausible Therapeutic Strategy
While direct experimental evidence for the effects of BCP in animal models of Huntington's disease (HD) is currently limited, a strong body of research points to the therapeutic potential of targeting the CB2 receptor in this devastating neurodegenerative disorder.
HD is characterized by the progressive loss of medium spiny neurons in the striatum. Studies have shown that the expression of CB2 receptors is significantly upregulated in the brains of HD patients and in animal models of the disease.[18] Furthermore, activation of CB2 receptors by synthetic agonists has been demonstrated to be neuroprotective in various HD models, including the R6/2 mouse model and toxin-induced models using 3-nitropropionic acid or malonate.[19][20][21][22]
The neuroprotective mechanisms of CB2 receptor activation in HD models include:
-
Attenuation of Microglial Activation: CB2 agonists reduce the inflammatory response mediated by microglia.[18]
-
Reduction of Pro-inflammatory Cytokines: Activation of CB2 receptors leads to decreased levels of harmful inflammatory mediators.[22]
-
Improved Motor Function and Increased Lifespan: In animal models, CB2 receptor activation has been shown to ameliorate motor deficits and extend survival.[23]
Given that BCP is a potent and selective natural agonist of the CB2 receptor, it is highly plausible that it would exert similar neuroprotective effects in the context of HD. Further preclinical studies are warranted to directly investigate the efficacy of BCP in established HD animal models.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of BCP.
Animal Models
-
Alzheimer's Disease (APP/PS1 Transgenic Mice): These mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the age-dependent development of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking key aspects of AD pathology.[2][6] BCP is typically administered orally for a specified duration, followed by behavioral testing (e.g., Morris water maze) and post-mortem brain tissue analysis.[2][6]
-
Parkinson's Disease (MPTP Model): The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to mice, causing selective destruction of dopaminergic neurons in the substantia nigra, which recapitulates the primary pathology of PD.[5] BCP is often given as a pre-treatment before or concurrently with MPTP administration.[5] Outcome measures include behavioral tests for motor function, and immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons.[5]
-
Multiple Sclerosis (EAE Model): Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide, leading to an autoimmune response against the myelin sheath and subsequent neuroinflammation and demyelination, mirroring MS pathology.[15] BCP is administered daily, and disease progression is monitored using a clinical scoring system that grades the severity of motor deficits.[15]
-
Huntington's Disease (R6/2 and 3-NP Models):
-
R6/2 Mice: This transgenic model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a rapidly progressing HD-like phenotype.[19][20][24]
-
3-Nitropropionic Acid (3-NP) Model: Systemic administration of this mitochondrial toxin induces striatal lesions that mimic some of the neuropathological features of HD.[25][26][27][28]
-
Cell Culture Models
-
Microglia Cell Lines (e.g., BV-2, HMC3): These immortalized cell lines are used to study neuroinflammatory processes in vitro. Cells are typically stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) or Aβ peptides in the presence or absence of BCP.[3]
-
Primary Neuronal Cultures: Neurons are isolated from specific brain regions of embryonic or neonatal rodents and cultured. These cultures can be used to assess the direct neuroprotective effects of BCP against various insults.
Key Analytical Techniques
-
Behavioral Tests: Morris water maze (learning and memory), rotarod test (motor coordination), open field test (locomotor activity).
-
Immunohistochemistry and Immunofluorescence: Staining of brain sections to visualize and quantify specific cell types (e.g., neurons, microglia, astrocytes) and protein expression (e.g., Aβ plaques, TH).
-
Western Blotting: To quantify the expression levels of specific proteins in cell or tissue lysates.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of cytokines and other signaling molecules in cell culture supernatants or tissue homogenates.
-
Real-time PCR (qPCR): To quantify the expression of specific genes.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by BCP and a typical experimental workflow.
Caption: BCP signaling pathways in neuroprotection.
Caption: General experimental workflow for preclinical BCP studies.
Conclusion and Future Directions
The preclinical evidence strongly supports the neuroprotective potential of this compound in a range of neurodegenerative diseases. Its ability to selectively target the CB2 receptor and modulate key signaling pathways involved in neuroinflammation, oxidative stress, and cell survival makes it a highly promising therapeutic candidate. The data summarized in this guide highlight the consistent efficacy of BCP in improving pathological hallmarks and functional outcomes in animal models of Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis. While direct evidence in Huntington's disease models is still needed, the established role of the CB2 receptor in HD pathology provides a strong rationale for its investigation.
Future research should focus on:
-
Clinical Trials: Rigorous, well-controlled clinical trials in human patients are the essential next step to validate the preclinical findings and establish the safety and efficacy of BCP in treating neurodegenerative diseases.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Further studies are needed to optimize dosing and delivery methods to ensure adequate penetration of BCP across the blood-brain barrier and sustained therapeutic concentrations in the CNS.[11]
-
Combination Therapies: Investigating the synergistic effects of BCP with other neuroprotective agents could lead to more effective treatment strategies.
-
Long-term Efficacy and Safety: Long-term preclinical studies are necessary to assess the sustained benefits and potential for any adverse effects of chronic BCP administration.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson’s Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Caryophyllene ameliorates the Alzheimer-like phenotype in APP/PS1 Mice through CB2 receptor activation and the PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Caryophyllene Ameliorates the Alzheimer-Like Phenotype in APP/PS1 Mice through CB2 Receptor Activation and the PPARγ Pathway | Semantic Scholar [semanticscholar.org]
- 8. The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson's Disease Induced by MPTP. [sonar.ch]
- 11. researchgate.net [researchgate.net]
- 12. β-Caryophyllene decreases neuroinflammation and exerts neuroprotection of dopaminergic neurons in a model of hemiparkinsonism through inhibition of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Caryophyllene, a phytocannabinoid attenuates oxidative stress, neuroinflammation, glial activation, and salvages dopaminergic neurons in a rat model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Low Doses of β-Caryophyllene Reduced Clinical and Paraclinical Parameters of an Autoimmune Animal Model of Multiple Sclerosis: Investigating the Role of CB2 Receptors in Inflammation by Lymphocytes and Microglial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Cannabinoid CB2 receptor agonists protect the striatum against malonate toxicity: relevance for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cannabinoid Receptor 2 Signaling in Peripheral Immune Cells Modulates Disease Onset and Severity in Mouse Models of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. conductscience.com [conductscience.com]
- 27. Effect of safranal or candesartan on 3-nitropropionicacid-induced biochemical, behavioral and histological alterations in a rat model of Huntington’s disease | PLOS One [journals.plos.org]
- 28. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
immunomodulatory role of beta-caryophyllene in autoimmune disorders
An In-depth Technical Guide on the Immunomodulatory Role of Beta-Caryophyllene in Autoimmune Disorders
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, is gaining significant attention for its therapeutic potential in managing autoimmune disorders. Recognized as a dietary cannabinoid, BCP selectively activates the cannabinoid receptor type 2 (CB2), a key receptor expressed predominantly on immune cells, thereby avoiding the psychotropic effects associated with CB1 receptor activation.[1][2][3] This technical guide provides a comprehensive overview of the immunomodulatory mechanisms of BCP, summarizing preclinical evidence from animal models of multiple sclerosis and rheumatoid arthritis. We detail its molecular targets, impact on immune cell function, and key signaling pathways. Quantitative data from pivotal studies are presented in structured tables, and experimental protocols are described to facilitate reproducibility. This document aims to serve as a critical resource for researchers and professionals in the field of immunology and drug development, highlighting the promise of BCP as a novel therapeutic agent for autoimmune diseases.
Introduction to this compound (BCP)
This compound is a common constituent of many spices and food plants, including black pepper, cloves, and cannabis.[4][5] The U.S. Food and Drug Administration (FDA) has designated BCP as a Generally Recognized as Safe (GRAS) substance for use as a food additive.[6] Its unique pharmacological profile stems from its ability to act as a selective full agonist of the CB2 receptor.[7][8] CB2 receptors are integral components of the endocannabinoid system and are primarily expressed in immune and immune-derived cells, such as T cells, B cells, macrophages, and microglia.[3][9] This distribution makes the CB2 receptor an attractive therapeutic target for modulating immune responses and inflammation without inducing the psychoactive effects mediated by the CB1 receptor.[10] Emerging evidence also points to the involvement of other molecular targets, such as Peroxisome Proliferator-Activated Receptors (PPARs), in mediating BCP's effects.[5][10]
Core Mechanisms of Immunomodulation
The immunomodulatory activity of BCP is multifactorial, involving direct engagement with key receptors on immune cells and the subsequent modulation of inflammatory signaling cascades.
Cannabinoid Receptor 2 (CB2) Agonism
The primary mechanism underlying BCP's immunomodulatory effects is its selective binding to and activation of the CB2 receptor.[1][3] This interaction initiates a signaling cascade that generally leads to anti-inflammatory outcomes. Activation of CB2 receptors has been shown to inhibit adenylate cyclase activity and modulate mitogen-activated protein kinase (MAPK) pathways, such as Erk1/2 and JNK1/2.[10] These actions collectively suppress the production and release of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory response that drives autoimmune pathology.[3][7]
Peroxisome Proliferator-Activated Receptor (PPAR) Involvement
BCP also engages with PPARs, particularly PPAR-γ.[5][10] PPARs are ligand-activated transcription factors that play a critical role in regulating inflammation. Studies suggest a functional cross-talk between CB2 and PPAR-γ receptors.[9][11] BCP treatment can increase the expression of PPAR-γ and its coactivator PGC-1α.[9] This activation can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[9] The synergistic action on both CB2 and PPAR-γ pathways amplifies the anti-inflammatory and immunomodulatory effects of BCP.[9][11]
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular pathways influenced by BCP.
Caption: BCP activates the CB2 receptor, leading to inhibition of pro-inflammatory signaling pathways like MAPK and NF-κB.
References
- 1. (−)-β-Caryophyllene, a CB2 Receptor-Selective Phytocannabinoid, Suppresses Motor Paralysis and Neuroinflammation in a Murine Model of Multiple Sclerosis [mdpi.com]
- 2. (-)-β-Caryophyllene, a CB2 Receptor-Selective Phytocannabinoid, Suppresses Motor Paralysis and Neuroinflammation in a Murine Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A mechanistic review on immunomodulatory effects of selective type two cannabinoid receptor β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caryophyllene - Wikipedia [en.wikipedia.org]
- 7. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene Mitigates Collagen Antibody Induced Arthritis (CAIA) in Mice Through a Cross-Talk between CB2 and PPAR-γ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Caryophyllene Mitigates Collagen Antibody Induced Arthritis (CAIA) in Mice Through a Cross-Talk between CB2 and PPAR-γ Receptors. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
Beta-Caryophyllene: A Technical Guide to a Dietary Cannabinoid and Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous spice and food plants, including black pepper, cloves, and Cannabis sativa.[1][2] Recognized as the first "dietary cannabinoid," BCP has garnered significant attention for its selective binding to and activation of the cannabinoid receptor type 2 (CB2), without the psychotropic effects associated with the cannabinoid receptor type 1 (CB1).[1][3][4] This selective agonism imparts BCP with potent anti-inflammatory, analgesic, and neuroprotective properties.[5][6][7] Its mechanism involves the modulation of critical intracellular signaling cascades, including the inhibition of pro-inflammatory cytokine production and interference with the MAPK and NF-κB pathways.[1][8][9] Despite its therapeutic promise, BCP's naturally low oral bioavailability presents a formulation challenge, which is being addressed through advanced drug delivery systems.[10][11] This document provides a comprehensive technical overview of BCP, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its complex biological interactions.
Mechanism of Action: Selective CB2 Receptor Agonism
BCP is a full, functional, and selective agonist of the CB2 receptor.[4][5] Unlike psychoactive cannabinoids such as THC, BCP shows insignificant affinity for the CB1 receptor, thus it does not produce psychotropic side effects.[3] The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells, and its activation is a potential therapeutic strategy for managing inflammation, pain, and neurodegenerative diseases.[1][12]
Receptor Binding and Activation
BCP binds competitively to the human CB2 receptor with a reported binding affinity (Ki) of approximately 155 nM.[1][13] Molecular docking simulations suggest BCP occupies a hydrophobic pocket in the CB2 receptor, interacting with key amino acid residues such as F117 and W258.[1][4]
Downstream Signaling Pathways
As a CB2 receptor agonist, BCP's mechanism is intrinsically linked to GPCR signaling. The CB2 receptor is coupled to an inhibitory G-protein (Gi).[12] Upon activation by BCP, the Gi protein dissociates, initiating several downstream signaling events:
-
Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][13]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: BCP has been shown to attenuate the phosphorylation of key MAPK signaling proteins, including ERK1/2 and JNK1/2, in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] This can occur through the inhibition of upstream kinases such as TAK1.
-
Inhibition of the NF-κB Pathway: BCP can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[8][14] This is achieved by preventing the degradation of IκBα, which holds NF-κB inactive in the cytoplasm.[15]
-
Intracellular Calcium Mobilization: BCP can trigger the release of intracellular calcium ([Ca2+]i) in a CB2-dependent manner.[13]
Beyond the CB2 receptor, some of BCP's effects may be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, suggesting a multi-target mechanism.[3][14][16]
Caption: Simplified CB2 Receptor Signaling Pathway for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor/Assay | Value | Species/Cell Line | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | Human CB2 | 155 ± 4 nM | Transfected Cells | [1][13] |
| Functional Activity (EC50) | cAMP Inhibition | 1.9 ± 0.3 µM | hCB2-CHO-K1 Cells | [13] |
| Functional Activity (EC50) | [Ca2+]i Mobilization | 11.5 ± 2.8 µM | HL60 Cells | [13] |
| Inhibition of Cytokines | LPS-stimulated monocytes | 500 nM | Primary Human Monocytes |[1] |
Table 2: Pharmacokinetic Parameters in Humans (Single 100 mg Oral Dose)
| Parameter | BCP Neat Oil | BCP-SEDDS Formulation | % Improvement | Reference |
|---|---|---|---|---|
| Cmax (Max. Plasma Conc.) | ~15 ng/mL (Geometric Mean) | ~54 ng/mL (Geometric Mean) | 360% | [17][18][19] |
| Tmax (Time to Max. Conc.) | 3.07 h | 1.43 h | 215% (faster) | [17][18][19] |
| AUC0-24h (Total Exposure) | ~75 h*ng/mL (Geometric Mean) | ~165 h*ng/mL (Geometric Mean) | 220% | [17][18][19] |
Note: SEDDS = Self-Emulsifying Drug Delivery System. Values are approximated from published data.
Table 3: Effective Doses in Animal Models
| Animal Model | Effect | Dosage (Oral) | Species | Reference |
|---|---|---|---|---|
| Carrageenan-induced paw inflammation | Reduced inflammatory response | 5 mg/kg | Mouse | [1] |
| Chronic Inflammation | Reduced pro-inflammatory mediators | 5 and 10 mg/kg | Mouse | [8] |
| LPS-induced Acute Lung Injury | Ameliorated lung injury | 50 mg/kg | Mouse | [20] |
| Experimental Autoimmune Encephalomyelitis (MS model) | Downregulated microglial activation | 50 mg/kg | Mouse |[7] |
Experimental Protocols
This section details methodologies for key experiments cited in BCP research.
Quantification of this compound
4.1.1 Headspace Gas Chromatography (HS-GC) This method is suitable for determining volatile compounds like BCP in various matrices.[21]
-
Sample Preparation: A known mass of the sample (e.g., 1 g of infused oil or 0.2 g of dry plant material) is placed into a sealed headspace vial.[21][22]
-
Incubation: The vial is heated to a specific temperature (e.g., 80°C to 180°C) for a set time (e.g., 10-20 minutes) to allow volatile compounds to partition into the gas phase (headspace).[21][22]
-
Injection: A heated, gas-tight syringe automatically samples an aliquot of the headspace vapor and injects it into the GC system.[21]
-
Chromatographic Separation: The sample is separated on a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up to ensure separation of BCP from other volatile components.
-
Detection: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used for detection and quantification against a standard curve.[21][22]
4.1.2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) This method is used for quantifying BCP in formulations and extracts.[23][24]
-
Standard & Sample Preparation: A standard stock solution of BCP is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 300 µg/ml). Test samples are extracted and diluted similarly.[23][24]
-
Mobile Phase: A mobile phase, typically a mixture of organic solvent and water (e.g., Methanol:Water:Orthophosphoric Acid at 98:2:0.1 v/v), is prepared and degassed.[23]
-
Chromatographic Conditions:
-
Analysis: The retention time and peak area of BCP in the sample are compared to those of the standards for quantification. The typical retention time is around 4 minutes under these conditions.[23]
Caption: Experimental Workflows for BCP Quantification.
In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
This protocol assesses the ability of BCP to inhibit the production of pro-inflammatory cytokines.[20]
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) are cultured in appropriate media and seeded into multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of BCP (e.g., 500 nM) or a vehicle control for a short period (e.g., 30 minutes).
-
Inflammatory Challenge: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/ml) for a specified time (e.g., 4-24 hours) to induce an inflammatory response.[20]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected to measure secreted cytokines.
-
Cytokine Quantification (ELISA):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[25][26]
-
The plate is blocked to prevent non-specific binding.[27]
-
Samples and standards are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.[26]
-
A substrate (e.g., TMB) is added, and the color development, which is proportional to the cytokine concentration, is measured using a microplate reader.[25]
-
-
Cell Lysate Analysis (Western Blot): Cells can be lysed to extract proteins for Western blot analysis to assess the phosphorylation status of signaling proteins like ERK, JNK, or the degradation of IκBα.[1]
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic model to evaluate the acute anti-inflammatory activity of a compound.[1][8]
-
Animal Acclimatization: Wild-type and CB2-knockout mice are acclimatized to laboratory conditions.
-
Compound Administration: BCP (e.g., 5 mg/kg) or a vehicle control is administered orally (peroral) to the mice.[1][8]
-
Induction of Inflammation: One hour after BCP administration, a sub-plantar injection of carrageenan (1%) is made into the right hind paw of each mouse to induce localized inflammation and edema.[8]
-
Measurement of Edema: Paw volume is measured at baseline and at several time points post-carrageenan injection (e.g., 1, 2, 4, 6 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume (edema) in the BCP-treated group is compared to the vehicle-treated group. The experiment is repeated in CB2-knockout mice to confirm that the anti-inflammatory effect is CB2-receptor dependent.[1][8]
-
Tissue Analysis (Optional): At the end of the experiment, paw tissue can be collected for histological analysis or to measure local cytokine levels.[28]
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Bioavailability and Formulation
A significant challenge for the therapeutic application of BCP is its hydrophobic nature and low oral bioavailability.[10] It is a volatile compound that is sensitive to acid and oxidation.[10] However, research into novel drug delivery systems has shown promising results. Self-emulsifying drug delivery systems (SEDDS) have been demonstrated to dramatically improve pharmacokinetic parameters.[11][17] One human study found that a SEDDS formulation increased the maximum plasma concentration (Cmax) by 3.6-fold and the total drug exposure (AUC) by 2.2-fold compared to BCP administered as a neat oil.[18][19] These formulation advancements are critical for translating BCP's preclinical efficacy into viable clinical applications.
Conclusion
This compound stands out as a compelling dietary cannabinoid with significant therapeutic potential, primarily due to its selective agonism at the CB2 receptor. This selectivity allows it to exert powerful anti-inflammatory and analgesic effects without the undesirable psychoactive properties associated with CB1 activation. The well-characterized downstream signaling pathways, involving the modulation of adenylate cyclase, MAPK, and NF-κB, provide a solid mechanistic foundation for its observed biological activities. While quantitative in vitro and in vivo data robustly support its efficacy, the challenge of its poor oral bioavailability must be addressed for successful clinical translation. Advanced formulation strategies, such as SEDDS, are paving the way for overcoming this hurdle. For drug development professionals and researchers, BCP represents a promising, naturally-derived lead compound for a new class of therapeutics targeting a range of inflammatory and neurological disorders.
References
- 1. medicinalgenomics.com [medicinalgenomics.com]
- 2. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of β-caryophyllene, A Dietary Cannabinoid, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Beta Caryophyllene: Nature's Answer to Neuropathic Pain [tgd.care]
- 7. mdpi.com [mdpi.com]
- 8. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. [PDF] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration [ouci.dntb.gov.ua]
- 15. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of β-Caryophyllene on PPAR-γ, NF-κB, and CNR2: Implications for Gut–Brain Axis Communication in a Murine Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Geocann [geocann.com]
- 18. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | MDPI [mdpi.com]
- 19. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lmaleidykla.lt [lmaleidykla.lt]
- 22. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 23. ijcrt.org [ijcrt.org]
- 24. ijcrt.org [ijcrt.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Unveiling the Early Promise of Beta-Caryophyllene: A Technical Guide to its Foundational Biological Activities
For Immediate Release
This technical guide provides an in-depth analysis of the early scientific investigations into the biological activities of beta-caryophyllene, a natural bicyclic sesquiterpene found in a variety of plants. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the foundational studies that have established this compound as a compound of significant therapeutic interest. The guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the molecular pathways influenced by this compound.
Core Biological Activities and Early Evidence
Early research into this compound has unveiled a spectrum of pharmacological effects, primarily centering on its anti-inflammatory, anticancer, antimicrobial, and analgesic properties. A pivotal discovery in the understanding of its mechanism of action was the identification of this compound as a selective agonist of the cannabinoid receptor type 2 (CB2), a non-psychoactive target with significant implications for immune modulation and pain management.[1][2][3][4][5]
Anti-inflammatory Activity
This compound's potent anti-inflammatory effects have been a cornerstone of early investigations. In a key study, orally administered this compound at a dose of 5 mg/kg was shown to significantly reduce carrageenan-induced paw edema in mice.[1][3] This effect was demonstrated to be dependent on the CB2 receptor, as the anti-inflammatory response was absent in mice lacking this receptor.[1][3] Further studies have corroborated these findings, showing a dose-dependent reduction in paw volume in similar models.[6][7] At a molecular level, this compound has been observed to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated peripheral blood.[1]
Anticancer Activity
The potential of this compound as an anticancer agent has been explored across various cancer cell lines. Early studies highlighted its selective anti-proliferative effects. For instance, in human colorectal cancer cells (HCT-116), this compound exhibited an IC50 value of 19 µM.[8] In human bladder cancer cell lines (T24 and 5637), the IC50 value was determined to be 40 µg/mL.[9] The anticancer mechanism involves the induction of apoptosis, characterized by nuclear condensation and fragmentation, and the disruption of the mitochondrial membrane potential.[8] Furthermore, this compound has been shown to inhibit cancer cell migration, invasion, and the formation of spheroids in colon cancer models.[8] In vivo studies using xenograft models of human colorectal cancer have demonstrated a dose-dependent inhibition of tumor growth and vascularization at doses of 50, 100, and 200 mg/kg/day.[10][11][12][13]
Antimicrobial Activity
Early investigations also revealed the antimicrobial properties of this compound. It has shown selective antibacterial activity, particularly against Gram-positive bacteria. A notable example is its efficacy against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 3 ± 1.0 µM.[8] In another study, the MIC of this compound against S. aureus LMG 21674 was 31.3 µg/mL.[14] The proposed mechanism of its antibacterial action involves the alteration of membrane permeability and integrity, leading to cell death.[15] Studies on Bacillus cereus showed a complete bactericidal effect within 2 hours at the MIC of 2.5% (v/v).[15]
Cannabinoid Receptor 2 (CB2) Agonism
A landmark discovery by Gertsch et al. in 2008 identified this compound as a natural, selective agonist of the CB2 receptor with a Ki value of 155 ± 4 nM.[1][5] This finding was significant as the CB2 receptor is primarily expressed in immune cells and is not associated with the psychoactive effects of cannabis, which are mediated by the CB1 receptor.[2][4] The activation of the CB2 receptor by this compound leads to the inhibition of adenylate cyclase and the activation of mitogen-activated protein (MAP) kinases Erk1/2 and p38.[1][3] This selective agonism of the CB2 receptor underpins many of this compound's therapeutic effects, particularly its anti-inflammatory and analgesic properties.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from early studies on this compound's biological activities for ease of comparison.
| Biological Activity | Model/Cell Line | Parameter | Value | Reference |
| CB2 Receptor Binding | Human CB2 Receptor | Ki | 155 ± 4 nM | [1][5] |
| Gs Activation | CHO-hCB2 cells | EC50 | 1.9 ± 0.3 µM | [5] |
| Anti-inflammatory | Carrageenan-induced paw edema (mice) | Oral Dose | 5 mg/kg | [1][3] |
| Anticancer | HCT-116 (colon cancer) | IC50 | 19 µM | [8] |
| HT-29 (colon cancer) | IC50 | 63 µM | ||
| PANC-1 (pancreatic cancer) | IC50 | 19.6 µM | ||
| T24 & 5637 (bladder cancer) | IC50 | 40 µg/mL | [9] | |
| HUVECs | IC50 | 41.6 ± 3.2 μM | [10] | |
| Antimicrobial | Staphylococcus aureus | MIC | 3 ± 1.0 µM | [8] |
| Staphylococcus aureus LMG 21674 | MIC | 31.3 µg/mL | [14] | |
| Bacillus cereus | MIC | 2.5% (v/v) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early studies of this compound's biological activity.
Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Mice are orally administered with this compound (e.g., 5 mg/kg) or a vehicle control.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Lines: Human cancer cell lines such as HCT-116 (colorectal), T24, and 5637 (bladder).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated.
-
The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[16]
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Microorganism: Bacterial strains such as Staphylococcus aureus.
-
Procedure:
-
A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. A growth indicator like resazurin (B115843) can be used to aid visualization.[15]
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To detect and quantify apoptosis induced by this compound in cancer cells.
-
Cell Line: Human cancer cell lines (e.g., HCT-116).
-
Procedure:
-
Cells are treated with this compound at a specific concentration and for a defined period.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in an Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Signaling Pathways and Molecular Mechanisms
Early research has begun to elucidate the molecular signaling pathways through which this compound exerts its biological effects.
CB2 Receptor Signaling
As a CB2 receptor agonist, this compound initiates a signaling cascade upon binding to the receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates MAP kinase pathways, including Erk1/2 and p38.
Anticancer Signaling Pathways
In cancer cells, this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include the PI3K/Akt/mTOR and JAK/STAT pathways.
PI3K/Akt/mTOR Pathway Inhibition: this compound oxide, a derivative of this compound, has been found to suppress the PI3K/Akt/mTOR/S6K1 signaling cascade.[17][18] This pathway is crucial for cell growth and survival, and its inhibition can lead to apoptosis.
JAK/STAT Pathway Modulation: this compound has also been implicated in the modulation of the JAK/STAT signaling pathway.[19][20] Specifically, it has been shown to inhibit the phosphorylation of JAK2 and STAT3, which can lead to decreased cell proliferation and the induction of apoptosis.[19]
Experimental Workflow for In Vitro Anticancer Activity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of a compound like this compound.
References
- 1. This compound is a dietary cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. res.mindbodygreen.com [res.mindbodygreen.com]
- 3. for926.uni-bonn.de [for926.uni-bonn.de]
- 4. β-caryophyllene, a cannabinoid receptor 2 agonist, decreases the motivational salience and conditioning place preference for palatable food in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene induces apoptosis and inhibits cell proliferation by deregulation of STAT-3/mTOR/AKT signaling in human bladder cancer cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Activities of Homemade Matrices Miming Essential Oils Compared to Commercial Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. β-Caryophyllene modulates the JAK2/STAT3 signaling pathway to downregulate neutrophil extracellular traps and alleviate cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Beta-Caryophyllene's Interaction with the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2][3] It is recognized as a dietary cannabinoid and a selective agonist of the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system.[1][2][4] Unlike agonists of the cannabinoid receptor 1 (CB1), BCP does not produce psychotropic effects, making it an attractive therapeutic candidate for a variety of conditions. This technical guide provides an in-depth overview of BCP's interaction with the endocannabinoid system, focusing on its receptor binding affinity, functional activity, and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with cannabinoid receptors.
Table 1: Binding Affinity of this compound for Cannabinoid Receptors
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| (E)-β-Caryophyllene | Human CB2 | 155 ± 4 | [3H]CP-55,940 | HEK293 | [5] |
| (Z)-β-Caryophyllene | Human CB2 | 485 ± 36 | [3H]CP-55,940 | HEK293 | [5] |
| β-Caryophyllene | Human CB1 | > 10,000 | [3H]CP-55,940 | HEK293 | [5] |
Table 2: Functional Activity of this compound at the CB2 Receptor
| Compound | Assay Type | EC50 (µM) | Cell Line | Reference |
| (E)-β-Caryophyllene | cAMP Accumulation | 1.9 ± 0.3 | CHO-K1 (hCB2) | [6] |
Signaling Pathways
This compound's activation of the CB2 receptor initiates a cascade of intracellular signaling events. The CB2 receptor is primarily coupled to inhibitory G-proteins (Gi/o).[7]
CB2 Receptor Activation and Downstream Signaling
Upon binding of BCP to the CB2 receptor, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. This dissociation triggers multiple downstream signaling pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: BCP has been shown to activate several MAPK pathways, including extracellular signal-regulated kinase 1/2 (Erk1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1][8][9][10] This activation is dependent on the CB2 receptor.[1]
-
Intracellular Calcium Mobilization: BCP can induce the release of intracellular calcium ([Ca2+]i).[4]
-
Indirect Activation of PPARγ: Evidence suggests that BCP can indirectly activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This activation appears to be a downstream effect of CB2 receptor activation and may involve the MAPK pathway.[9][11][12][13][14][15][16]
References
- 1. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. This compound is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules from Nature Targeting G-Protein Coupled Cannabinoid Receptors: Potential Leads for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Caryophyllene inhibits dextran sulfate sodium-induced colitis in mice through CB2 receptor activation and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accurateclinic.com [accurateclinic.com]
- 14. This compound alleviates diet-induced neurobehavioral changes in rats: The role of CB2 and PPAR-γ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Beta-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the diverse biological activities of beta-caryophyllene (BCP). This document details methodologies for assessing its anti-inflammatory, anti-cancer, and neuroprotective effects, supported by quantitative data and signaling pathway diagrams.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2][3] These effects are often mediated through the cannabinoid receptor 2 (CB2) and the modulation of key inflammatory signaling pathways.[3][4]
Quantitative Data Summary: Anti-inflammatory Activity
| Cell Line | Inflammatory Stimulus | BCP Concentration(s) | Key Findings | Reference |
| Human Gingival Fibroblasts (GF) & Human Oral Mucosa Epithelial Cells (EC) | Lipopolysaccharide (LPS) (2 µg/mL) | 10 µg/mL | Suppressed LPS-induced increase in NF-κB, TNF-α, IL-1β, IL-6, and IL-17A mRNA expression. This effect was reversed by a CB2 antagonist (AM630). | [4][5] |
| Human Keratinocyte (HaCaT) Cells | Lipopolysaccharide (LPS) (5 µg/mL) | 1 µM, 10 µM | Significantly reduced LPS-induced increases in COX-2, IL-1β, and p-NF-κB protein levels. The anti-inflammatory effect was blocked by a CB2 antagonist (AM630). | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) (100 ng/mL) | Not specified | Reduced the expression of IL-6, IL-1β, and TNF-α, and suppressed the MAPK signaling pathway. | [7][8] |
| Human Chondrocyte Cultures | Conditioned Medium (CM) from activated U937 human monocytes | 1 µM | Reduced IL-1β gene expression. In combination with ascorbic acid and d-glucosamine, it downregulated NF-κB1 and MMP-13 gene expression. | [9] |
| Human Microglial HMC3 Cells | Amyloid-β peptide 25-35 (Aβ25-35) | Not specified | Protected against Aβ25-35-induced cytotoxicity, reduced the release of TNF-α and IL-6, and enhanced IL-10 secretion. This was associated with reduced NF-κB activation. | [10] |
Experimental Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of BCP on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture bone marrow-derived macrophages (BMDMs) in an appropriate medium.
- Seed the BMDMs in 24-well plates at a suitable density and allow them to adhere overnight.
2. BCP Pre-treatment:
- Prepare various concentrations of BCP in the cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of BCP.
- Incubate the cells for 30 minutes.[8]
3. Inflammatory Stimulation:
- Prepare a solution of LPS (100 ng/mL) in the cell culture medium.[8]
- Add the LPS solution to the wells (except for the negative control) and incubate for 4 hours.[8]
4. Quantification of Inflammatory Markers:
- Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
- Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA expression levels of inflammatory genes.
- Western Blot Analysis: Lyse the cells to extract total protein. Perform western blotting to analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways.
Signaling Pathway: BCP's Anti-inflammatory Mechanism
This compound primarily exerts its anti-inflammatory effects through the activation of the CB2 receptor, which subsequently inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.[4][6]
BCP's anti-inflammatory signaling pathway.
Anti-cancer Effects of this compound
BCP has shown promise as an anti-cancer agent by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.[11][12][13] Its selective cytotoxicity towards cancer cells over normal cells makes it an interesting candidate for further investigation.[11]
Quantitative Data Summary: Anti-cancer Activity (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colon Cancer | 19 µM | [11][14] |
| MG-63 | Bone Cancer | 20 µM | [11] |
| PANC-1 | Pancreatic Cancer | 27 µM | [11] |
| T24 | Bladder Cancer | 40 µg/mL | [11] |
| 5637 | Bladder Cancer | 40 µg/mL | [11] |
| HUVEC | Endothelial Cells | 41.6 ± 3.2 μM | [12] |
| A549 | Lung Cancer | 124.1 µg/mL (for β-caryophyllene oxide) | [15][16][17] |
| U373 | Glioblastoma | ~29 µg/mL | [18] |
Experimental Protocol: Cell Viability and Apoptosis Assays
1. Cell Viability Assay (MTT Assay):
- Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of BCP for 24, 48, or 72 hours.
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining):
- Seed cells in a 6-well plate and treat with BCP at the desired concentration for 24 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Signaling Pathway: BCP's Pro-apoptotic Mechanism in Cancer Cells
BCP can induce apoptosis in cancer cells through multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, and by modulating the expression of pro- and anti-apoptotic proteins.[19][20][21]
BCP's pro-apoptotic signaling in cancer cells.
Neuroprotective Effects of this compound
BCP has demonstrated neuroprotective effects in vitro by protecting neurons from various insults and reducing neuroinflammation.[22][23] These effects are often mediated through the CB2 receptor.[22]
Quantitative Data Summary: Neuroprotective Activity
| Cell Line/Model | Insult | BCP Concentration(s) | Key Findings | Reference |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Re-oxygenation (OGD/R) | 0.2, 1, 5, 25 µM | Significantly reduced necrotic cell death. | [24][25] |
| Dopaminergic Neurons | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Not specified | Lessened the extent of nervous system inactivation, protected neurons, and reduced microglial activation. This effect was abolished by a CB2 antagonist (AM630). | [22] |
| SH-SY5Y Neuroblastoma Cells | Cadmium Chloride (CdCl2) (10 µM) | 25, 50, 100 µM | Significantly reduced ROS production and increased Nrf2 expression, preserving cells from death. | [26] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general method for assessing the neuroprotective effects of BCP against an excitotoxic insult.
1. Cell Culture:
- Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in the appropriate medium.
2. BCP Treatment and Insult:
- Pre-treat the cells with various concentrations of BCP for a specified time (e.g., 24 hours).
- Induce neuronal damage by exposing the cells to a neurotoxin (e.g., MPTP, CdCl2) or by simulating ischemic conditions (e.g., OGD/R).
3. Assessment of Neuroprotection:
- Cell Viability: Perform an MTT assay or LDH release assay to quantify cell death.
- Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
- Apoptosis: Use Annexin V/PI staining and flow cytometry to assess the mode of cell death.
- Western Blotting: Analyze the expression of proteins involved in neuronal survival and apoptosis signaling pathways.
Workflow Diagram: Assessing BCP's Neuroprotective Effects
Workflow for in vitro neuroprotection studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. β-Caryophyllene promotes oxidative stress and apoptosis in KB cells through activation of mitochondrial-mediated pathway - An in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells | Semantic Scholar [semanticscholar.org]
- 18. β-Caryophyllene Inhibits Cell Proliferation through a Direct Modulation of CB2 Receptors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Neuroprotective Effects of this compound | doTERRA Essential Oils [doterra.com]
- 23. Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson’s Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro [frontiersin.org]
- 25. Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RETRACTED: this compound, a Plant-Derived CB2 Receptor Agonist, Protects SH-SY5Y Cells from Cadmium-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Beta-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of beta-caryophyllene, a natural bicyclic sesquiterpene. The protocols detailed herein are intended for use by professionals in academic research and the pharmaceutical industry engaged in the screening and characterization of potential therapeutic agents.
Introduction
This compound (BCP) is a natural compound found in the essential oils of numerous plants and has garnered significant interest for its potential anti-inflammatory, analgesic, and anticancer properties.[1][2] The MTT assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[3] The assay's principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[5] This makes the MTT assay a valuable tool for determining the cytotoxic potential of compounds like this compound in various cell lines.
Key Considerations for this compound
Due to its lipophilic nature, proper solubilization of this compound is crucial for accurate and reproducible results in cell-based assays.[6] It is commonly dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) before being diluted in the cell culture medium. It is imperative to include a vehicle control (DMSO in medium) in the experimental setup to account for any potential effects of the solvent on cell viability.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Culture and Seeding
-
Cell Lines: Culture the desired cancer or normal cell lines in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.[7]
-
Adherence: Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.[7]
Treatment with this compound
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Remember to account for the 2-fold dilution when adding to the wells.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with the same concentration of DMSO as the highest BCP concentration) and a negative control (untreated cells with medium only).
-
Incubation: Incubate the treated plates for the desired exposure times (e.g., 24, 48, or 72 hours).[7]
MTT Assay Protocol
This protocol is adapted for adherent cells.[8]
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Protect the solution from light.
-
Addition of MTT: After the treatment incubation period, carefully remove the culture medium from each well. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[9]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[8] During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis
-
Background Subtraction: Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits cell viability by 50%. This can be calculated by plotting a dose-response curve of % cell viability versus the log of this compound concentration and using non-linear regression analysis.
Data Presentation
The cytotoxic effects of this compound are often presented as IC50 values. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colon Cancer | 1103.34 ± 10.73 | [10] |
| CCRF/CEM | Leukemia | 311.59 ± 1.44 | [10] |
| CEM/ADR5000 | Leukemia (Doxorubicin-resistant) | 368.48 ± 2.23 | [10] |
| HCT 116 | Colon Cancer | 19 | [11] |
| PANC-1 | Pancreatic Cancer | 27 | [11] |
| HT29 | Colon Cancer | 63 | [11] |
| A549 | Lung Cancer | > 100 | [12] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~18.6 µg/mL | [13][14] |
Visualizations
Diagrams of Methodologies and Pathways
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Caption: The biochemical mechanism of the MTT assay in viable cells.
Caption: Signaling pathways affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. β-Caryophyllene Counteracts Chemoresistance Induced by Cigarette Smoke in Triple-Negative Breast Cancer MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration Assays Using Beta-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of various plants, has garnered significant interest for its therapeutic potential, including anti-inflammatory, anti-cancer, and wound healing properties. A key aspect of these biological activities is its influence on cell migration, a fundamental process in physiological and pathological conditions such as tissue regeneration, immune response, and cancer metastasis. These application notes provide detailed protocols for assessing the effects of this compound on cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Data Presentation: Efficacy of this compound on Cell Migration
The effects of this compound on cell migration are cell-type dependent, promoting the migration of cells involved in wound healing while inhibiting the migration and invasion of various cancer cells.
Table 1: Inhibitory Effects of this compound on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | BCP Concentration (µM) | Incubation Time | % Inhibition of Migration/Invasion | Reference |
| HepG2 (Hepatocellular Carcinoma) | Transwell Migration | 150 | 48h | 49.01% | [1] |
| HepG2 (Hepatocellular Carcinoma) | Transwell Migration | 300 | 48h | 75.58% | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | Transwell Migration | 150 | 48h | 18.06% | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | Transwell Migration | 300 | 48h | 52.19% | [1] |
| A549 (Lung Cancer) | Transwell Migration & Invasion | 25 | Not Specified | Significant Inhibition | [2] |
| HCT 116 (Colon Cancer) | Not Specified | Not Specified | Not Specified | Dose-dependent inhibition | [3] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 10 µg/mL (~49 µM) | Not Specified | Hindered cell recovery and migration |
Table 2: Pro-migratory Effects of this compound on Non-Cancerous Cells
| Cell Line | Assay Type | BCP Concentration (µM) | Incubation Time | Observed Effect | Reference |
| L929 (Mouse Skin Fibroblasts) | Scratch Assay | 145.3 | 12h | 19.78% Wound Closure | [4] |
| L929 (Mouse Skin Fibroblasts) | Scratch Assay | 145.3 | 24h | 34.32% Wound Closure | [4] |
| L929 (Mouse Skin Fibroblasts) | Scratch Assay | 145.3 | 48h | 91.34% Wound Closure | [4] |
| Mouse Primary Fibroblasts | Chemotaxis Assay | Not Specified | 24h | 2.1-fold increase in migrated cells | [5] |
| Mouse Primary Keratinocytes | Chemotaxis Assay | Not Specified | 24h | 2.5-fold increase in migrated cells | [5] |
| Mouse Primary Fibroblasts | Scratch Assay | 27 | 6h | Significant increase in wound closure | [5][6] |
Experimental Protocols
Wound Healing (Scratch) Assay
This method is suitable for investigating collective cell migration and is particularly relevant for wound healing studies.
Materials:
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200 or p1000) or a dedicated scratch tool
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Pre-treatment (Optional): Once cells reach confluence, you may serum-starve them for 2-24 hours to minimize cell proliferation.
-
Creating the Scratch:
-
Carefully remove the medium from the well.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. A gentle, consistent pressure is crucial.
-
To ensure consistency, a perpendicular scratch can be made to create a cross-shaped wound.[7]
-
-
Washing: Gently wash the wells twice with sterile PBS or serum-free medium to remove detached cells and debris.[8]
-
Treatment:
-
Add fresh cell culture medium containing the desired concentration of this compound to the treated wells.
-
Add medium with the vehicle control (e.g., DMSO) to the control wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratches at 0 hours using a phase-contrast microscope at low magnification (e.g., 4x or 10x).
-
Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Scratch Area - Scratch Area at T) / Initial Scratch Area ] x 100 where T is the time point.
-
Figure 1: Experimental workflow for the Wound Healing (Scratch) Assay.
Transwell Migration and Invasion Assay
This assay is ideal for studying the chemotactic response of individual cells to a chemoattractant. The invasion assay is a modification that assesses the ability of cells to degrade and move through an extracellular matrix (ECM) barrier.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type) and companion plates (e.g., 24-well)
-
Cell culture medium (with and without serum or chemoattractant)
-
PBS
-
This compound stock solution
-
For invasion assay: Extracellular matrix gel (e.g., Matrigel® or Geltrex™)
-
Cotton swabs
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation of Inserts:
-
Migration Assay: Rehydrate the Transwell inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Invasion Assay: Thaw the ECM gel on ice. Dilute it with cold, serum-free medium according to the manufacturer's instructions. Add a thin layer (e.g., 50 µL) of the diluted ECM gel to the top of the inserts and incubate at 37°C for 30-60 minutes to allow for solidification.[9][10]
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 2-24 hours before the assay to enhance their responsiveness to chemoattractants.
-
Harvest the cells using trypsin and resuspend them in serum-free medium at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
-
Assay Setup:
-
Remove the rehydration medium from the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the companion plate.
-
Add the cell suspension in serum-free medium containing the desired concentration of this compound or vehicle control to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period appropriate for the cell type's migratory capacity (typically 4-48 hours).[11]
-
Cell Staining and Quantification:
-
After incubation, carefully remove the medium from the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells with Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the stained, migrated cells in several random fields of view under a microscope.
-
Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader for a more quantitative result.
-
Figure 2: Workflow for the Transwell Migration and Invasion Assay.
Signaling Pathways Modulated by this compound in Cell Migration
This compound influences cell migration by modulating several key signaling pathways. The specific pathway affected can depend on the cell type and the biological context.
Cannabinoid Receptor 2 (CB2R) Signaling
This compound is a known agonist of the CB2 receptor.[5] Activation of CB2R can trigger downstream signaling cascades that influence cell migration. In the context of wound healing, CB2R activation in fibroblasts and keratinocytes has been shown to promote migration.[5] Conversely, in some cancer cells, CB2R signaling may contribute to the inhibition of migration.
Figure 3: this compound activates the CB2 receptor, influencing cell migration.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central regulators of cell proliferation, survival, and migration. This compound has been shown to inhibit these pathways in various cancer cells, leading to a reduction in their migratory and invasive capabilities.[12][13][14]
Figure 4: BCP inhibits the MAPK and PI3K/Akt pathways, reducing cancer cell migration.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell migration and invasion. This compound has been demonstrated to suppress the activation of STAT3, thereby inhibiting the migration of cancer cells.[15][16]
References
- 1. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 2. This compound Enhances the Anti-Tumor Activity of Cisplatin in Lung Cancer Cell Lines through Regulating Cell Cycle and Apoptosis Signaling Molecules | MDPI [mdpi.com]
- 3. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. This compound enhances wound healing through multiple routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. clyte.tech [clyte.tech]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snapcyte.com [snapcyte.com]
- 11. clyte.tech [clyte.tech]
- 12. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemopreventive role of β-caryophyllene in DMBA-induced skin cancer: Modulation of apoptotic pathways and PI3K/Akt signaling in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Caryophyllene induces apoptosis and inhibits cell proliferation by deregulation of STAT-3/mTOR/AKT signaling in human bladder cancer cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Beta-Caryophyllene: In Vivo Animal Models and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Beta-caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, hops, and cannabis, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] As a selective agonist of the cannabinoid receptor type 2 (CB2), BCP presents a promising therapeutic candidate devoid of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation.[1][4][5] This document provides detailed application notes and protocols for studying the in vivo effects of this compound in various animal models, offering a comprehensive resource for researchers investigating its anti-inflammatory, neuroprotective, metabolic, and anticancer properties.
I. Therapeutic Applications and In Vivo Models
This compound has demonstrated efficacy in a wide range of preclinical animal models, highlighting its potential for treating a variety of human diseases. The following sections summarize key findings and provide an overview of the animal models employed.
A. Anti-inflammatory and Analgesic Effects
BCP exhibits potent anti-inflammatory and analgesic properties, primarily through the activation of CB2 receptors, which are highly expressed on immune cells.[6] Studies have shown that BCP can reduce inflammation and pain in various models. For instance, in a rat skin wound excision model, a 1% BCP emulgel demonstrated significant antioxidant and anti-inflammatory activity, leading to enhanced wound healing.[7] This was evidenced by a reduction in pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6) and an increase in the anti-inflammatory cytokine IL-10.[7] Furthermore, BCP has been shown to be effective in mouse models of inflammatory and neuropathic pain.[1]
B. Neuroprotective and Cognitive Enhancement Effects
The neuroprotective effects of BCP are a significant area of research. Studies have demonstrated its ability to protect against neuronal damage and improve cognitive function in various neurodegenerative and neuroinflammatory models. In a murine model of Parkinson's disease induced by MPTP, BCP pretreatment ameliorated motor dysfunction and protected against the loss of dopaminergic neurons.[5][8] These effects were reversed by a CB2 receptor antagonist, confirming the receptor's involvement.[5][8] BCP has also shown promise in models of dementia, where it improved memory in rats with neuro-inflammation induced by aluminum chloride.[9] Furthermore, BCP has been found to inhibit the expression of BACE1, a key enzyme in the production of amyloid-β plaques associated with Alzheimer's disease, through the JAK2-STAT3 signaling pathway.[10]
C. Metabolic Effects and Obesity
BCP has shown potential in mitigating metabolic dysregulation associated with obesity. In a diet-induced obesity mouse model, chronic supplementation with BCP improved several metabolic parameters, including fasting glucose levels, glucose tolerance, and insulin (B600854) tolerance.[11][12] The treatment also reduced adipocyte hypertrophy and liver steatosis.[11][12] These effects are linked to the modulation of immune response factors such as adiponectin, leptin, and various cytokines.[11][12]
D. Anticancer Activity
Preclinical studies have highlighted the anticancer properties of BCP. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in various cancer models.[13][14] In a colorectal cancer xenograft model, oral administration of BCP led to a significant, dose-dependent reduction in tumor size.[13][15] Histological analysis revealed a decrease in vascularization within the tumors of BCP-treated mice.[13] The anticancer mechanisms of BCP involve the modulation of multiple signaling pathways, including the downregulation of survival proteins like HSP60 and XIAP, and the upregulation of pro-apoptotic proteins.[13][14]
II. Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from key in vivo studies on this compound.
Table 1: Anti-inflammatory and Analgesic Effects of this compound
| Animal Model | BCP Dose & Route | Key Findings | Reference |
| Rat (Wistar) - Skin Wound Excision | 1% BCP emulgel (topical) | Increased IL-10; Decreased TNF-α, IFN-γ, IL-1β, IL-6 | [7] |
| Mouse - Inflammatory & Neuropathic Pain | Not specified | Exerted analgesic effects | [1] |
| Rat - Carrageenan-induced Paw Edema | 5 and 10 mg/kg (oral) | Strongly reduced inflammatory response in wild-type but not CB2 deficient mice | [3] |
Table 2: Neuroprotective Effects of this compound
| Animal Model | BCP Dose & Route | Key Findings | Reference |
| Mouse (C57BL/6J) - MPTP-induced Parkinson's | 10 mg/kg (i.p. or oral) | Ameliorated motor dysfunction; Protected dopaminergic neurons | [5][8] |
| Rat (Sprague Dawley) - AlCl3-induced Dementia | 50 and 100 mg/kg (oral) | Improved memory in Morris water maze test | [9] |
| Mouse - Permanent Ischemia (Photothrombosis) | 3-30 mg/kg (i.p.) | Significantly reduced infarct size | [16] |
Table 3: Metabolic Effects of this compound
| Animal Model | BCP Dose & Route | Key Findings | Reference |
| Mouse (C57BL/6) - Diet-induced Obesity | 50 mg/kg (in diet) | Improved fasting glucose, glucose tolerance, and insulin tolerance | [11][12] |
| Rat - High Fat/Fructose Diet-induced Metabolic Changes | Not specified | Mitigated insulin resistance, oxidative stress, and neuroinflammation | [17] |
Table 4: Anticancer Effects of this compound
| Animal Model | BCP Dose & Route | Key Findings | Reference |
| Mouse (Nude) - Colorectal Cancer Xenograft (HCT-116) | 100 and 200 mg/kg (oral) | Dose-dependent reduction in tumor size | [13][15] |
| Mouse (BALB/c Nude) - Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | 100 mg/kg (i.p.) in combination with CBC | Combination reduced tumor volume by 4-fold relative to control | [15][18] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vivo effects of this compound.
A. Protocol 1: Evaluation of Neuroprotective Effects in a Murine Model of Parkinson's Disease
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, male
-
Weight: 25-30 g
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Induction of Parkinson's Disease:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
3. This compound Administration:
-
Formulation: Dissolve BCP in a suitable vehicle (e.g., olive oil).
-
Dosing: Administer BCP at a dose of 10 mg/kg either orally (p.o.) or intraperitoneally (i.p.) 30 minutes before each MPTP injection.
-
Control Groups: Include a vehicle control group (receiving vehicle and saline), an MPTP control group (receiving vehicle and MPTP), and a BCP control group (receiving BCP and saline). A group receiving a CB2 antagonist (e.g., AM630) prior to BCP and MPTP can be included to confirm CB2 receptor involvement.[5][8]
4. Behavioral Assessment (Motor Function):
-
Pole Test: Assess motor coordination by measuring the time it takes for the mouse to turn and descend a vertical pole.
-
Gait Test: Analyze stride length to detect motor deficits.[8]
-
Beam Test: Evaluate motor coordination and balance by observing the mouse's ability to traverse a narrow beam.[8]
5. Histological and Biochemical Analysis:
-
Tissue Collection: Euthanize mice and collect brain tissue (substantia nigra and striatum).
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons. Stain for Iba-1 and GFAP to assess microglial and astrocyte activation, respectively.[5][8]
-
Cytokine Analysis: Measure the levels of inflammatory cytokines in brain tissue homogenates using ELISA or other immunoassays.
B. Protocol 2: Evaluation of Anticancer Effects in a Xenograft Mouse Model
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or other immunocompromised strain
-
Age: 4-6 weeks
-
Housing: Maintained in a sterile environment with ad libitum access to autoclaved food and water.
2. Tumor Cell Implantation:
-
Cell Line: Use a human cancer cell line (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer).
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
3. This compound Administration:
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Dosing: Administer BCP orally or intraperitoneally at doses ranging from 100-200 mg/kg daily or on a specified schedule for a defined period (e.g., 8 weeks).[15]
-
Control Group: Administer the vehicle used to dissolve BCP to the control group.
4. Monitoring and Endpoint:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: V = 0.5 × length × width².[15]
-
Body Weight: Monitor animal body weight regularly to assess toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.[15]
5. Post-mortem Analysis:
-
Tumor Excision: Excise tumors, weigh them, and process for further analysis.
-
Histology: Perform H&E staining to observe tumor morphology and immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Western Blot/qPCR: Analyze tumor lysates to determine the expression levels of proteins and genes in relevant signaling pathways.
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in vivo studies.
V. Conclusion
The extensive body of preclinical evidence strongly supports the therapeutic potential of this compound across a spectrum of diseases characterized by inflammation, neurodegeneration, metabolic dysregulation, and cancer. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to further elucidate the in vivo effects and mechanisms of action of this promising natural compound. As a "generally recognized as safe" (GRAS) food additive, BCP holds significant translational potential, warranting further investigation in human clinical trials.[1]
References
- 1. Effects of β-caryophyllene, A Dietary Cannabinoid, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Characterization of the New Analgesic Combination this compound and Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of β-Caryophyllene against Dopaminergic Neuron Injury in a Murine Model of Parkinson’s Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a CB2R Selective Agonist, Protects Against Cognitive Impairment Caused by Neuro-inflammation and Not in Dementia Due to Ageing Induced by Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Food Additive β-Caryophyllene Exerts Its Neuroprotective Effects Through the JAK2-STAT3-BACE1 Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. β-Caryophyllene, a Dietary Cannabinoid, Protects Against Metabolic and Immune Dysregulation in a Diet-Induced Obesity Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaji.net [oaji.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic Potential of β-Caryophyllene: A Dietary Cannabinoid in Diabetes and Associated Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Beta-Caryophyllene Administration in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of beta-caryophyllene (BCP) in preclinical, diet-induced obesity (DIO) models. The information compiled herein, based on recent scientific literature, is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of BCP for metabolic disorders.
Introduction
This compound is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1] It is recognized as a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in peripheral tissues and immune cells.[2][3] This targeted action, avoiding the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation, makes BCP an attractive candidate for therapeutic development.[1] In the context of diet-induced obesity, BCP has demonstrated significant potential in mitigating weight gain, improving glucose homeostasis, reducing inflammation, and ameliorating hepatic steatosis.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound in high-fat diet (HFD)-induced obese mouse models.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Animal Model | Diet | BCP Dosage | Duration | Results | Reference |
| Body Weight | C57BL/6 Mice | High-Fat Diet (HFD) | 50 mg/kg (gavage) | 16 weeks | Significant reduction in weight gain compared to HFD control group.[7] | [4][6][7] |
| C57BL/6J Mice | HFD | 0.3% w/w in diet | 12 weeks | Significantly suppressed body weight gain.[5] | [5][8][9] | |
| Fasting Glucose | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Improved fasting glucose levels.[4] | [4][6] |
| C57BL/6J Mice (DCM model) | HFD + STZ | 50 mg/kg (oral) | 12 weeks | Significantly decreased fasting blood glucose levels in diabetic cardiomyopathy mice.[10] | [10] | |
| Insulin (B600854) Tolerance | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Improved insulin tolerance.[4] | [4][6] |
| Oral Glucose Tolerance | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Improved oral glucose tolerance.[4] | [4][6] |
| Fasting Triglycerides | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Reduced fasting triglycerides.[4] | [4][6] |
| C57BL/6J Mice | HFD | 0.3% w/w in diet | 12 weeks | Significantly reduced triglyceride levels in the liver.[5] | [5][8][9] | |
| Liver Steatosis | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Ameliorated liver macrovesicular steatosis.[4] | [4][6] |
| C57BL/6J Mice | HFD | 0.3% w/w in diet | 12 weeks | Ameliorated histological features of hepatic steatosis.[5] | [5][8][9] |
Table 2: Effects of this compound on Adipokines and Inflammatory Markers
| Marker | Animal Model | Diet | BCP Dosage | Duration | Results | Reference |
| Leptin | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Modulated leptin levels.[4] | [4][6] |
| C57BL/6 Mice | HFD | 50 mg/kg | 16 weeks | Reduced serum leptin levels.[7][11] | [7][11] | |
| Adiponectin | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Modulated adiponectin levels.[4] | [4][6] |
| TNF-α | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Modulated tumor necrosis factor-α levels.[4] | [4][6] |
| IL-6 | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Modulated interleukin-6 levels.[4] | [4][6] |
| TLR-4 | C57BL/6 Mice | HFD | 50 mg/kg (gavage) | 16 weeks | Modulated Toll-like receptor-4 expression.[4] | [4][6] |
| NF-κB | C57BL/6J Mice | HFD | Not specified | Not specified | Decreased NF-κB/p65 activation in the jejunum.[12] | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and diet-induced obesity.
Diet-Induced Obesity Mouse Model
-
Animal Strain: C57BL/6 or C57BL/6J male mice are commonly used due to their susceptibility to diet-induced obesity.
-
Acclimation: Animals are typically acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Fed a standard diet (STD).
-
Obese Group: Fed a high-fat diet (HFD). The composition of the HFD can vary, but it is generally high in fat (e.g., 45-60% of calories from fat).
-
-
Duration: The HFD is administered for a period ranging from 4 to 16 weeks to induce the obese phenotype.[2][4][5][10]
This compound Administration
-
Dosage Forms:
-
Treatment Groups:
-
Standard Diet (STD) + Vehicle
-
High-Fat Diet (HFD) + Vehicle
-
HFD + this compound
-
-
Duration of Treatment: BCP administration typically coincides with the HFD feeding period.
Metabolic Phenotyping
-
Body Weight and Food Intake: Monitored regularly (e.g., weekly) throughout the study.
-
Fasting Glucose: Measured from tail vein blood after a period of fasting (e.g., 6 hours) using a glucometer.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6-12 hours.
-
Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection or oral gavage.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Serum Analysis: At the end of the study, collect blood via cardiac puncture or other appropriate methods. Analyze serum for levels of triglycerides, cholesterol, insulin, leptin, adiponectin, and inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
Histological Analysis
-
Tissue Collection: Euthanize mice and collect tissues such as liver and adipose tissue.
-
Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall tissue morphology, adipocyte size, and hepatic steatosis.
-
Oil Red O Staining: To visualize lipid accumulation in the liver (requires frozen sections).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects in diet-induced obesity through the modulation of several key signaling pathways.
CB2 Receptor-Mediated Signaling
BCP is a known agonist of the CB2 receptor.[2] Activation of CB2 receptors has been linked to anti-inflammatory effects and improvements in metabolic health.[13]
Caption: this compound activates the CB2 receptor, leading to reduced inflammation and improved metabolic health.
AMPK Activation Pathway
BCP has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][8][9]
Caption: BCP activates AMPK, promoting fatty acid oxidation and inhibiting lipogenesis, thereby reducing hepatic steatosis.
SIRT1/PGC-1α/PPARγ and SIRT1/AMPK Signaling Pathways
Studies suggest that BCP's effects on weight loss and dyslipidemia are mediated through the activation of SIRT1/PGC-1α/PPARγ and SIRT1/AMPK pathways via the CB2 receptor.[2]
Caption: BCP activates CB2, which in turn activates SIRT1, leading to the modulation of downstream pathways involved in weight management and lipid metabolism.
Experimental Workflow
A typical experimental workflow for evaluating the effects of this compound in a diet-induced obesity model is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of weight-loss effect in obese mice by the endogenous cannabinoid receptor 2 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cannanda.com [cannanda.com]
- 4. β-Caryophyllene, a Dietary Cannabinoid, Protects Against Metabolic and Immune Dysregulation in a Diet-Induced Obesity Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Caryophyllene, a dietary phytocannabinoid, alleviates high-fat diet-induced hepatic steatosis in mice via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Caryophyllene, a Dietary Cannabinoid, Protects Against Metabolic and Immune Dysregulation in a Diet-Induced Obesity Mouse Model | Semantic Scholar [semanticscholar.org]
- 7. β-Caryophyllene: A Therapeutic Alternative for Intestinal Barrier Dysfunction Caused by Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. β-Caryophyllene, a dietary phytocannabinoid, alleviates high-fat diet-induced hepatic steatosis in mice via AMPK activa… [ouci.dntb.gov.ua]
- 10. β-Caryophyllene, a Dietary Phytocannabinoid, Alleviates Diabetic Cardiomyopathy in Mice by Inhibiting Oxidative Stress and Inflammation Activating Cannabinoid Type-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of β-Caryophyllene on PPAR-γ, NF-κB, and CNR2: Implications for Gut–Brain Axis Communication in a Murine Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. townsendletter.com [townsendletter.com]
Application Notes: Quantification of β-Caryophyllene using High-Performance Liquid Chromatography (HPLC)
Introduction
Beta-caryophyllene ((1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene) is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, cinnamon, black pepper, and cannabis.[1] It is recognized for its various potential biological activities, such as anti-inflammatory, antioxidant, and local anesthetic properties.[1][2] Notably, it is a selective agonist of the cannabinoid receptor 2 (CB2), which contributes to its therapeutic potential without inducing psychotropic effects.[1][2] Given its use as a food additive, cosmetic ingredient, and potential therapeutic agent, accurate and reliable quantification methods are essential for quality control and research.[1]
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of individual components in a mixture. This document details two validated Reverse Phase (RP)-HPLC methods for the precise quantification of β-caryophyllene.
Principle of the Method
Reverse Phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds like β-caryophyllene interact more strongly with the stationary phase, resulting in longer retention times compared to polar compounds. Quantification is achieved by measuring the peak area of the analyte from the chromatogram and comparing it to a calibration curve generated from known concentrations of a β-caryophyllene standard. Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector.
Method 1: Isocratic RP-HPLC with UV Detection
This method provides a simple, rapid, and precise isocratic approach for the routine quantification of β-caryophyllene.
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with an isocratic pump, autosampler, column oven, and UV/Vis detector (e.g., Acme 9000 series with Autochro-3000 software or equivalent).[1]
2. Chemicals and Reagents:
-
β-Caryophyllene reference standard (procured from a reputable supplier like Natural Aroma Pvt. Ltd.).[1][2]
3. Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of Methanol, Water, and Orthophosphoric Acid in the ratio of 98:2:0.1 (% v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Total Run Time: 10 minutes.[1]
-
Expected Retention Time: Approximately 4.08 - 4.17 minutes.[1][2]
4. Preparation of Solutions:
-
Diluent: The mobile phase (Methanol:Water:OPA, 98:2:0.1) is used as the diluent.
-
Standard Stock Solution (300 µg/mL): Accurately weigh 15 mg of β-caryophyllene reference standard and transfer it to a 50 mL volumetric flask.[1][2] Add the diluent, mix for 2 minutes, and make up the volume to the mark with the diluent.[1][2]
-
Working Standard Solutions (25-75 µg/mL): Prepare a series of calibration standards by appropriately diluting the stock solution with the diluent to achieve concentrations in the range of 25-75 µg/mL.[1][2] For example, pipette 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, and 2.5 mL of a 30 µg/mL intermediate solution into separate 10 mL volumetric flasks and make up the volume with the diluent.
5. Sample Preparation (Example: Copaiba Oleoresin):
-
Accurately weigh 75 mg of the oleoresin sample into a 25 mL volumetric flask.[3]
-
Add acetonitrile (B52724) to dissolve the sample and make up the volume to the mark, yielding a concentration of 3 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Note: The sample may need to be further diluted with the mobile phase to fall within the linear range of the calibration curve.
6. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform at least five replicate injections of a standard solution to check for system suitability parameters (e.g., peak area %RSD, tailing factor, theoretical plates).
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[2]
-
Inject the prepared sample solutions and determine the concentration of β-caryophyllene from the calibration curve.
Method 2: Gradient RP-HPLC with PDA Detection
This method is suitable for the simultaneous quantification of β-caryophyllene along with other compounds in complex matrices like plant extracts and essential oils.[4]
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
2. Chemicals and Reagents:
-
β-Caryophyllene reference standard.
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid (HPLC Grade).[4][5]
3. Chromatographic Conditions:
-
Column: RP-18 (250 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Elution Mode: Gradient (A specific gradient profile would need to be optimized, but a general profile would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the non-polar analytes).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.[4]
-
Detection: PDA, monitored at 210 nm.
-
Total Run Time: Approximately 50 minutes (for separation of multiple analytes).[4]
4. Preparation of Solutions:
-
Standard and Sample Preparation: Follow similar procedures as in Method 1, using the initial mobile phase composition as the diluent. Ensure final sample concentrations are within the validated linear range.
5. Analysis:
-
Follow the analysis and system suitability steps outlined in Method 1. The gradient method allows for the separation of compounds with a wider range of polarities.
Data Presentation
Table 1: Comparison of HPLC Chromatographic Conditions
| Parameter | Method 1: Isocratic | Method 2: Gradient |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1][2] | RP-18 (250 mm × 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol:Water:Orthophosphoric Acid (98:2:0.1)[1][2] | A: Water (0.05% TFA), B: Acetonitrile[4] |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] |
| Detector | UV @ 210 nm[1][2] | PDA @ 210 nm[4] |
| Injection Volume | 10 µL[1] | To be optimized (typically 10-20 µL) |
| Run Time | ~10 min[1] | ~50 min[4] |
| Retention Time (RT) | ~4.1 min[1][2] | Analyte-specific, dependent on gradient profile |
Table 2: Summary of Validation Parameters (Method 1)
| Validation Parameter | Result |
| Linearity Range | 25 - 75 µg/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Accuracy (% Recovery) | 97 - 103%[1] |
| Precision (% RSD) | Intraday: 98-101%, Interday: 98-101%[2] |
| Limit of Detection (LOD) | 1.976 µg/mL[2] |
| Limit of Quantification (LOQ) | 5.989 µg/mL[2] |
Visualizations
Caption: General experimental workflow for HPLC quantification.
Caption: Sample preparation workflow for an oil-based matrix.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
Application Note: Analysis of β-Caryophyllene in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-caryophyllene (β-caryophyllene) is a major sesquiterpene found in the essential oils of numerous plants, including black pepper (Piper nigrum), clove (Syzygium aromaticum), and cannabis (Cannabis sativa).[1][2] It is recognized for its anti-inflammatory, analgesic, and antimicrobial properties.[3] Accurate and reliable quantification of β-caryophyllene is crucial for the quality control of essential oils and for research into their therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile compounds like β-caryophyllene in complex mixtures such as essential oils.[4][5] This document provides detailed protocols and application data for the GC-MS analysis of β-caryophyllene.
Quantitative Data Summary
The concentration of β-caryophyllene can vary significantly depending on the plant species and origin. The following table summarizes the percentage of β-caryophyllene found in the essential oils of various medicinal plants.
| Plant Species | % of β-Caryophyllene in Essential Oil |
| Piper longum | 33.44%[1][2] |
| Piper nigrum | 23.49%[1] |
| Woodfordia fruticosa | 36.37%[1] |
| Ocimum sanctum (Tulsi) | 26.53%[1] |
| Piper cernuum | 20.69%[2] |
| Stevia rebaudiana | 9.6%[1] |
| Ziziphus jujuba | 9.16%[1] |
| Mentha spicata | 2.97%[1] |
| Mentha piperita | 2.31%[1] |
| Cannabis sativa | 1.33%[1] |
Experimental Protocols & Methodologies
A typical GC-MS analysis involves sample preparation, injection into the GC system for separation, and detection by the mass spectrometer for identification and quantification.
Sample Preparation
The goal of sample preparation is to dilute the essential oil in a suitable volatile solvent to a concentration appropriate for GC-MS analysis, typically around 10 µg/mL.[6]
Protocol: Liquid Injection
-
Solvent Selection: Choose a high-purity volatile organic solvent such as hexane, ethanol, or ethyl acetate.[4][6]
-
Dilution: Prepare a stock solution of the essential oil. A common dilution is 200:1 in the chosen solvent (e.g., 5 µL of essential oil in 1 mL of ethyl acetate).[7]
-
Vortexing: Mix the solution thoroughly to ensure homogeneity.
-
Filtration (if necessary): If any particulate matter is visible, centrifuge the sample to prevent blockage of the GC syringe and contamination of the injector.[6]
-
Transfer: Transfer the final diluted sample to a 1.5 mL glass autosampler vial.[6]
Alternative Protocol: Headspace Solid-Phase Microextraction (HS-SPME) For trace-level analysis or to minimize solvent interference, HS-SPME is an effective technique.[8][9]
-
Sample Placement: Place 1 g of the essential oil sample (or oil infusion) into a 20 mL headspace vial and seal it.[8]
-
Extraction: Expose a SPME fiber to the headspace above the sample. The extraction is typically carried out at an elevated temperature (e.g., 80°C) with stirring for a set time (e.g., 20-30 minutes) to allow volatile compounds to adsorb onto the fiber.[8][9]
-
Desorption: The SPME fiber is then inserted directly into the hot GC inlet, where the adsorbed analytes are desorbed for analysis.[8]
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization based on the specific instrument and essential oil matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column Type | DB-5ms or Elite-5MS (low-polarity, 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4][10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min.[10] |
| Injection Mode | Split (e.g., 20:1 or 50:1) to prevent column overload.[4][10] |
| Injection Volume | 1 µL.[4] |
| Injector Temperature | 250°C.[4][8] |
| Oven Temperature Program | Initial 45-70°C, ramp 2°C/min to 100°C, then ramp 5°C/min to 250°C, hold for 5 min.[4][10] |
| Mass Spectrometer (MS) | |
| Ionization Source | Electron Ionization (EI) at 70 eV.[4][5][8] |
| Ion Source Temperature | 180-230°C.[4][5][8] |
| Transfer Line Temperature | 280-300°C.[7][10] |
| Acquisition Mode | Full Scan (m/z 45–500) for qualitative identification.[5][8] |
| Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[5][8] | |
| Quantification Ions for β-Caryophyllene (SIM Mode) | m/z 93 and 133.[5][8] |
Data Analysis and Compound Identification
-
Component Identification: The mass spectrum of each separated peak is compared with reference spectra in established libraries such as NIST (National Institute of Standards and Technology) and Wiley.[4][5][8] The retention time and the mass spectrum are used for positive identification of β-caryophyllene.
-
Quantification: For quantitative analysis, a calibration curve is constructed using a certified standard of β-caryophyllene at various concentrations.[8] The peak area of β-caryophyllene in the sample chromatogram is then used to determine its concentration based on the linear regression of the calibration curve.[8][9] The use of SIM mode, focusing on characteristic ions like m/z 93 and 133, can improve the sensitivity and accuracy of quantification.[5][8]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of β-caryophyllene in essential oils.
Sample Preparation Methodologies
This diagram shows alternative pathways for sample preparation prior to GC-MS analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. vipsen.vn [vipsen.vn]
- 5. lmaleidykla.lt [lmaleidykla.lt]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 9. researchgate.net [researchgate.net]
- 10. HEADSPACE GAS CHROMATOGRAPHIC DETERMINATION OF Β-CARYOPHYLLENE IN EPILOBIUM ANGUSTIFOLIUM L. EXTRACTS [lmaleidykla.lt]
Beta-Caryophyllene Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of beta-caryophyllene (BCP) dosage and administration in preclinical rodent models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of BCP across various physiological and pathological conditions.
Summary of Quantitative Data
The effective dose of this compound in rodents varies significantly depending on the animal model, the route of administration, and the specific therapeutic endpoint being investigated. The following tables summarize the dosages used in various studies to elicit anti-inflammatory, neuroprotective, and analgesic effects.
Table 1: this compound Dosage for Anti-inflammatory and Analgesic Effects
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference |
| Inflammatory Pain | Rat | Oral (p.o.) | 5 - 10 | Dose-dependent reduction in pain behaviors in the formalin test.[1][2][3] | |
| Colitis | Mouse | Oral (p.o.) | 12.5 - 50 | Reduction in disease activity index and colonic damage.[4] | |
| Neuropathic Pain | Mouse | Oral (p.o.) | 50 - 250 | Inhibition of mechanical and cold allodynia.[5] | |
| Chronic Muscle Pain | Mouse | Oral (p.o.) | 10 - 20 | Reduction in mechanical hyperalgesia and muscle withdrawal thresholds.[6] | |
| Acute Inflammation | Mouse | Oral (p.o.) | 100 - 200 | Significant reduction in paw edema.[7] |
Table 2: this compound Dosage for Neuroprotective and CNS Effects
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference |
| Parkinson's Disease | Rat | Oral (p.o.) | 50 | Attenuation of oxidative stress and neuroinflammation. | |
| Dementia (AlCl₃-induced) | Rat | Oral (p.o.) | 50 - 100 | Improvement in spatial memory in the Morris water maze test. | |
| Multiple Sclerosis (EAE) | Mouse | Oral (p.o.) | 2.5 - 5 | Reduction in clinical and pathological scores. | |
| Anxiety and Depression | Mouse | Intraperitoneal (i.p.) | 50 | Anxiolytic and antidepressant-like effects. | |
| Heroin Self-Administration | Rat | Intraperitoneal (i.p.) | 50 - 100 | Dose-dependent reduction in heroin self-administration. |
Table 3: Safety and Toxicity Data for this compound
| Species | Route of Administration | Dosage | Duration | Findings | Reference |
| Rat | Oral (p.o.) | Up to 700 mg/kg/day | 90 days | No Observed Adverse Effect Level (NOAEL) was 700 mg/kg/day. No significant toxicological manifestations. | |
| Mouse | Oral (p.o.) | Up to 2000 mg/kg | Acute (14 days) & Repeated (28 days) | No adverse clinical signs or mortality. Considered to have low toxicity at doses up to 2000 mg/kg.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Protocol 1: Formalin-Induced Inflammatory Pain Model
This protocol is adapted from studies investigating the analgesic effects of this compound.[1][2][3]
Objective: To assess the analgesic properties of BCP in a model of persistent inflammatory pain.
Materials:
-
Male or female Sprague-Dawley or Wistar rats (200-250 g)
-
This compound (dissolved in a suitable vehicle, e.g., olive oil)
-
Formalin solution (1-2.5% in saline)
-
Oral gavage needles
-
Observation chambers (e.g., open field arenas)
-
Video recording equipment and analysis software
Procedure:
-
Acclimatization: Acclimate rats to the experimental room and observation chambers for at least 1 hour before testing.
-
Baseline Formalin Test (FT1):
-
Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat in the observation chamber and record pain-related behaviors (licking, flexing, and paw jerking) for 60 minutes.
-
The observation period is typically divided into two phases: the early phase (0-10 minutes) representing acute nociceptive pain, and the late phase (20-60 minutes) representing inflammatory pain.
-
-
Treatment Administration:
-
Following FT1, randomly assign animals to treatment groups (e.g., vehicle, BCP 5 mg/kg, BCP 10 mg/kg).
-
Administer the assigned treatment orally via gavage once daily for a predetermined period (e.g., 7 days).
-
-
Second Formalin Test (FT2):
-
On the day after the final treatment, perform a second formalin test using a lower concentration of formalin (e.g., 1%).
-
Record and analyze pain-related behaviors as described in step 2.
-
-
Data Analysis:
-
Quantify the duration or frequency of pain behaviors in both phases of FT1 and FT2.
-
Compare the pain responses between treatment groups in FT2 to determine the analgesic effect of BCP.
-
Protocol 2: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This protocol is based on studies evaluating the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.[4]
Objective: To investigate the therapeutic potential of BCP in a mouse model of colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound (dissolved in a suitable vehicle)
-
Oral gavage needles
-
Equipment for assessing disease activity index (DAI), colon length, and myeloperoxidase (MPO) activity.
Procedure:
-
Induction of Colitis:
-
Administer 3% (w/v) DSS in the drinking water ad libitum for 5-7 days.
-
-
Treatment Protocol:
-
Preventive: Administer BCP (e.g., 12.5, 25, 50 mg/kg) orally twice a day, starting from day 0 (the first day of DSS administration) until the end of the experiment.
-
Therapeutic: Administer BCP (e.g., 50 mg/kg) orally twice a day, starting from day 3 after DSS induction until the end of the experiment.
-
-
Monitoring Disease Activity:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze colonic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR.
-
-
Data Analysis:
-
Compare DAI scores, colon length, MPO activity, and cytokine levels between the treatment groups and the DSS control group.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily mediated through its interaction with the cannabinoid type 2 (CB2) receptor. The following diagrams illustrate the key signaling pathways and a general experimental workflow for in vivo rodent studies.
References
- 1. Non-clinical toxicity of β-caryophyllene, a dietary cannabinoid: Absence of adverse effects in female Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological Evaluation of β-Caryophyllene Oil: Subchronic Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Evaluation of β-Caryophyllene Oil | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Caryophyllene, a natural bicyclic sesquiterpene attenuates doxorubicin-induced chronic cardiotoxicity via activation of myocardial cannabinoid type-2 (CB2) receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Beta-Caryophyllene's Anti-Inflammatory Effects In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant attention for its potent anti-inflammatory properties.[1][2] BCP selectively activates the cannabinoid receptor 2 (CB2-R), a key component of the endocannabinoid system involved in modulating inflammation, without the psychoactive effects associated with cannabinoid receptor 1 (CB1-R) activation.[1][3] In vitro studies are crucial for elucidating the mechanisms underlying BCP's anti-inflammatory effects and for its preclinical evaluation as a potential therapeutic agent.
These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, focusing on common cell models, key inflammatory mediators, and relevant signaling pathways. The protocols are designed to be a comprehensive resource for researchers in academia and industry.
Key Concepts and Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes.
NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6][7] this compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[8]
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound can suppress the phosphorylation of MAPK proteins, thereby inhibiting downstream inflammatory signaling.[5][9]
Experimental Protocols
Cell Culture and Induction of Inflammation
A common in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW264.7, or primary cells like bone marrow-derived macrophages (BMDMs), stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][10][11]
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (BCP)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) at a density of 5x10^5 cells/well and allow them to adhere overnight.[12]
-
Treatment:
-
Prepare a stock solution of BCP in DMSO. The final concentration of DMSO in the culture medium should be less than 0.1%.
-
Pre-treat the cells with various concentrations of BCP (e.g., 1, 10, 50 µM) for 1-2 hours.[13][14]
-
Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the culture medium and incubate for the desired time (e.g., 6-24 hours), depending on the endpoint being measured.[5][15]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
Assessment of Cell Viability
It is essential to determine whether the observed anti-inflammatory effects of BCP are due to its pharmacological activity or to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat with various concentrations of BCP as described above.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Quantification of Pro-inflammatory Mediators
a. Nitric Oxide (NO) Assay (Griess Test)
Protocol:
-
Collect the cell culture supernatants after treatment with BCP and/or LPS.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
b. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Protocol:
-
Collect cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[6][16][17]
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the cell supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[18][19]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Protein Expression Analysis by Western Blotting
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein. For analysis of NF-κB translocation, nuclear and cytoplasmic fractions should be separated.[20]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-MAPKs, COX-2, iNOS, and a loading control like β-actin or GAPDH).[21][22][23][24]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + BCP (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + BCP (50 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 2: Effect of this compound on the Expression of Inflammatory Genes in LPS-stimulated RAW264.7 Cells (Fold Change Relative to Control)
| Treatment | iNOS | COX-2 | TNF-α |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + BCP (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + BCP (50 µM) | Value ± SD | Value ± SD | Value ± SD |
Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins
| Treatment | p-p65/p65 Ratio | IκBα/β-actin Ratio | p-p38/p38 Ratio |
| Control | Value ± SD | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | Value ± SD | Value ± SD | Value ± SD |
| LPS + BCP (10 µM) | Value ± SD | Value ± SD | Value ± SD |
| LPS + BCP (50 µM) | Value ± SD | Value ± SD | Value ± SD |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Caryophyllene Inhibits Cell Proliferation through a Direct Modulation of CB2 Receptors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels After Beta-Caryophyllene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including copaiba and black pepper.[1][2] It is recognized as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells.[3][4][5][6] This interaction gives BCP potent anti-inflammatory and immunomodulatory properties, making it a compound of significant interest for therapeutic development.[3][5][7] A key mechanism of its anti-inflammatory action is the modulation of cytokine production.[1][4] These application notes provide a comprehensive overview and detailed protocols for measuring the effects of BCP on cytokine levels in both in vitro and in vivo models.
Mechanism of Action: How this compound Modulates Cytokine Production
This compound primarily exerts its anti-inflammatory effects by activating the CB2 receptor.[3][4] This activation triggers a cascade of intracellular signaling events that ultimately suppress the production of pro-inflammatory cytokines. The main signaling pathways involved are the NF-κB and MAPK pathways.
-
CB2 Receptor Activation: As a full agonist of the CB2 receptor, BCP initiates downstream signaling upon binding.[3][4][5]
-
Inhibition of NF-κB Pathway: BCP has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[8] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4][8]
-
Modulation of MAPK Pathway: BCP can also suppress the phosphorylation of key proteins in the MAPK signaling pathway, such as Erk1/2 and JNK1/2.[4][9] The MAPK pathway is also crucial for the production of inflammatory mediators.
-
Involvement of PPARs: Some studies suggest that BCP's anti-inflammatory effects may also be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which can crosstalk with the CB2 receptor signaling.[1][4][5]
Data Presentation: Quantitative Effects of this compound on Cytokine Levels
The following tables summarize the quantitative data from various studies on the effect of this compound on cytokine levels.
Table 1: In Vitro Studies on the Effect of this compound on Cytokine Production
| Cell Line | Stimulant | BCP Concentration | Cytokine | % Reduction (approx.) | Reference |
| Mouse Macrophages (RAW264.7) | LPS (100 ng/mL) | 5 µM | TNF-α | Additive suppression with catechin (B1668976) and baicalin | [10] |
| Mouse Macrophages (RAW264.7) | LPS (100 ng/mL) | 5 µM | IL-6 | Additive suppression with catechin and baicalin | [10] |
| Mouse Macrophages (RAW264.7) | LPS (100 ng/mL) | 5 µM | IL-1β | Additive suppression with catechin and baicalin | [10] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | Not specified | TNF-α | Significant reduction | [9] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | Not specified | IL-6 | Significant reduction | [9] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | Not specified | IL-1β | Significant reduction | [9] |
| Primary Splenocytes | LPS | 0.25–25 µM | IL-1 | Lowered levels | [11] |
| Primary Splenocytes | LPS | 0.25–25 µM | IL-10 | Lowered levels | [11] |
| Human Gingival Fibroblasts & Oral Mucosa Epithelial Cells | LPS (2 µg/mL) | Not specified | TNF-α, IL-1β, IL-6, IL-17A | Increased levels blunted by BCP | [12] |
| Human Gingival Fibroblasts & Oral Mucosa Epithelial Cells | LPS (2 µg/mL) | Not specified | IL-13 | Decreased levels reversed by BCP | [12] |
Table 2: In Vivo Studies on the Effect of this compound on Cytokine Levels
| Animal Model | Condition | BCP Dosage | Tissue/Fluid | Cytokine | Outcome | Reference |
| Mice (C57BL) | LPS-induced systemic inflammation | 3.5 µg/(L.d) | Serum | TNF-α, IL-1β, IL-6 | Significant decrease | [8] |
| Mice | Carrageenan-induced inflammation | 5 and 10 mg/kg (oral) | Not specified | Not specified | Reduced inflammatory response | [4] |
| Rats | Skin wound excision | 1% topical emulgel | Skin | TNF-α, IFN-γ, IL-1β, IL-6 | Decreased levels | [13] |
| Rats | Skin wound excision | 1% topical emulgel | Skin | IL-10 | Increased levels | [13] |
| Mice | Antiretroviral-induced neuropathic pain | Not specified | Paw skin and brain | IL-1β, TNF-α, IFN-γ | Prevented increase in transcripts | [14] |
| Mice | LPS-induced acute lung injury | Not specified | Not specified | Not specified | Reduction in cytokine production | [9] |
Experimental Protocols
In Vitro Protocol: Measuring Cytokine Levels in Macrophages
This protocol describes a general method for treating cultured macrophages with this compound and measuring the subsequent changes in cytokine production after stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cell line (or other suitable immune cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (BCP) solution (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
-
Spectrophotometer (ELISA plate reader)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
BCP Treatment:
-
Prepare serial dilutions of BCP in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of BCP (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve BCP).
-
Incubate the cells with BCP for a predetermined time (e.g., 1-2 hours).
-
-
LPS Stimulation:
-
After the BCP pretreatment, add LPS to the wells to a final concentration of 100 ng/mL (or other optimized concentration) to induce an inflammatory response.
-
Include a control group of cells treated with BCP but not stimulated with LPS, and a group stimulated with LPS but not treated with BCP.
-
Incubate the plates for an appropriate time to allow for cytokine production (e.g., 6-24 hours).
-
-
Sample Collection: Collect the cell culture supernatants from each well.
-
Cytokine Measurement by ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kits being used.
-
In brief, this typically involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on a standard curve.
-
Compare the cytokine levels in the BCP-treated groups to the LPS-only control group to determine the inhibitory effect of BCP.
-
In Vivo Protocol: Measuring Cytokine Levels in a Mouse Model of Inflammation
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound (BCP)
-
Lipopolysaccharide (LPS)
-
Sterile saline solution
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
ELISA kits for target cytokines
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., n=8-10 per group):
-
Control group (vehicle treatment, no LPS)
-
LPS group (vehicle treatment + LPS)
-
BCP + LPS group (BCP treatment + LPS)
-
Positive control group (e.g., dexamethasone (B1670325) + LPS)
-
-
BCP Administration: Administer BCP to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose (e.g., 10 mg/kg). The vehicle control group receives the same volume of the vehicle.
-
LPS Challenge: After a specific time following BCP administration (e.g., 1 hour), induce systemic inflammation by injecting LPS (e.g., 5 mg/kg, intraperitoneally).
-
Blood Collection: At a defined time point after the LPS challenge (e.g., 6-12 hours), collect blood samples from the mice via cardiac puncture or another approved method under anesthesia.
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma by centrifugation.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or plasma using ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different experimental groups to evaluate the in vivo anti-inflammatory efficacy of BCP.
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for measuring cytokine levels.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Multi-Target Effects of ß-Caryophyllene and Carnosic Acid at the Crossroads of Mitochondrial Dysfunction and Neurodegeneration: From Oxidative Stress to Microglia-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 8. [β-Caryophyllene downregualtes inflammatory cytokine expression and alleviates systemic inflammation in mice by inhibiting the NF-κB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Effects of Beta-Caryophyllene on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and cannabis.[1][2][3] Recognized as a selective, full agonist of the Cannabinoid Receptor Type 2 (CB2), BCP is often termed the first "dietary cannabinoid".[2][4][5] Unlike psychoactive cannabinoids that target the CB1 receptor, BCP's activity is primarily mediated through the CB2 receptor, which is predominantly expressed in immune cells, and plays a crucial role in modulating inflammation and immune responses.[6][7] Emerging evidence also highlights BCP's interaction with other key cellular targets, including Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[4][8][9]
These interactions allow BCP to exert significant influence over various signaling pathways, leading to potent anti-inflammatory, immunomodulatory, and neuroprotective effects.[5][7][10] By modulating the expression of a wide array of genes, BCP can suppress pro-inflammatory mediators and enhance protective cellular mechanisms. This document provides an overview of the key signaling pathways affected by BCP, a summary of its impact on gene expression, and detailed protocols for investigating these effects in a laboratory setting.
Key Signaling Pathways Modulated by this compound
BCP's mechanism of action involves the modulation of several key signaling cascades that are central to inflammation, metabolism, and cellular homeostasis.
CB2 Receptor-Dependent Anti-Inflammatory Pathway
As a full agonist, BCP's primary interaction is with the CB2 receptor.[5] Activation of CB2 receptors on immune cells initiates a signaling cascade that interferes with pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[8] BCP has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and JNK1/2, which are upstream of NF-κB activation.[5][8] This leads to a downstream reduction in the transcription of pro-inflammatory genes.
PPAR-γ and CB2 Receptor Crosstalk
BCP's effects are also mediated through crosstalk between the CB2 receptor and PPAR-γ, a nuclear receptor that is a master regulator of inflammation and metabolism.[6][11] Studies have shown that BCP treatment can increase the mRNA expression of both PPAR-γ and its coactivator, PGC-1α.[6][11][12] This activation of the PPAR-γ pathway contributes significantly to BCP's anti-inflammatory effects, often working in concert with CB2 signaling. The beneficial effects of BCP on gene expression can be reversed by antagonists for both CB2 (e.g., AM630) and PPAR-γ (e.g., GW9662), demonstrating the interplay between these two pathways.[6][10][11]
Summary of this compound's Effect on Gene Expression
BCP administration leads to significant changes in the expression of genes involved in inflammation, oxidative stress, and cellular protection. The following tables summarize key quantitative findings from various studies.
Table 1: Downregulation of Pro-Inflammatory and Related Genes by BCP
| Gene Target | Experimental Model | Treatment | Result | Citation |
| NF-κB | Human Articular Chondrocytes | LPS + BCP | Significant mRNA reduction vs. LPS alone | [6][11] |
| Human Gingival Fibroblasts | LPS + BCP | p < 0.0001 vs. LPS | [12] | |
| TNF-α | Mouse Paw Skin | ddC + BCP | Significant mRNA reduction vs. ddC alone | [3] |
| IL-1β | Mouse Paw Skin & Brain | ddC + BCP | Significant mRNA reduction vs. ddC alone | [3] |
| IL-6 | C6 Microglia Cells | BCP (10 mg/kg) | Inhibition of transcription | [13] |
| COX-2 | Mouse Arthritic Joints | BCP (10 mg/kg) | Significant mRNA reduction | [6][11] |
| C6 Microglia Cells | BCP (10 mg/kg) | Inhibition of transcription | [13] | |
| iNOS | C6 Microglia Cells | BCP (10 mg/kg) | Inhibition of transcription | [13] |
| MMP-3, MMP-9 | Mouse Arthritic Joints | BCP (10 mg/kg) | Decreased joint expression | [11] |
| CNR2 (CB2) | Steatotic HepG2 Cells | Steatosis + BCP | p < 0.001 (downregulated vs. steatotic control) |
Table 2: Upregulation of Anti-Inflammatory and Protective Genes by BCP
| Gene Target | Experimental Model | Treatment | Result | Citation |
| PPAR-γ | Human Articular Chondrocytes | LPS + BCP | Significant mRNA increase vs. LPS alone | [6][11] |
| Human Gingival Fibroblasts | LPS + BCP | p < 0.0001 vs. LPS | [12] | |
| PGC-1α | Human Articular Chondrocytes | LPS + BCP | Significant mRNA increase vs. LPS alone | [6][11] |
| Human Microglial (HMC3) Cells | Aβ + BCP | Significant gene expression increase | [10] | |
| PPAR-α | Steatotic HepG2 Cells | Steatosis + BCP | p < 0.001 (upregulated vs. steatotic control) | |
| Nrf2/HO-1 | Renal Cells | BCP | Upregulation of signaling pathway | [5] |
| SIRT1 | Human Microglial (HMC3) Cells | Aβ + BCP | Significant gene expression increase | [10] |
| BDNF | Human Microglial (HMC3) Cells | Aβ + BCP | Significant gene expression increase | [10] |
| IL-13 | Mouse Arthritic Joints | BCP (10 mg/kg) | Increased cytokine levels | [11] |
Experimental Protocols
The following protocols provide a framework for studying BCP's effects on gene expression in vitro.
General Experimental Workflow
A typical workflow involves cell culture, induction of an inflammatory response, treatment with BCP, and subsequent analysis of gene expression via quantitative real-time PCR (qRT-PCR).
References
- 1. This compound enhances wound healing through multiple routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Terpene Powerhouse | Project CBD [projectcbd.org]
- 5. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 8. This compound, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Target Protective Effects of β-Caryophyllene (BCP) at the Intersection of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Caryophyllene Mitigates Collagen Antibody Induced Arthritis (CAIA) in Mice Through a Cross-Talk between CB2 and PPAR-γ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of β-Caryophyllene from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene ((E)-β-caryophyllene) is a bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, hops, black pepper, rosemary, and cannabis.[1][2][3] It is recognized for its anti-inflammatory, analgesic, and antimicrobial properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. The efficient extraction of β-caryophyllene from its natural sources is a critical step in research and product development. This document provides detailed application notes and protocols for several common and advanced extraction techniques.
Steam Distillation
Application Note:
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[4] The technique is suitable for volatile compounds that are immiscible with water, such as β-caryophyllene. It operates by passing steam through the plant matrix, which lowers the boiling point of the volatile compounds, allowing them to vaporize at temperatures below their decomposition point.[5][6] This method is advantageous due to its relatively low cost and the avoidance of organic solvents.[4] However, it can be energy-intensive and may not be suitable for thermally sensitive compounds.[7]
Experimental Protocol: Steam Distillation of β-Caryophyllene from Cloves
-
Preparation of Plant Material:
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which includes a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a receiving vessel (e.g., a separatory funnel or Clevenger-type apparatus).[9]
-
Ensure all glass joints are properly sealed and lubricated.[9]
-
-
Distillation Process:
-
Place the ground plant material into the biomass flask.
-
Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the essential oils.[4]
-
Continue the distillation for approximately 90 minutes to 6 hours, or until the collected distillate is clear and no longer contains oil droplets.[4][8] The process is typically complete when the essential oil layer in the receiver ceases to grow.[9]
-
-
Extraction and Isolation:
-
The condensed distillate, a mixture of water (hydrosol) and essential oil, is collected in the receiving vessel.
-
Due to the difference in density, the essential oil will form a separate layer.[4]
-
Separate the oil layer from the aqueous layer. If an emulsion forms, an immiscible organic solvent like n-hexane or dichloromethane (B109758) can be used to extract the oil from the hydrosol.[6][8]
-
Combine the organic layers and dry them using an anhydrous drying agent, such as sodium sulfate.[6]
-
-
Solvent Removal and Analysis:
-
Evaporate the solvent under reduced pressure to obtain the pure essential oil.
-
Analyze the composition of the oil, including the percentage of β-caryophyllene, using Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Workflow Visualization:
Caption: Workflow for β-caryophyllene extraction via steam distillation.
Supercritical Fluid Extraction (SFE)
Application Note:
Supercritical Fluid Extraction (SFE) utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[10] Carbon dioxide (CO2) is the most common supercritical fluid used because it is non-toxic, non-flammable, inexpensive, and has a relatively low critical point (31.1 °C and 73.8 bar).[10][11] The solvating power of supercritical CO2 can be tuned by changing the pressure and temperature, allowing for selective extraction.[11][12] SFE is known for producing high-purity extracts without residual organic solvents and is suitable for thermally labile compounds.[13] The primary disadvantages are the high capital cost of the equipment and the need for skilled operators.[14]
Experimental Protocol: Supercritical CO2 Extraction of β-Caryophyllene
-
Preparation of Plant Material:
-
SFE System Setup:
-
Extraction Process:
-
Pump liquid CO2 into the system, where it is heated and pressurized to supercritical conditions.
-
Pass the supercritical CO2 through the extraction vessel containing the plant material. The β-caryophyllene and other soluble compounds will dissolve in the fluid.
-
The extraction can be run in dynamic mode (continuous flow) or static-dynamic mode (a static period followed by dynamic flow).[7]
-
-
Fractionation and Collection:
-
Route the solute-laden supercritical fluid to a separator (or a series of cyclone separators).[7]
-
Reduce the pressure and/or change the temperature in the separator, causing the CO2 to return to a gaseous state and lose its solvating power.
-
The extracted compounds precipitate and are collected in the separator.[11] The gaseous CO2 can be recycled.
-
-
Post-Processing and Analysis:
Workflow Visualization:
Caption: Workflow for β-caryophyllene extraction using SFE with CO2.
Advanced Assisted Extraction Techniques: MAE and UAE
Application Note:
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that enhance extraction efficiency by reducing time, solvent consumption, and energy usage compared to conventional methods.[15][16]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material internally and rapidly.[16] This localized heating creates pressure that ruptures plant cells, facilitating the release of target compounds into the solvent. MAE significantly shortens extraction times.[17][18]
-
Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent.[16] The formation and collapse of microscopic bubbles generate intense local pressure and temperature, disrupting cell walls and enhancing mass transfer of the target compounds from the plant matrix into the solvent.[15][19]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
-
Preparation:
-
Place a known quantity of dried, powdered plant material into an extraction vessel.
-
Add a suitable solvent (e.g., ethanol, hexane). The sample-to-solvent ratio is a key parameter to optimize, with ratios like 1:15 (g/g) being reported.[15]
-
-
Ultrasonication:
-
Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.
-
Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power.
-
Control other parameters such as temperature (e.g., 60 °C), extraction time (e.g., 30 minutes), and duty cycle (pulse on/off times).[15][20]
-
-
Separation:
-
After sonication, separate the extract from the solid plant residue by filtration or centrifugation.
-
-
Solvent Removal and Analysis:
-
Remove the solvent from the extract using a rotary evaporator.
-
The resulting crude extract can be analyzed by GC-MS to determine its β-caryophyllene content.[15]
-
Workflow Visualization:
Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of β-caryophyllene.
Quantitative Data Summary
The efficiency of β-caryophyllene extraction varies significantly with the plant source and the method employed. The following table summarizes quantitative data from various studies.
| Extraction Method | Plant Source | Key Parameters | Yield / Concentration | Purity | Reference |
| Solvent Ext. + Fractional Distillation | Clove Leaf Oil (Syzygium aromaticum) | 2.5% NaOH, Pressure: -76 cmHg | - | 99.10% | [21] |
| Subcritical Water Extraction | Black Pepper (Piper nigrum) | 170 °C, 10 min | 1.19 ± 0.38 mg/g | - | [22] |
| Supercritical Fluid Extraction (SFE) | Cordia verbenacea | 60 °C, 8 MPa (80 bar) | 1.03 g/100g DW (extract) | 33% (in extract) | [12] |
| Microwave-Assisted Extraction (MAE) | Eucalyptus Leaves (Eucalyptus globulus) | 30 g mass, 450 W, 30 min | 1.92% (Essential Oil) | - | [17] |
| Ultrasound-Assisted Extraction (UAE) | Cannabis (Cannabis sativa) | 1:15 sample:solvent, 30 min, 60 °C | 14.4% higher oil yield than MAE | - | [15] |
| Steam Distillation | Clove Buds (Syzygium aromaticum) | 6 hours extraction time | 7.04% (Essential Oil) | - | [8] |
| Solvent Extraction (Soxhlet) | Clove Flower (Syzygium aromaticum) | Isopropyl alcohol, 20 cycles | 21.30% (Clove Oil) | 59.16% Eugenol, β-caryophyllene also present | [23] |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the parameters for their specific plant material and equipment. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. mdpi.com [mdpi.com]
- 2. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caryophyllene - Wikipedia [en.wikipedia.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. waters.com [waters.com]
- 8. scispace.com [scispace.com]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Essential oil - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound-assisted extraction and RP-HPLC quantification of β-caryophyllene in plant essential oils: separation efficiency and insecticidal activity (2025) | Reena Jamunkar [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. ojs.stikestelogorejo.ac.id [ojs.stikestelogorejo.ac.id]
- 22. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
Troubleshooting & Optimization
Technical Support Center: Optimizing Beta-Caryophyllene Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-caryophyllene (BCP) in in vitro assays. The focus is on addressing the challenges associated with its poor water solubility to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?
A1: this compound is a bicyclic sesquiterpene, which is a type of hydrocarbon.[1] Its chemical structure is predominantly non-polar, making it hydrophobic or "water-fearing".[1][2] This inherent hydrophobicity leads to very low solubility in polar solvents like water and cell culture media.[3][4]
Q2: What are the common methods to improve the water solubility of this compound for cell-based experiments?
A2: Several methods can be employed to enhance the aqueous solubility of this compound for in vitro studies. These include:
-
Organic Solvents: Using small amounts of organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution that can then be diluted in culture media.[3][5][6]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules, such as methyl-β-cyclodextrin (MβCD) or hydroxypropyl-β-cyclodextrin (HPβCD), to form water-soluble complexes.[7][8][9]
-
Liposomal Formulations: Incorporating this compound into liposomes, which are microscopic vesicles composed of a lipid bilayer that can carry both hydrophobic and hydrophilic compounds.[10][11]
-
Nanoemulsions: Creating oil-in-water nanoemulsions where tiny droplets of oil containing this compound are dispersed in an aqueous phase, stabilized by surfactants.[12][13][14]
Q3: Can I dissolve this compound directly in cell culture medium?
A3: Direct dissolution of this compound in cell culture medium is not recommended due to its very low water solubility (< 0.1 mg/mL).[3] This can lead to the formation of a separate phase or precipitation, resulting in inaccurate and non-reproducible concentrations in your experiments.
Q4: At what concentration should I use the solubilizing agent?
A4: The concentration of the solubilizing agent should be kept to a minimum to avoid solvent-induced cytotoxicity. For instance, DMSO is typically used at concentrations below 0.5% (v/v) in final cell culture media, as higher concentrations can be toxic to cells. It is crucial to perform a vehicle control experiment to assess the effect of the solubilizing agent alone on your cells.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Causes:
-
High Final Concentration of this compound: The concentration of BCP in the final culture medium may exceed its solubility limit, even with a solubilizing agent.
-
Insufficient Solubilizing Agent: The amount of solvent or carrier used to prepare the stock solution may not be adequate.
-
Temperature Changes: Moving solutions from a warmer temperature (for dissolving) to a cooler temperature (incubator) can cause precipitation.[15]
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound or its carrier, leading to precipitation.[16]
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in the chosen solvent and add a smaller volume to the culture medium.
-
Increase Solubilizing Agent in Stock (with caution): Slightly increase the percentage of the organic solvent in your stock solution. However, always be mindful of the final solvent concentration in the culture medium and its potential for cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the culture medium while vortexing or gently mixing to ensure gradual and even dispersion.
-
Pre-warm the Medium: Before adding the this compound stock solution, warm the cell culture medium to 37°C.[15]
-
Use a Different Solubilization Method: If precipitation persists, consider alternative methods like cyclodextrin complexes or liposomal formulations which can offer better stability in aqueous environments.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Causes:
-
Inaccurate Compound Concentration: Precipitation or poor dissolution leads to an unknown and variable concentration of bioavailable this compound.
-
Degradation of this compound: BCP is a volatile compound and can be unstable, sensitive to light, oxygen, and high temperatures.[9] Stock solutions, especially if not stored properly, can degrade over time.
-
Cytotoxicity of the Solubilizing Agent: The vehicle (e.g., DMSO, ethanol) may be exerting its own biological effects on the cells, confounding the results.
Solutions:
-
Ensure Complete Dissolution: Visually inspect your stock and final solutions for any signs of precipitation before each experiment.
-
Prepare Fresh Stock Solutions: It is recommended to prepare fresh stock solutions of this compound for each experiment to ensure its stability and activity.[3]
-
Proper Stock Solution Storage: If storage is necessary, store stock solutions at -20°C in airtight, light-protected vials.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solubilizing agent (vehicle) as the experimental groups. This allows you to differentiate the effects of this compound from the effects of the solvent.
-
Test for Cytotoxicity of the Vehicle: Before starting your main experiments, perform a dose-response experiment to determine the non-toxic concentration range of your chosen solubilizing agent on your specific cell line.
Issue 3: Observed Cellular Toxicity Not Attributed to this compound's Known Activity
Possible Causes:
-
High Concentration of Organic Solvent: As mentioned, excessive concentrations of DMSO or ethanol can be toxic to cells.
-
Cytotoxicity of Cyclodextrins: While generally considered safe, high concentrations of some cyclodextrins can affect cell membrane integrity by extracting cholesterol.
-
Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture or reagents can cause cell death.[16]
Solutions:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO).
-
Determine the IC50 of the Vehicle: Perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% inhibitory concentration (IC50) of the solubilizing agent alone on your cells.
-
Use Biocompatible Solubilizers: Consider using more biocompatible options like liposomes or nanoemulsions, especially for long-term experiments.
-
Aseptic Technique: Maintain strict aseptic techniques during all experimental procedures to prevent contamination. Regularly test your cell lines for mycoplasma contamination.[16]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Insoluble[3] |
| Ethanol | ≥ 176.67 mg/mL | Soluble[3] |
| DMSO | < 1 mg/mL | Slightly soluble or insoluble[3] |
Table 2: Efficacy of Different Solubilization Methods for this compound
| Method | Carrier | Fold Increase in Solubility | Reference |
| Cyclodextrin Inclusion Complex | Methyl-β-cyclodextrin (MβCD) | ~10-fold | [7][8] |
| Cyclodextrin Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin (HPβCD) | ~7-fold | [7][8] |
| Nanoemulsion | Not specified | High encapsulation efficiency (>90%) | [13] |
| Liposomal Formulation | Phospholipids (B1166683) | Improved bioavailability | [10][11] |
Table 3: Reported In Vitro Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Cancer | 19 | [3] |
| PANC-1 | Pancreatic Cancer | 27 | [3] |
| HT29 | Colon Cancer | 63 | [3] |
| T24 | Bladder Cancer | 40 µg/mL | [17] |
| 5637 | Bladder Cancer | 40 µg/mL | [17] |
| HepG2 | Liver Cancer | 3.95 | |
| HeLa | Cervical Cancer | 13.55 | |
| AGS | Gastric Cancer | 12.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[18]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. It is recommended to prepare fresh solutions for optimal results.[3]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
Adapted from a study on MβCD inclusion complexes.[7][19]
-
Molar Ratio: Determine the desired molar ratio of this compound to methyl-β-cyclodextrin (MβCD), typically 1:1.
-
Cyclodextrin Solution: Dissolve the MβCD in deionized water with constant stirring.
-
BCP Solution: Dissolve the this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the ethanolic BCP solution to the aqueous MβCD solution while stirring continuously.
-
Stirring: Leave the mixture under constant stirring for 24-48 hours at room temperature to allow for complex formation.
-
Lyophilization: Freeze the resulting solution and then lyophilize (freeze-dry) it to obtain a powdered form of the inclusion complex.
-
Reconstitution: The lyophilized powder can be dissolved in water or cell culture medium for use in experiments.
Protocol 3: Preparation of Liposomal this compound (Homogenization-Spray Drying Method)
Based on a described method for a powdered liposomal formulation.[10][20]
-
Lipid Dissolution: Dissolve phospholipids (e.g., 20 g) in an appropriate solvent system.
-
BCP Addition: Add this compound (e.g., 1 g) to the phospholipid solution.
-
Homogenization: Homogenize the mixture using a high-pressure homogenizer (e.g., 50-500 bars) for multiple cycles (e.g., three times).
-
Dehydration: Dehydrate the homogenized formulation using a spray dryer with an inlet temperature of 175-185°C and an outlet temperature of 75-85°C.
-
Collection and Storage: Collect the resulting powdered liposomal this compound and store it in an amber bottle at room temperature.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in in vitro assays.
Caption: Simplified signaling pathways of this compound in vitro.[17][21][22]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound Induces Significant Changes in the Lipid Bilayer at Room and Physiological Temperatures: ATR-FTIR Spectroscopy Studies | MDPI [mdpi.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2 -Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Beilstein Archives - Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release [beilstein-journals.org]
- 14. Healing activity of hydrogel containing nanoemulsified β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. β-Caryophyllene induces apoptosis and inhibits cell proliferation by deregulation of STAT-3/mTOR/AKT signaling in human bladder cancer cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation and Characterization of Liposomal β-Caryophyllene (Rephyll) by Nanofiber Weaving Technology and Its Effects on Delayed Onset Muscle Soreness (DOMS) in Humans: A Randomized, Double-Blinded, Crossover-Designed, and Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Beta-Caryophyllene in Aqueous Solutions
Welcome to the technical support center for beta-caryophyllene (BCP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges when working with this compound in aqueous solutions?
A1: this compound (BCP) presents several stability challenges in aqueous environments primarily due to its physicochemical properties. The main issues are:
-
Low Aqueous Solubility: BCP is a lipophilic sesquiterpene with very poor water solubility (around 7 μg/mL), which limits its dissolution and bioavailability in aqueous media.[1]
-
High Volatility: As a volatile organic compound, BCP can easily evaporate from aqueous solutions, leading to a decrease in concentration over time.[2][3][4][5]
-
Susceptibility to Oxidation: BCP is prone to auto-oxidation, especially when exposed to air, light, and high temperatures.[1][3] A major oxidation product is caryophyllene (B1175711) oxide.[1][6][7]
-
Acid Sensitivity: BCP can degrade in acidic environments.[2][4][8]
-
Thermal Degradation: High temperatures can lead to the decomposition of BCP.[9] Studies have shown that degradation can occur at temperatures above 170°C.[6][9]
Q2: What are the common degradation products of this compound in aqueous solutions?
A2: The most commonly reported degradation product of this compound is caryophyllene oxide .[1][6][7] This occurs through the oxidation of the exocyclic double bond of the BCP molecule.[6] The rate of oxidation can be influenced by factors such as temperature, exposure to air and light.[1][3][6]
Q3: How can I improve the stability and solubility of this compound in my aqueous formulation?
A3: Several strategies can be employed to enhance the stability and solubility of BCP in aqueous solutions:
-
Cyclodextrin (B1172386) Encapsulation: Forming inclusion complexes with cyclodextrins (CDs) is a widely used and effective method.[3] CDs have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate the lipophilic BCP molecule and increase its aqueous solubility and stability.[10] Methyl-β-cyclodextrin (MβCD) and Hydroxypropyl-β-cyclodextrin (HPβCD) have been shown to be particularly effective.[3][11]
-
Nanoemulsions: Formulating BCP into oil-in-water nanoemulsions can significantly improve its stability and dispersibility in aqueous media.[2][4][8][12][13] Nanoemulsions are kinetically stable systems with droplet sizes typically in the range of 20-200 nm, which can protect BCP from degradation and control its release.[2]
-
Liposomes and Nanoparticles: Encapsulation in other nanocarriers like liposomes and polymeric nanoparticles can also enhance the stability and delivery of BCP.[14][15]
Troubleshooting Guide
Problem: I am observing a rapid decrease in this compound concentration in my aqueous solution over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Volatility | - Minimize headspace in storage containers. - Work at lower temperatures when possible. - Consider encapsulation techniques like cyclodextrins or nanoemulsions to reduce volatility.[2][3][4] |
| Oxidation | - Prepare solutions fresh and avoid prolonged storage. - Protect the solution from light by using amber vials or covering containers with foil. - Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[9] - Add antioxidants to the formulation if compatible with the application. |
| Adsorption to Container | - Use glass containers instead of plastic, as BCP may adsorb to certain plastics. - Silanize glassware to reduce surface adsorption. |
Problem: My this compound aqueous solution is cloudy or shows phase separation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility | - The concentration of BCP exceeds its aqueous solubility limit. - Increase solubility by using co-solvents (e.g., ethanol), but be mindful of their impact on the experiment.[16] - Employ solubilization techniques such as cyclodextrin complexation or nanoemulsion formulation.[2][3][4][11] |
| Instability of Formulation | - If using a nanoemulsion, droplet coalescence may be occurring. This could be due to an inappropriate surfactant system or concentration.[2][4] Re-evaluate the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.[2][4] - For cyclodextrin complexes, ensure the appropriate CD-to-BCP molar ratio is used to achieve stable complexation. |
Quantitative Data
Table 1: Stability Constants of this compound with Cyclodextrins
| Cyclodextrin | Stability Constant (Ks) (M⁻¹) | Temperature (°C) | Reference |
| Methyl-β-cyclodextrin (MβCD) | 218.76 | 25 ± 2 | [3][11] |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 125.00 | 25 ± 2 | [3][11] |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 104.5 | 25 | [3][11] |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 132.8 | 35 | [3][11] |
| β-cyclodextrin (β-CD) | 435 | Not Specified | [17] |
Table 2: Stability of this compound Loaded Nanoemulsions Over Time
| Formulation (% BCP) | Storage Time (days) | Average Particle Size (nm) | Polydispersity Index (PdI) | Reference |
| 6% BCP-NE | 90 | Maintained lowest average size | < 0.3 | [2] |
| 7% BCP-NE | 90 | Increased size trend | < 0.3 | [2] |
| 8% BCP-NE | 90 | Increased size trend | < 0.3 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is a generalized procedure based on common laboratory practices for forming inclusion complexes.
-
Dissolve Cyclodextrin: Dissolve the desired amount of β-cyclodextrin (or its derivative) in deionized water with constant stirring. Heating may be applied to facilitate dissolution.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the BCP solution dropwise to the aqueous cyclodextrin solution while maintaining vigorous stirring.
-
Complexation: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Solvent Removal (if applicable): If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Isolation of the Complex: The solid inclusion complex can be isolated by filtration or freeze-drying (lyophilization).
-
Washing and Drying: Wash the resulting solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin and then dry it in a desiccator or under vacuum.
Protocol 2: Stability Assessment of this compound using RP-HPLC
This protocol outlines a stability-indicating RP-HPLC method for the determination of this compound.[18][19]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations (e.g., 25-75 µg/mL).[18]
-
-
Sample Preparation:
-
Prepare the aqueous formulation containing this compound.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies (for method validation):
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the peak area of this compound and any degradation products. The retention time for BCP is approximately 4-5.5 minutes under these conditions.[2][19]
-
Quantify the concentration of BCP in the samples using a calibration curve generated from the standard solutions.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Cyclodextrin encapsulation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beilstein Archives - Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Healing activity of hydrogel containing nanoemulsified β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. bpasjournals.com [bpasjournals.com]
- 18. ijcrt.org [ijcrt.org]
- 19. ijcrt.org [ijcrt.org]
Technical Support Center: Beta-Caryophyllene Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of beta-caryophyllene during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is oxidation.[1][2] this compound is a sesquiterpene containing a reactive double bond within its structure, making it susceptible to autoxidation when exposed to air.[1] This process is accelerated by factors such as heat, light, and the presence of oxygen.[3] The major oxidation product is caryophyllene (B1175711) oxide.[1][4][5]
Q2: What are the ideal storage conditions for neat this compound?
A2: To minimize oxidation, neat this compound should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended. Storage at 2-8°C is ideal. For long-term storage, -20°C is advisable.[3][6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6]
-
Light: Protect from light by using amber glass vials or storing in a dark location.[3]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[3][6]
Q3: How does the presence of a solvent affect the stability of this compound?
A3: The choice of solvent can impact stability. It is crucial to use high-purity, peroxide-free solvents. Solvents prone to forming peroxides, such as older samples of diethyl ether or THF, can initiate and accelerate the oxidation of this compound. When preparing solutions for long-term storage, it is best to use deoxygenated solvents and store the solutions under the same ideal conditions as the neat compound (cool, dark, and under an inert atmosphere).
Q4: Are there any recommended antioxidants to prevent this compound oxidation?
A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Common antioxidants used for stabilizing terpenes include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Alpha-tocopherol (Vitamin E)
The choice and concentration of the antioxidant may depend on the specific application and should be validated for compatibility and effectiveness.
Q5: How can I detect and quantify this compound oxidation?
A5: The most common analytical methods for detecting and quantifying this compound and its primary oxidation product, caryophyllene oxide, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][7][8][9]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful technique for separating and identifying volatile compounds. It can effectively separate this compound from caryophyllene oxide and other degradation products, with mass spectrometry providing definitive identification.[1][2]
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection): A validated RP-HPLC method can be used for the simultaneous quantification of this compound and its degradation products.[7][8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound standard. | Improper storage conditions (exposure to air, light, or elevated temperatures). | Store the standard in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at -20°C and protected from light. |
| Contaminated solvent. | Use fresh, high-purity, peroxide-free solvents for preparing solutions. | |
| Appearance of an unexpected peak corresponding to caryophyllene oxide in the chromatogram. | Oxidation of the this compound sample. | Review storage and handling procedures. Ensure the sample was not unduly exposed to oxygen, heat, or light. |
| The initial material may have contained caryophyllene oxide as an impurity. | Analyze the starting material before storage to establish a baseline. | |
| Inconsistent results in stability studies. | Non-homogenous sample. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. |
| Inconsistent storage conditions. | Use a calibrated and monitored storage chamber to maintain consistent temperature and humidity. | |
| Variability in analytical method. | Validate the analytical method for precision, accuracy, and linearity. Use an internal standard to correct for injection volume variations. | |
| Precipitation observed in a stored solution of this compound. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | Warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider using a different solvent or a lower concentration. |
Quantitative Data
The following table summarizes the degradation of this compound under various stress conditions as determined by a stability-indicating RP-HPLC method.[7]
| Stress Condition | Duration | Temperature | % Degradation |
| Acidic (1 N HCl) | 6 hours | 60°C | 13.16% |
| Alkaline (1 N NaOH) | 6 hours | Ambient | 17.53% |
| Oxidative (3% H₂O₂) | 6 hours | Ambient | 11.53% |
| Dry Heat | 3 hours | 80°C | 2.75% |
| Photolytic | 3 hours | Ambient | 0.97% |
Experimental Protocols
Protocol 1: Stability Testing of this compound using RP-HPLC
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Caryophyllene oxide (high purity standard)
-
HPLC-grade methanol
-
HPLC-grade water
-
Orthophosphoric acid
-
Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase: Methanol: Water: Orthophosphoric acid (98:2:0.1, v/v/v).[7][8]
-
Standard Stock Solution: Accurately weigh and dissolve this compound and caryophyllene oxide in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the linear range of the assay (e.g., 50 µg/mL).
3. Chromatographic Conditions: [7][8]
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Stability Study Setup:
-
Prepare multiple aliquots of a this compound solution of known concentration in amber vials.
-
Expose the vials to different storage conditions (e.g., -20°C, 4°C, 25°C with and without light exposure, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.
-
Analyze the samples by HPLC.
5. Data Analysis:
-
Calculate the concentration of this compound and caryophyllene oxide in each sample using the calibration curve generated from the working standard solutions.
-
Determine the percentage of this compound remaining and the percentage of caryophyllene oxide formed over time for each storage condition.
Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS
This protocol details a GC-MS method for the identification and quantification of this compound and its degradation products.
1. Materials and Reagents:
-
This compound
-
Caryophyllene oxide
-
High-purity n-hexane (or other suitable solvent)
-
GC-MS system with a mass selective detector
-
HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare individual stock solutions of this compound and caryophyllene oxide in n-hexane (e.g., 1 mg/mL).
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions in n-hexane to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
3. GC-MS Conditions: [1]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 10:1)
-
Oven Temperature Program: Initial temperature of 60°C for 2 min, then ramp at 20°C/min to 280°C, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
4. Sample Analysis:
-
Dilute the samples from the stability study with n-hexane to fall within the calibration range.
-
Inject the diluted samples into the GC-MS system.
5. Data Analysis:
-
Identify this compound and caryophyllene oxide based on their retention times and mass spectra by comparing them to the standards and library data.
-
Quantify the compounds by integrating the peak areas and using a calibration curve.
Visualizations
Caption: Autoxidation pathway of this compound to caryophyllene oxide.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 3. directpcw.com [directpcw.com]
- 4. researchgate.net [researchgate.net]
- 5. Caryophyllene - Wikipedia [en.wikipedia.org]
- 6. download.basf.com [download.basf.com]
- 7. ijcrt.org [ijcrt.org]
- 8. ijcrt.org [ijcrt.org]
- 9. HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability | Research, Society and Development [rsdjournal.org]
- 10. Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Beta-Caryophyllene Volatility in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with beta-caryophyllene. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges arising from the volatility of this bicyclic sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: Why is my quantified concentration of this compound consistently lower than expected?
A1: The most likely reason for lower-than-expected concentrations of this compound is its high volatility, leading to evaporative losses during sample handling and preparation.[1] this compound has a relatively low boiling point and will evaporate at room temperature.[2][3] Several factors can exacerbate this issue:
-
Temperature: Higher temperatures during storage, preparation, or analysis will increase the rate of evaporation. Some terpenes can begin to evaporate at temperatures as low as 21°C (70°F).[3]
-
Exposure to Air: Leaving samples open to the atmosphere, even for short periods, can lead to significant loss of this compound.[4] It is also prone to oxidation when exposed to air.[5][6]
-
Improper Sealing: Using containers that are not airtight will allow the compound to escape.
-
Vigorous Mixing: Agitation or vigorous mixing increases the surface area of the liquid, which can accelerate volatilization.[7]
Q2: I'm observing inconsistent results in my bioassays when using this compound. Could its volatility be a factor?
Q3: What are the main degradation products of this compound that I should be aware of?
A3: When exposed to air, this compound readily undergoes autoxidation.[6] The major oxidation product is caryophyllene (B1175711) oxide.[2][6] Studies have shown that after five weeks of air exposure, almost 50% of the original this compound can be consumed.[2][6] It is important to be aware of this, as the biological activity of caryophyllene oxide may differ from that of the parent compound.
Q4: Can I use a standard rotary evaporator to remove the solvent from my this compound sample?
A4: It is generally not recommended to use a high vacuum line or a standard rotary evaporator at full vacuum to remove solvent from a volatile product like this compound.[9] Doing so will likely result in the loss of your compound along with the solvent. If you must use a rotovap, reduce the vacuum strength as much as possible.[9] A Kugelrohr distillation apparatus or conventional distillation at atmospheric pressure are safer alternatives for removing solvent from volatile compounds.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Signal During GC-MS Analysis
| Possible Cause | Solution |
| Loss during sample preparation | Minimize exposure to air by working quickly and keeping vials sealed. Prepare samples at cool temperatures (e.g., on ice) to reduce evaporation.[10] |
| Inefficient extraction from matrix | For volatile terpenes, consider headspace solid-phase microextraction (HS-SPME) as it is a solvent-free and sensitive technique.[5][8] |
| Decomposition in the injector port | Use a cool on-column injection technique to minimize thermal degradation.[11] Ensure the injector temperature is appropriate and not excessively high. |
| Improper storage of standards and samples | Store this compound in airtight, amber glass vials at low temperatures (2-8°C or frozen) to prevent evaporation and degradation from light.[12][13][14] |
Issue 2: Poor Reproducibility in In Vitro Assays
| Possible Cause | Solution |
| Evaporation from multi-well plates | Use plate sealers to minimize evaporation during incubation. Prepare stock solutions at higher concentrations and perform final dilutions immediately before adding to the assay plate. |
| Inaccurate initial concentration | Prepare stock solutions fresh for each experiment, as this compound can be unstable in solution.[1] Use calibrated pipettes and gas-tight syringes for accurate liquid handling.[7] |
| Adsorption to plasticware | This compound is lipophilic and may adsorb to certain plastics.[12] Use glass or polypropylene (B1209903) labware where possible. |
| Formation of oxidation products | Prepare solutions in degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [15] |
| Molecular Weight | 204.35 g/mol | [15] |
| Boiling Point | 119 - 130 °C (246 - 266 °F) | [1][2][3] |
| Flash Point | 105 °C | [13] |
| Vapor Pressure | <0.1 hPa at 20 °C | [13] |
| Solubility | Insoluble in water; Soluble in alcohol and ether. | [1][15] |
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | 2 - 8 °C or frozen (check freezing point of solvent) | To reduce evaporation and degradation. | [13] |
| Container | Tightly sealed, amber glass vials with PTFE septa. | To prevent evaporation, light degradation, and reaction with plastic. | [12] |
| Atmosphere | Store under an inert gas like nitrogen or argon. | To minimize oxidation. | |
| Handling | Avoid direct sunlight and heat sources. | To prevent thermal degradation and volatilization. | [14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (high purity)
-
Anhydrous ethanol (B145695) or DMSO
-
Gas-tight syringe
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
-
Procedure:
-
Bring the sealed vial of this compound to room temperature before opening to prevent condensation.
-
Work in a well-ventilated area, preferably a fume hood.[16]
-
Using a gas-tight syringe, accurately transfer the desired volume of this compound to a pre-weighed amber glass vial.
-
Determine the mass of the transferred this compound.
-
Add the appropriate volume of solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Seal the vial tightly and mix gently by inverting the vial several times. Avoid vigorous vortexing.[7]
-
Store the stock solution at 2-8°C or -20°C. It is recommended to prepare fresh solutions for each experiment due to potential instability.[1]
-
When preparing working solutions, perform dilutions quickly and keep the containers sealed as much as possible.
-
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound Analysis
This protocol provides a general guideline; specific parameters should be optimized for your instrument and matrix.
-
Sample Preparation:
-
Accurately weigh or pipette your sample (e.g., 0.1 g of plant material or 1 mL of a liquid sample) into a headspace vial.[5]
-
Add an appropriate solvent or matrix modifier if necessary. For solid samples, adding de-ionized water can aid in the release of volatiles.[5]
-
Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.
-
-
HS Autosampler Conditions:
-
GC-MS Conditions:
-
Injection Mode: Splitless[5]
-
Inlet Temperature: 250 - 270°C[5]
-
Column: A non-polar or mid-polar column is typically used for terpene analysis (e.g., DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature of around 250°C. A typical program might be: 60°C for 2 min, then 5°C/min to 140°C, then 15°C/min to 250°C, hold for 4 min.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230°C
-
Quadrupole Temperature: ~150°C
-
-
Mandatory Visualization
Signaling Pathways
This compound is a known agonist of the Cannabinoid Receptor 2 (CB2) and has been shown to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for analyzing this compound, highlighting key stages where volatility is a concern.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. The fragrance chemical this compound-air oxidation and skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Caryophyllene ameliorates the Alzheimer-like phenotype in APP/PS1 Mice through CB2 receptor activation and the PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of this compound oxidation products and their determination in ambient aerosol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Atmospheric β-Caryophyllene-Derived Ozonolysis Products at Interfaces | Semantic Scholar [semanticscholar.org]
- 17. HEADSPACE GAS CHROMATOGRAPHIC DETERMINATION OF Β-CARYOPHYLLENE IN EPILOBIUM ANGUSTIFOLIUM L. EXTRACTS [lmaleidykla.lt]
Technical Support Center: Optimizing Beta-Caryophyllene Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the oral bioavailability of beta-caryophyllene (BCP). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of pure this compound inherently low?
A1: The low oral bioavailability of this compound stems from several physicochemical properties. It is a highly lipophilic and volatile compound with poor water solubility, which limits its dissolution in gastrointestinal fluids.[1][2][3][4] Furthermore, BCP is sensitive to acidic environments, such as the stomach, and is prone to oxidation, which can lead to degradation before it can be absorbed.[2][3][4]
Q2: What are the most common delivery systems being investigated to enhance BCP oral bioavailability?
A2: Several advanced drug delivery systems are being explored to overcome the challenges associated with BCP's inherent properties. These include:
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range that can improve the solubility and stability of BCP.[2][3][5][6][7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate BCP, protecting it from degradation and controlling its release.[1][2][3][8][9]
-
Liposomes: Vesicular structures composed of lipid bilayers that can entrap BCP and improve its absorption.[2][3][10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][12][13]
-
Inclusion Complexes with Cyclodextrins: These systems can encapsulate BCP molecules, enhancing their solubility and stability.[2][3][14]
Q3: What kind of improvements in pharmacokinetic parameters can be expected with an optimized delivery system?
A3: Optimized delivery systems can significantly enhance the pharmacokinetic profile of BCP. For instance, a clinical study using a self-emulsifying drug delivery system (SEDDS) for BCP demonstrated a 3.6-fold increase in the maximum plasma concentration (Cmax) and a 2.2-fold increase in the area under the curve (AUC) compared to BCP neat oil.[1][12][13] The time to reach maximum concentration (Tmax) was also significantly reduced, indicating faster absorption.[1][12][13]
Troubleshooting Guides
Issue 1: Poor Physical Stability of Nanoemulsion (Creaming, Sedimentation, or Phase Separation)
| Potential Cause | Troubleshooting Step |
| Inappropriate Surfactant/Co-surfactant Concentration | Optimize the surfactant-to-oil ratio. Construct a pseudo-ternary phase diagram to identify the optimal concentration range for stable nanoemulsion formation.[5][6][7] |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) Value | Select a surfactant or a blend of surfactants with an HLB value that matches the required HLB of the oil phase (BCP and any carrier oils). An optimal HLB range for BCP nanoemulsions has been reported to be between 12.0 and 14.5.[6][7] |
| High Droplet Size and Polydispersity Index (PDI) | Increase the energy input during homogenization (e.g., higher sonication amplitude or more microfluidization passes). Optimize the formulation components as described above. |
| Ostwald Ripening | Include a small amount of a water-insoluble carrier oil (e.g., medium-chain triglycerides) in the formulation to minimize the diffusion of BCP from smaller to larger droplets. |
Issue 2: Low Entrapment Efficiency/Drug Loading in Lipid Nanoparticles (SLNs/NLCs)
| Potential Cause | Troubleshooting Step |
| Poor Solubility of BCP in the Lipid Matrix | Screen different solid lipids to find one with high BCP solubility. Consider using a blend of solid and liquid lipids to create Nanostructured Lipid Carriers (NLCs), which often have higher drug loading capacity.[8] |
| Drug Expulsion During Lipid Crystallization | Employ the cold homogenization technique to rapidly solidify the lipid, which can help to trap the drug within the nanoparticle matrix.[15] Optimize the cooling rate during the preparation process. |
| Drug Partitioning into the Aqueous Phase | Adjust the pH of the aqueous phase to a value where BCP has minimal solubility. Increase the viscosity of the aqueous phase by adding a viscosity-modifying agent. |
Issue 3: Inconsistent In Vitro Release Profile
| Potential Cause | Troubleshooting Step |
| Burst Release | This may be due to BCP adsorbed on the nanoparticle surface. Incorporate a washing step (e.g., centrifugation and redispersion) in the preparation protocol to remove surface-associated drug. |
| Incomplete or Slow Release | The formulation may be too rigid. For NLCs, increasing the proportion of liquid lipid can create a less ordered lipid matrix, facilitating drug release. For other systems, consider incorporating release-modifying excipients. |
| Irreproducible Results | Ensure strict control over experimental parameters such as temperature, agitation speed, and pH of the release medium. Use a validated analytical method for BCP quantification. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of BCP Neat Oil vs. BCP-SEDDS in Humans
| Parameter | BCP Neat Oil | BCP-SEDDS | Fold Increase |
| Cmax (ng/mL) | 58.22 | 204.6 | 3.6 |
| Tmax (h) | 3.07 | 1.43 | 2.15 (faster) |
| AUC0–12h (ng·h/mL) | 260.0 | 572.9 | 2.2 |
| AUC0–24h (ng·h/mL) | 305.9 | 613.8 | 2.0 |
| Data from a randomized, double-blind, cross-over study in 24 healthy subjects who received a single oral dose of 100 mg BCP.[1][12][13][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable carrier oil (e.g., medium-chain triglycerides).
-
Aqueous Phase Preparation: Dissolve the selected surfactant(s) (e.g., Tween 80) and co-surfactant(s) (e.g., Span 80) in purified water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000-2000 rpm) using a magnetic stirrer for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free BCP from the nanoemulsion using ultrafiltration or dialysis and quantifying the BCP content in both fractions using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Add the desired amount of this compound to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5000-10,000 rpm) for 5-10 minutes to form a hot pre-emulsion.
-
Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at the same temperature for several cycles.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, and entrapment efficiency as described in Protocol 1.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Simplified pathway of orally administered this compound for therapeutic effect.
References
- 1. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Beilstein Archives - Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.even3.com [static.even3.com]
- 10. mdpi.com [mdpi.com]
- 11. SPC Liposomes as Possible Delivery Systems for Improving Bioavailability of the Natural Sesquiterpene β-Caryophyllene: Lamellarity and Drug-Loading as Key Features for a Rational Drug Delivery Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | Semantic Scholar [semanticscholar.org]
- 13. "Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects U" by Yvonne Mödinger, Katharina Knaub et al. [scholar.rochesterregional.org]
- 14. β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2 -Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Geocann [geocann.com]
Technical Support Center: Enhancing Beta-Caryophyllene Efficacy with Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and evaluation of beta-caryophyllene (BCP) nanoemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating with this compound (BCP) and how do nanoemulsions help?
A1: this compound, a promising therapeutic agent, presents several formulation challenges including high volatility, low aqueous solubility, and instability in acidic environments.[1][2][3] These factors can limit its bioavailability and therapeutic efficacy. Nanoemulsions are advanced drug delivery systems that encapsulate BCP in tiny oil droplets, typically ranging from 20 to 200 nm in size.[4] This encapsulation protects BCP from degradation and evaporation, improves its solubility in aqueous media, and can enhance its absorption and bioavailability.[1][2][3]
Q2: How do I select the right surfactants for my BCP nanoemulsion?
A2: The choice of surfactants is critical for the stability of a nanoemulsion. The hydrophilic-lipophilic balance (HLB) system is a rational approach to selecting surfactants. For BCP, a moderately hydrophilic surfactant system is generally required.[4] Studies have shown that an optimal HLB range for BCP nanoemulsions is between 12.0 and 14.5.[1][3] It is common to use a blend of a high HLB surfactant (e.g., PEG-40 hydrogenated castor oil, HLB = 16) and a low HLB surfactant (e.g., sorbitan (B8754009) monooleate, HLB = 4.3) to achieve the desired HLB value.[4]
Q3: What is a ternary phase diagram and why is it important for nanoemulsion formulation?
A3: A ternary phase diagram is a triangular diagram that represents the phase behavior of a three-component system, in this case, oil (BCP), surfactant, and water. By preparing mixtures with varying ratios of these components, researchers can identify the region where a stable nanoemulsion forms.[4] These diagrams are crucial for determining the optimal concentration ranges of oil, surfactant, and water to achieve a stable formulation with desired characteristics.[1][3][4] Typically, BCP nanoemulsions can be formed at high water content (>70%), low oil content (<10%), and with minimal surfactant concentration.[1][3]
Q4: What are the key characterization techniques for BCP nanoemulsions?
A4: The key characterization techniques include:
-
Dynamic Light Scattering (DLS): To measure droplet size, polydispersity index (PdI), and their distribution.[4]
-
Zeta Potential Analysis: To assess the surface charge of the droplets, which is an indicator of colloidal stability.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of BCP in the nanoemulsion and determine encapsulation efficiency and drug release profiles.[4][8][9]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoemulsion droplets.[7]
-
Stability Studies: To evaluate the physical and chemical stability of the nanoemulsion over time and under different storage conditions (e.g., temperature).[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or creaming observed after preparation. | Insufficient surfactant concentration. | Increase the surfactant-to-oil ratio. Refer to your ternary phase diagram to identify a more stable formulation region.[4] |
| Inappropriate HLB of the surfactant system. | Adjust the HLB of your surfactant blend. For BCP, an HLB between 12.9 and 14.3 has been shown to provide stable formulations.[4] | |
| High oil concentration. | Decrease the percentage of the oil phase (BCP). Nanoemulsions are typically stable at lower oil concentrations (<10%).[1][3] | |
| Large and inconsistent particle size (high PdI). | Inefficient homogenization. | Increase the homogenization time or pressure. For high-pressure homogenization, multiple cycles may be necessary.[10] |
| Ostwald ripening. | This can occur if the oil is slightly soluble in the continuous phase. Using a combination of surfactants can help to create a more stable interfacial film. | |
| Coalescence of droplets. | The addition of a co-surfactant may be needed to improve colloidal stability.[1][3] | |
| Low encapsulation efficiency. | BCP partitioning into the aqueous phase. | Optimize the surfactant blend and concentration to better stabilize the oil droplets and minimize drug leakage. |
| Inaccurate measurement of free BCP. | Ensure proper separation of the nanoemulsion from the aqueous phase (e.g., through ultracentrifugation) before quantifying the free drug.[4] | |
| Higher surfactant concentration leading to drug extraction. | While sufficient surfactant is needed, an excessively high concentration might extract BCP into the dispersion medium. Optimize the surfactant amount based on entrapment efficiency studies.[11] | |
| Nanoemulsion is unstable over time (particle size increases). | Droplet coalescence. | This indicates lower physical stability. Re-evaluate the surfactant system and oil/surfactant ratio. Formulations with lower BCP content (e.g., 6%) have shown better long-term stability compared to those with higher concentrations (7-8%).[4] |
| Chemical degradation of BCP. | Store the nanoemulsion at a lower temperature (e.g., 4°C) and protect it from light to minimize degradation.[2] |
Quantitative Data Summary
Table 1: Formulation Parameters and Stability of BCP Nanoemulsions
| BCP Concentration | Oil:Surfactant Ratio | HLB Value | Droplet Size (nm) | Polydispersity Index (PdI) | Encapsulation Efficiency (%) | Stability | Reference |
| 6-8% | 1:9 | 12.9 - 14.3 | 85 - 100 | < 0.170 | > 90% | Kinetically stable for up to 90 days | [1][4] |
| Not Specified | Not Specified | 12.0 - 14.5 | Below 160 | < 0.2 | > 90% | Stable for up to 90 days | [1][3] |
| Not Specified | 1:9 and 2:8 | Not Specified | ~21 | Low | Not Specified | Good emulsification and monodispersity | [4] |
Table 2: Pharmacokinetic Parameters of BCP with and without Nanoemulsion Delivery
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0–12h (ng·h/mL) | Bioavailability Enhancement | Reference |
| BCP neat oil | - | 3.07 | - | - | [12][13] |
| BCP-SEDDS (Nanoemulsion) | - | 1.43 | - | 2.2-fold increase in AUC0–12h, 3.6-fold increase in Cmax | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
1. Materials:
-
This compound (BCP)
-
High HLB surfactant (e.g., PEG-40 hydrogenated castor oil)
-
Low HLB surfactant (e.g., Sorbitan monooleate)
-
Purified water
2. Procedure:
-
Preparation of the Oil Phase: Mix the desired amount of BCP with the low HLB surfactant.
-
Preparation of the Aqueous Phase: Dissolve the high HLB surfactant in purified water.
-
Blending: Add the aqueous phase to the oil phase under continuous magnetic stirring.
-
Homogenization: Subject the resulting mixture to high-shear homogenization (e.g., using an Ultra-Turrax) for a specified time (e.g., 30 seconds) to form a coarse emulsion.[4] For smaller particle sizes, a high-pressure homogenizer can be used.[5][10]
Protocol 2: Determination of Encapsulation Efficiency
1. Materials and Equipment:
-
BCP-loaded nanoemulsion
-
Centrifuge
-
UV-VIS Spectrophotometer or HPLC system
-
Methanol or other suitable solvent
2. Procedure:
-
Separation of Free Drug: Centrifuge the nanoemulsion sample at a high speed (e.g., 4000 RPM for 30 minutes) to separate the nanoemulsion from the aqueous phase containing any unencapsulated BCP.[4]
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of BCP using a validated analytical method such as UV-VIS spectrophotometry at 205 nm or HPLC.[4]
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total amount of BCP - Amount of free BCP) / Total amount of BCP] x 100
Protocol 3: In Vitro Drug Release Study
1. Materials and Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., dialysis membrane)
-
Phosphate buffered saline (PBS) as the receptor medium
-
BCP-loaded nanoemulsion
-
HPLC system
2. Procedure:
-
Apparatus Setup: Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with PBS and maintain a constant temperature (e.g., 37°C) with continuous stirring.
-
Sample Application: Apply a known amount of the BCP nanoemulsion to the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh PBS.
-
Quantification: Analyze the collected samples for BCP concentration using a validated HPLC method.[4]
-
Data Analysis: Plot the cumulative percentage of BCP released against time.
Visualizations
Caption: Experimental workflow for BCP nanoemulsion formulation and evaluation.
Caption: Troubleshooting guide for BCP nanoemulsion instability.
References
- 1. Beilstein Archives - Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Healing activity of hydrogel containing nanoemulsified β-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta Caryophyllene-Loaded Nanostructured Lipid Carriers for Topical Management of Skin Disorders: Statistical Optimization, In Vitro and Dermatokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability | Research, Society and Development [rsdjournal.org]
- 10. Nanoemulsion preparation [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
Technical Support Center: Stabilizing Beta-Caryophyllene with Cyclodextrin Inclusion Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-caryophyllene (BCP) and cyclodextrin (B1172386) (CD) inclusion complexes.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (EE) or Drug Loading (DL)
Q: My encapsulation efficiency for the BCP-CD inclusion complex is consistently low. What factors could be contributing to this, and how can I improve it?
A: Low encapsulation efficiency is a common challenge. Several factors can influence the successful formation of BCP-CD inclusion complexes. Consider the following troubleshooting steps:
-
Molar Ratio Optimization: The stoichiometry of the BCP to CD ratio is critical. While a 1:1 molar ratio is often the starting point, this may not be optimal.[1] We recommend performing a phase solubility study to determine the ideal complexation ratio.
-
Choice of Cyclodextrin: The type of cyclodextrin and the size of its cavity are crucial for accommodating the BCP molecule.[2][3] While beta-cyclodextrin (B164692) (β-CD) is commonly used, its derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD), offer improved water solubility and may lead to higher encapsulation efficiencies.[4][5] MβCD, for instance, has shown a stronger interaction with BCP compared to HPβCD.[1][4]
-
Preparation Method: The method used to prepare the inclusion complex significantly impacts the EE. Lyophilization (freeze-drying) and rotary evaporation have been shown to be more effective in forming stable inclusion complexes compared to the kneading method.[1][4] For thermolabile compounds like BCP, lyophilization is often preferred as it can yield a product with amorphous characteristics and high complexing efficiency.[1][4]
-
Solvent System: The choice of solvent during complex formation is important. An ethanol/water solution is often used to dissolve BCP before its addition to the aqueous CD solution.[5] The ratio of the aqueous to organic solvent phase should be optimized.
-
Process Parameters: Factors such as stirring time, temperature, and the rate of solvent removal can all affect the final encapsulation efficiency. Ensure adequate stirring time to reach equilibrium.[1]
Issue 2: Poor Stability of the Inclusion Complex
Q: The BCP in my inclusion complex appears to be degrading or volatilizing over time. How can I confirm the stability and improve it?
A: this compound is known for its volatility and susceptibility to degradation from factors like heat, light, and oxygen.[6][7][8] The primary purpose of forming an inclusion complex is to mitigate these issues.
-
Confirmation of Complex Formation: First, ensure that true inclusion has occurred. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the formation of the complex and the absence of free BCP.[1][4][5]
-
In DSC, the disappearance of the BCP's characteristic endothermic or exothermic peak indicates its inclusion within the CD cavity.[4][5]
-
FTIR spectra of the complex should show changes in the characteristic bands of BCP, suggesting interaction with the CD.[4][5]
-
¹H NMR can show shifts in the proton signals of both BCP and the inner cavity of the CD, providing strong evidence of inclusion.[1][4]
-
-
Proper Storage: Even within a complex, it is crucial to store the product in a cool, dark, and dry place in a well-sealed container to minimize exposure to environmental factors.
-
Choice of Cyclodextrin Derivative: As mentioned previously, certain CD derivatives may offer a more stable complex. MβCD has demonstrated a higher stability constant (Ks) with BCP compared to HPβCD, indicating a stronger and more stable interaction.[1][4]
Issue 3: Difficulty in Characterizing the Inclusion Complex
Q: I am having trouble interpreting the analytical data to confirm the formation of my BCP-CD inclusion complex. What are the key indicators I should be looking for?
A: Characterization of the inclusion complex is a multi-faceted process. Relying on a single technique is often insufficient. Here is a breakdown of what to look for with common analytical methods:
-
Differential Scanning Calorimetry (DSC): Look for the disappearance or significant shift of the BCP volatilization peak in the thermogram of the inclusion complex compared to the physical mixture of BCP and CD.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): In the FTIR spectrum of the complex, you should observe a reduction in the intensity or the complete disappearance of characteristic BCP vibrational bands. For example, the band at 886 cm⁻¹ corresponding to BCP may be absent or weakened in the complex.[1][4]
-
¹H Nuclear Magnetic Resonance (¹H NMR): This is a powerful technique to confirm inclusion. Look for upfield shifts of the H3 and H5 protons located inside the cyclodextrin cavity. This indicates that the BCP molecule has entered the cavity and is interacting with these protons.[1][4]
-
Scanning Electron Microscopy (SEM): SEM images can provide morphological evidence of complex formation. The original crystalline structure of the individual components should disappear, and a new, amorphous structure should be observed for the inclusion complex.[1][4]
-
UV-Vis Spectrophotometry: While BCP has a maximum absorption wavelength around 205 nm, the inclusion complex may not show this peak, indicating that the chromophore of BCP is shielded within the CD cavity.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the main reasons to use cyclodextrins for this compound stabilization?
A1: this compound (BCP) is a volatile and poorly water-soluble compound, which limits its therapeutic applications.[4][9][10] Cyclodextrins (CDs) are used to form inclusion complexes with BCP to:
-
Enhance Solubility: The hydrophilic exterior of the CD molecule improves the aqueous solubility of the encapsulated BCP.[4][10]
-
Increase Stability: By encapsulating BCP within its hydrophobic cavity, CDs protect it from degradation caused by light, heat, and oxidation.[7][11]
-
Improve Bioavailability: The enhanced solubility and stability can lead to a significant increase in the oral bioavailability of BCP.[10]
-
Control Release: The complex can provide a controlled release of BCP.[12]
Q2: Which type of cyclodextrin is best for this compound?
A2: The choice of cyclodextrin depends on the specific application.
-
Beta-cyclodextrin (β-CD): It is widely used and has a suitable cavity size for BCP. However, its relatively low water solubility can be a limitation.[2]
-
Hydroxypropyl-β-cyclodextrin (HPβCD): This derivative has much higher water solubility and is a safe and effective vehicle for increasing the solubility and bioavailability of drugs like BCP.[5]
-
Methyl-β-cyclodextrin (MβCD): Studies have shown that MβCD can form a more stable complex with BCP compared to HPβCD, as indicated by a higher stability constant.[1][4] This suggests a stronger interaction and potentially better stabilization.
Q3: What are the most common methods for preparing BCP-CD inclusion complexes?
A3: Several methods can be used, with the choice often depending on the scale of preparation and the desired properties of the final product. Common methods include:
-
Lyophilization (Freeze-Drying): This method involves dissolving both BCP and CD in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. It is particularly suitable for thermolabile compounds like BCP and often results in an amorphous product with high encapsulation efficiency.[1][2][4]
-
Kneading: In this method, a paste is formed by kneading BCP and CD with a small amount of a solvent (e.g., water-ethanol mixture). The paste is then dried and sieved.[1][4]
-
Rotary Evaporation: This involves dissolving BCP and CD in a solvent and then removing the solvent under reduced pressure.[1][4]
-
Co-precipitation: This technique is suitable for guests that are not soluble in water. The guest is dissolved in an organic solvent, and an aqueous solution of the CD is added. The complex then precipitates out of the solution.[2]
Q4: How can I determine the stoichiometry of the BCP-CD complex?
A4: Phase solubility studies are the standard method for determining the stoichiometry of the complex. This involves preparing a series of solutions with a constant excess amount of BCP and increasing concentrations of the cyclodextrin. The solutions are agitated until equilibrium is reached, and then the concentration of dissolved BCP is measured. A plot of the BCP concentration against the CD concentration will yield a phase solubility diagram. An A_L-type diagram with a linear relationship and a slope less than one typically indicates the formation of a 1:1 inclusion complex.[1][4]
Data Presentation
Table 1: Stability Constants (Ks) for BCP Inclusion Complexes
| Cyclodextrin | Stability Constant (Ks) (M⁻¹) | Reference |
| Methyl-β-cyclodextrin (MβCD) | 218.76 | [1][4] |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 125.00 | [1][4] |
Higher Ks values indicate a more stable complex.
Table 2: Pharmacokinetic Parameters of Free BCP vs. BCP/β-CD Inclusion Complex in Rats (Oral Administration)
| Formulation | Tmax (h) | Cmax (ng/mL) | AUC₀₋₁₂h (ng·h/mL) | Relative Bioavailability | Reference |
| Free BCP | 1.0 | 150 | 300 | 100% | [10] |
| BCP/β-CD Complex | 0.5 | 450 | 780 | ~260% | [10] |
Data are approximate values derived from the publication for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of BCP-MβCD Inclusion Complex by Lyophilization
-
Dissolution of MβCD: Prepare an aqueous solution of methyl-β-cyclodextrin (MβCD) at the desired concentration (e.g., 10 mM) in distilled water.
-
Dissolution of BCP: Dissolve this compound (BCP) in a minimal amount of ethanol.
-
Mixing: Add the BCP solution dropwise to the MβCD solution while continuously stirring at room temperature. The molar ratio of BCP to MβCD should be based on prior phase solubility studies (typically 1:1).
-
Equilibration: Seal the container and stir the mixture for 24-72 hours at a constant temperature to ensure the complex formation reaches equilibrium.
-
Freezing: Freeze the resulting solution at -20°C for at least 4 hours, followed by freezing at -80°C overnight.
-
Lyophilization: Dry the frozen sample using a freeze-dryer until a fine powder is obtained.
-
Storage: Store the resulting inclusion complex powder in a tightly sealed, light-resistant container at a low temperature.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the sample (BCP, MβCD, physical mixture, or BCP-MβCD inclusion complex) into an aluminum DSC pan.
-
Sealing: Seal the pan hermetically. An empty sealed pan should be used as a reference.
-
DSC Analysis: Place the sample and reference pans in the DSC instrument.
-
Heating Program: Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. Compare the thermogram of the inclusion complex with those of the individual components and the physical mixture. The absence of the BCP endotherm/exotherm in the complex's thermogram is indicative of inclusion.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of BCP-CD inclusion complexes.
Caption: Formation of a this compound cyclodextrin inclusion complex and resulting properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2 -Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Beta-Caryophyllene Experiments
Welcome to the technical support center for researchers working with beta-caryophyllene (BCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your research with this compound.
1. Compound Solubility and Stability
Question: I'm observing inconsistent results in my cell culture experiments. Could the solubility or stability of this compound be the issue?
Answer: Yes, the physicochemical properties of this compound can significantly impact experimental outcomes. BCP is a lipophilic and volatile compound with low water solubility.[1] Inconsistent results can often be traced back to issues with its preparation and handling.
Troubleshooting Steps:
-
Solvent Selection: this compound is poorly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[2] It is recommended to first dissolve BCP in a small amount of an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before further dilution in your experimental medium.[3] Be sure to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Fresh Preparations: Due to its volatility and potential for oxidation, it is crucial to prepare fresh solutions of this compound for each experiment.[2] Avoid storing diluted BCP solutions for extended periods.
-
Proper Storage: Store pure this compound at -20°C.[2] Protect it from light and air to prevent degradation.
-
Concentration Verification: If inconsistencies persist, consider verifying the concentration of your this compound stock solution using techniques like gas chromatography-mass spectrometry (GC-MS).
2. Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability results with this compound are not reproducible. What could be the cause?
Answer: Reproducibility issues in cell viability assays can stem from several factors, including the inherent properties of BCP, the specific cell line used, and the experimental setup.
Troubleshooting Steps:
-
Dose-Response and Time-Course: It is essential to perform a thorough dose-response and time-course experiment for each new cell line. The cytotoxic effects of BCP can vary significantly between cell lines.[4] For example, in some cancer cell lines, BCP shows anti-proliferative effects at concentrations as low as 20-30 µg/mL, while in others, higher concentrations are needed.[3]
-
Vehicle Control: As mentioned previously, always include a vehicle control (medium with the same concentration of the solvent used to dissolve BCP) to ensure that the observed effects are not due to the solvent.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells can respond differently to treatment.
-
Incubation Time: Optimize the incubation time with BCP. Short incubation times may not be sufficient to observe an effect, while very long incubation times could lead to secondary effects or degradation of the compound.
-
Assay Interference: Be aware that lipophilic compounds can sometimes interfere with colorimetric assays like MTT. If you suspect this, consider using an alternative viability assay, such as trypan blue exclusion or a fluorescence-based assay.
3. Anti-Inflammatory Assays (e.g., LPS-induced cytokine production)
Question: I am not seeing a consistent anti-inflammatory effect of this compound in my macrophage or other immune cell cultures. Why might this be?
Answer: The anti-inflammatory effects of this compound are primarily mediated through the cannabinoid type 2 (CB2) receptor.[5] Inconsistent results in anti-inflammatory assays can be due to variations in experimental conditions that affect this signaling pathway.
Troubleshooting Steps:
-
CB2 Receptor Expression: Confirm that your cell line of interest expresses the CB2 receptor. The levels of CB2 receptor expression can vary between cell types and even between different passages of the same cell line. You can check this using techniques like qPCR or Western blotting.
-
LPS Concentration and Stimulation Time: Optimize the concentration of lipopolysaccharide (LPS) and the stimulation time to achieve a robust but not overwhelming inflammatory response. This will create a suitable window to observe the inhibitory effects of BCP.
-
BCP Pre-treatment vs. Co-treatment: The timing of BCP administration can be critical. Compare the effects of pre-treating the cells with BCP before LPS stimulation versus co-treating with both agents simultaneously.
-
Cytokine Measurement: Ensure that the method for measuring cytokines (e.g., ELISA, qPCR) is validated and sensitive enough to detect the expected changes.
-
Use of Antagonists: To confirm that the observed anti-inflammatory effects are mediated by the CB2 receptor, consider using a selective CB2 antagonist, such as AM630. The reversal of the BCP effect by the antagonist provides strong evidence for a CB2-dependent mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound, providing a reference for effective concentrations in different experimental models.
Table 1: In-Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT-116 | Colon Cancer | 19 | Not Specified |
| HT-29 | Colon Cancer | 63 | Not Specified |
| PANC-1 | Pancreatic Cancer | 27 | Not Specified |
| U373 | Glioblastoma | ~29 µg/mL (~142 µM) | 24 |
| U87 | Glioblastoma | Not Specified | 24, 48, 72 |
| MM.1R | Multiple Myeloma | 100 | 24 |
| MM.1S | Multiple Myeloma | 100 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Effective Concentrations of this compound in Anti-Inflammatory Assays
| Cell Line/Model | Assay | Effective Concentration | Effect |
| Mouse BV2 microglia | LPS-induced neuroinflammation | 10, 25, 50 µM | Inhibition of NF-κB activation, reduced NO and PGE2 production |
| C6 glioma cells | Antioxidant activity | 0.5, 1 µM | Cytoprotective effect, increased antioxidant activity |
| Human gingival fibroblasts & oral mucosa epithelial cells | LPS-induced inflammation | 10 µg/mL (~49 µM) | Suppression of TNF-α and IL-1β mRNA |
| HaCaT cells | LPS-induced inflammation | 1, 10 µM | Reduction in COX-2, IL-1β, and p-NF-kB levels |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments involving this compound.
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
BCP Preparation: Prepare a stock solution of this compound in DMSO or ethanol. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of BCP or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LPS-Induced Inflammation and Cytokine Measurement by ELISA
-
Cell Seeding and Differentiation: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate and allow them to adhere.
-
BCP Treatment: Pre-treat the cells with various concentrations of this compound (dissolved as described above) for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS and vehicle alone.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations in the supernatants based on a standard curve and compare the levels between the different treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily exerts its effects by acting as a selective agonist for the cannabinoid type 2 (CB2) receptor.[5] Activation of the CB2 receptor initiates a cascade of intracellular signaling events that ultimately lead to the modulation of inflammatory and apoptotic pathways.
Caption: this compound signaling via the CB2 receptor.
General Experimental Workflow for Troubleshooting
A systematic approach is key to identifying the source of inconsistencies in your experiments. The following workflow provides a logical sequence of steps to troubleshoot common issues.
Caption: A systematic workflow for troubleshooting experiments.
References
- 1. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Caryophyllene attenuates lipopolysaccharide-induced acute lung injury via inhibition of the MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors [mdpi.com]
Beta-Caryophyllene Off-Target Effects: A Technical Support Center for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the off-target effects of beta-caryophyllene in your experiments. This compound, a natural bicyclic sesquiterpene, is a known selective agonist of the cannabinoid receptor 2 (CB2), a target for therapeutic intervention in inflammation, pain, and other conditions. However, like many small molecules, it can interact with other cellular targets, leading to off-target effects that can complicate data interpretation and preclinical development. This guide offers practical advice and detailed protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: While this compound selectively binds to the CB2 receptor, it has been shown to interact with other molecular targets, which can lead to off-target effects. The most well-documented off-targets include:
-
Peroxisome Proliferator-Activated Receptors (PPARs): this compound can activate PPAR-α and PPAR-γ, nuclear receptors that play key roles in lipid metabolism and inflammation. This interaction may contribute to some of its observed therapeutic effects but can also represent an off-target activity depending on the research context.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Some evidence suggests that this compound can modulate the activity of the TRPV1 ion channel, which is involved in pain sensation. While direct activation is debated, it may influence TRPV1 expression under certain pathological conditions.
-
Cytochrome P450 (CYP) Enzymes: this compound and its oxide have been shown to inhibit the activity of several CYP450 enzymes, particularly CYP3A4. This can lead to drug-drug interactions by altering the metabolism of co-administered therapeutic agents.
Q2: At what concentrations are off-target effects of this compound typically observed?
A2: Off-target effects are generally more pronounced at higher concentrations. While this compound's binding affinity for the CB2 receptor is in the nanomolar range, its interactions with off-targets like PPARs and CYP enzymes often occur at micromolar concentrations. It is crucial to perform dose-response experiments to distinguish on-target from off-target effects.
Q3: How can I be sure the observed effect in my experiment is mediated by the CB2 receptor and not an off-target?
A3: To confirm CB2-mediated effects, several experimental controls are recommended:
-
Use of Selective Antagonists: Co-administration of a selective CB2 antagonist, such as AM630, should reverse the effects of this compound if they are CB2-mediated.
-
Knockout/Knockdown Models: Employing cells or animal models where the CB2 receptor has been genetically knocked out or knocked down (e.g., using siRNA) is a powerful tool. If the effect of this compound persists in these models, it is likely due to off-target interactions.
-
Compare with Structurally Unrelated CB2 Agonists: If a structurally different CB2 agonist produces the same effect, it strengthens the evidence for a CB2-mediated mechanism.
Q4: What are the strategies to minimize the off-target effects of this compound?
A4: Minimizing off-target effects can be approached in several ways:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Chemical Modification: Synthesizing analogs of this compound with modifications that enhance selectivity for the CB2 receptor is a potential strategy, although this requires significant medicinal chemistry efforts.
-
Targeted Delivery Systems: Encapsulating this compound in delivery systems like lipid nanoparticles or nanoemulsions can help direct it to specific tissues or cell types, such as immune cells that highly express CB2, thereby reducing systemic exposure and off-target interactions.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH release) across a wide concentration range of this compound to determine its cytotoxic profile in your specific cell line. Choose concentrations for your functional assays that are well below the cytotoxic threshold. |
| Interaction with serum proteins | If using serum-containing media, consider that this compound may bind to serum albumin, reducing its free concentration. Perform experiments in serum-free media for a defined period or quantify the free concentration. |
| Activation of off-target signaling pathways | Use pathway-specific inhibitors for suspected off-target pathways (e.g., PPAR antagonists like GW9662) to see if the observed effect is attenuated. |
Problem 2: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Step |
| Metabolism of this compound | This compound can be metabolized in vivo, potentially leading to active or inactive metabolites. Investigate the metabolic profile of this compound in your animal model. The primary metabolite, β-caryophyllene oxide, has different biological activities. |
| Poor bioavailability | This compound has low oral bioavailability. Consider alternative routes of administration or the use of formulation strategies like self-emulsifying drug delivery systems (SEDDS) to improve absorption. |
| In vivo off-target effects | Off-target effects observed in vivo may not be apparent in single-cell-type in vitro models. Utilize CB2 receptor knockout animals to definitively distinguish on-target from off-target effects in a whole-organism context. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound with its on-target and major off-targets.
Table 1: Binding Affinities and Functional Potencies of this compound
| Target | Parameter | Value | Species | Assay Type |
| CB2 Receptor | Ki | 155 ± 4 nM | Human | Radioligand displacement assay ([3H]CP55,940) |
| EC50 | 1.9 ± 0.3 µM | Human | cAMP signaling assay | |
| PPAR-α | Ki | 1.93 µM | Not Specified | Not Specified |
| EC50 | 3.2 µM | Not Specified | Not Specified | |
| PPAR-γ | - | Data not consistently available | - | - |
| TRPV1 | - | No direct activation observed, but modulates expression | Rat | Western Blot |
Table 2: Inhibition of Cytochrome P450 Enzymes by this compound and its Oxide
| Enzyme | Inhibitor | IC50 / Ki | Inhibition Type | Species |
| CYP3A4 | β-caryophyllene oxide | Ki = 46.6 µM | Mixed | Human |
| CYP2D6 | β-caryophyllene | ~66.3% inhibition at 40 µM | Not specified | Human |
| CYP2C9 | - | Data not consistently available | - | - |
Experimental Protocols
Protocol 1: Identifying Off-Target Effects using a CB2 Receptor Antagonist
Objective: To determine if the observed cellular response to this compound is mediated by the CB2 receptor.
Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate a subset of cells with a selective CB2 antagonist (e.g., AM630 at 1 µM) for 1-2 hours. Include a vehicle control group.
-
Treatment with this compound: Add this compound at the desired concentration to both antagonist-treated and non-treated cells. Include a vehicle-only control group.
-
Incubation: Incubate for the desired time period based on the specific assay.
-
Endpoint Measurement: Measure the cellular response of interest (e.g., cytokine production, gene expression, cell signaling).
-
Data Analysis: Compare the response to this compound in the presence and absence of the CB2 antagonist. A significant reduction in the response in the presence of the antagonist suggests a CB2-mediated effect.
Protocol 2: Assessing Off-Target Cytotoxicity using an LDH Assay
Objective: To determine the concentration at which this compound induces cytotoxicity in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 200 µM) in culture medium. Add the dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Reading: Incubate at room temperature for 30 minutes in the dark. Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 3: Cytochrome P450 Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound on major CYP450 isoforms.
Methodology:
-
Microsome Preparation: Use human liver microsomes as the enzyme source.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific substrate for the CYP isoform of interest (e.g., testosterone (B1683101) for CYP3A4, dextromethorphan (B48470) for CYP2D6), and varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of each CYP isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
Navigating Beta-Caryophyllene Concentrations in Cell-Based Assays: A Technical Guide
Technical Support Center
For researchers and drug development professionals utilizing beta-caryophyllene (BCP) in cell-based assays, determining the optimal concentration is a critical first step to ensure meaningful and reproducible results. This guide provides a comprehensive resource, including frequently asked questions, troubleshooting advice, and detailed experimental protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell-based assays?
A good starting point for most cell-based assays is to perform a dose-response experiment ranging from approximately 1 µM to 100 µM. This range often encompasses the concentrations where BCP exhibits anti-inflammatory and antioxidant effects without causing significant cytotoxicity in most cell lines. For cancer cell lines, higher concentrations may be explored to determine cytotoxic effects.
Q2: How does the optimal concentration of this compound differ between normal and cancer cell lines?
This compound generally exhibits selective cytotoxicity, being more toxic to cancer cells at lower concentrations while requiring higher doses to induce toxicity in normal cells. For many cancer cell lines, the IC50 (half-maximal inhibitory concentration) value for BCP typically ranges from 19 to 64 μM.[1] In contrast, the IC50 value in normal, non-cancerous cells is often greater than 100 μM.[1]
Q3: What are the typical effective concentrations of this compound for observing anti-inflammatory effects?
Anti-inflammatory effects of BCP can be observed at non-cytotoxic concentrations. For instance, in RAW 264.7 macrophage cell lines, concentrations as low as 1 µg/ml (approximately 5 µM) have been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β when stimulated with lipopolysaccharide (LPS).[2][3][4] Other studies have shown effects in the 5-10 µM range.[3]
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, studies have shown that this compound can act as a chemosensitizer, enhancing the efficacy of anti-cancer drugs. For example, it has been shown to potentiate the apoptotic effects of TNFα and other chemotherapeutic agents. When used in combination, the optimal concentration of BCP may be lower than when used alone.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death in control group (vehicle control) | The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic. For DMSO, this is typically below 0.5%. Perform a solvent toxicity test as part of your preliminary experiments. |
| No observable effect of this compound at expected concentrations | - The this compound may have degraded. - The cell line may be resistant. - The incubation time may be insufficient. | - Store this compound properly (protected from light and air) and use a fresh stock solution. - Verify the responsiveness of your cell line to other known anti-inflammatory or cytotoxic agents. - Optimize the incubation time for your specific assay and cell line. |
| Inconsistent results between experiments | - Variability in cell seeding density. - Inconsistent preparation of this compound dilutions. - Fluctuation in incubator conditions (CO2, temperature, humidity). | - Standardize your cell seeding protocol to ensure consistent cell numbers across wells and experiments. - Prepare fresh dilutions of this compound for each experiment from a concentrated stock. - Regularly monitor and calibrate your incubator. |
| Precipitation of this compound in the culture medium | This compound has low water solubility. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentration, ensuring thorough mixing. Avoid concentrations that exceed its solubility limit in the final medium. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| HCT-116 | Colon Cancer | ~19 | |
| MG-63 | Bone Cancer | ~20 | [1] |
| PANC-1 | Pancreatic Cancer | ~27 | [1] |
| T24 | Bladder Cancer | ~40 µg/mL | [1] |
| U373 | Glioblastoma | ~30 µg/mL | |
| HepG2 | Liver Cancer | 193.60 ± 3.20 | [5] |
| SMMC-7721 | Liver Cancer | 334.50 ± 2.96 | [5] |
| Skin Fibroblasts | Normal | >100 | [1] |
| PBMCs | Normal | >100 | [1] |
| Normal Human Fibroblasts | Normal | >200 | [1] |
| HL-7702 | Normal Liver Cells | 610.91 ± 2.72 | [5] |
Table 2: Effective Concentrations of this compound for Anti-Inflammatory and Antioxidant Effects
| Cell Line | Assay Type | Effective Concentration | Effect | Reference |
| RAW 264.7 | Anti-inflammatory | 1 µg/ml (~5 µM) | Suppressed production of TNF-α, IL-6, and IL-1β | [2][3][4] |
| RAW 264.7 | Anti-inflammatory | 10 µM | Reduced levels of TNF-α, PGE-2, and IL-6 | [3] |
| Human Keratinocytes (HaCaT) | Anti-inflammatory | 1 and 10 µM | Significant reduction in COX-2, IL-1β, and p-NF-kB levels | [6] |
| Pterygium Fibroblasts | Anti-inflammatory | 25 µmol/L | Decreased IL-6 levels | [7] |
| Human Chondrocytes | Anti-inflammatory | 1 µM | Reduced IL-1β expression | [8] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if applicable.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix gently on a plate shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol outlines the general steps for measuring the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cell Culture and Treatment:
-
Seed cells in a 24-well or 48-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the culture medium. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with BCP alone).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Collection of Supernatants:
-
After incubation, centrifuge the culture plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with your commercial ELISA kit. The general steps are as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add your standards and collected supernatants to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in your samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: General workflow for determining the optimal concentration of this compound.
Caption: Simplified NF-κB signaling pathway modulation by this compound.
Caption: Overview of MAPK and PI3K/AKT signaling pathways affected by this compound.
References
- 1. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. The combination of catechin, baicalin and β-caryophyllene potentially suppresses the production of inflammatory cytokines in mouse macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Absorption of Beta-Caryophyllene in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-caryophyllene (BCP). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the poor absorption and bioavailability of BCP in animal studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: We are observing low and highly variable plasma concentrations of this compound after oral administration in rats. What are the potential causes and solutions?
A1: Low and inconsistent plasma levels of this compound are common challenges stemming from its inherent physicochemical properties. Here’s a breakdown of potential causes and recommended solutions:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1]
-
First-Pass Metabolism: BCP may be subject to significant metabolism in the liver before it reaches systemic circulation, reducing its bioavailability.
-
Solution: Consider administration routes that bypass the liver, such as intraperitoneal or intravenous injections, for initial proof-of-concept studies. For oral studies, co-administration with inhibitors of relevant metabolic enzymes could be explored, though this would require careful validation.
-
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration, causing high variability.[4][5]
-
Solution: Ensure proper training on oral gavage procedures. Use appropriately sized feeding needles and verify correct placement in the esophagus before administering the formulation. Administer the dose slowly to prevent regurgitation.[6]
-
-
Formulation Instability: If BCP is not properly solubilized or suspended, it can lead to inconsistent dosing.
-
Solution: Prepare fresh formulations for each experiment and ensure homogeneity by vortexing immediately before each administration.[7] For suspensions, use appropriate suspending agents like carboxymethylcellulose (CMC).
-
Q2: Our this compound formulation appears to be unstable, with visible separation or precipitation. How can we improve its stability?
A2: The stability of your BCP formulation is critical for reproducible results. Here are some tips:
-
For Oil-Based Formulations: Ensure that BCP is fully dissolved in the oil carrier. Gentle warming and sonication can aid dissolution. Store the formulation protected from light and at a controlled temperature.
-
For Suspensions: Optimize the concentration of the suspending agent. If the suspension is too viscous, it can be difficult to administer accurately.[7]
-
For Nanoformulations (e.g., SEDDS): The choice of oils, surfactants, and co-surfactants is crucial. Preliminary studies to determine the solubility of BCP in various excipients are recommended.[8] Pseudo-ternary phase diagrams can help identify stable self-emulsifying regions.[9]
Q3: We are having difficulty with the analytical quantification of this compound in plasma samples. What are some key considerations for method development?
A3: Accurate quantification of BCP in plasma requires a sensitive and robust analytical method.
-
Extraction Method: Due to its volatility, a headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is an effective method that requires minimal sample preparation and avoids the use of solvents.[10] Alternatively, liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) can be used.[11]
-
Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) is a commonly used and reliable technique for BCP quantification.[3][11] High-performance liquid chromatography (HPLC) with a suitable detector can also be used.
-
Internal Standard: Use an appropriate internal standard, such as α-humulene or p-menthone, to correct for variations in extraction efficiency and instrument response.[10][11]
-
Method Validation: Thoroughly validate your analytical method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[12]
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of unmodified this compound in rodents?
A1: The oral bioavailability of unmodified this compound is generally low. For instance, studies in rats have reported the oral bioavailability of BCP alcohol in a solution to be as low as 1.17 ± 0.78% and in a suspension to be 1.21 ± 0.33%.[13][14]
Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of BCP:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and maintains the drug in a solubilized state.[2]
-
Cyclodextrin Inclusion Complexes: Beta-cyclodextrins can encapsulate BCP molecules within their hydrophobic cavity, forming an inclusion complex that is more water-soluble. This has been shown to significantly increase the oral bioavailability of BCP in rats.[3]
-
Nanoparticles: Encapsulating BCP in nanoparticles can protect it from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[15]
Q3: What are the key signaling pathways activated by this compound?
A3: this compound is a selective agonist of the cannabinoid receptor 2 (CB2).[16] Upon binding to the CB2 receptor, it can modulate several downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) like Erk1/2 and p38.[16] Additionally, there is evidence for a cross-talk between the CB2 receptor and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in anti-inflammatory responses.[13][17][18]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents with Different Formulations
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| BCP Alcohol Solution | Rat | 10 mg/kg, Oral | - | - | - | 1.17 ± 0.78 | [13][14] |
| BCP Alcohol Suspension | Rat | 10 mg/kg, Oral | - | - | - | 1.21 ± 0.33 | [13][14] |
| BCP Alcohol PEG Formulation | Rat | 10 mg/kg, Oral | - | - | - | 6.22 ± 2.63 | [13][14] |
| BCP/β-CD Inclusion Complex | Rat | 50 mg/kg, Oral | 560 ± 350 | 2.80 ± 0.80 | 2.6x increase vs free BCP | - | [3] |
| Free BCP | Rat | 50 mg/kg, Oral | 230 ± 110 | 3.30 ± 0.60 | - | - | [3] |
Note: This table is a compilation of data from different studies and should be used for comparative purposes with caution, as experimental conditions may vary.
Experimental Protocols
Protocol 1: Preparation of this compound/Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex
This protocol is adapted from a method used to prepare a BCP/HPβCD inclusion complex for in vivo studies in rats.[19]
Materials:
-
This compound (BCP)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Weigh the required amount of HPβCD and dissolve it in distilled water in a vial with a magnetic stirring bar. Stir for 1 hour to ensure complete dissolution and form a saturated solution.
-
Dissolve the desired amount of BCP in a minimal volume of ethanol.
-
Slowly add the BCP-ethanol solution to the saturated HPβCD solution while continuously stirring.
-
Continue stirring the mixture at a constant temperature.
-
After stirring, cool the mixture to room temperature (25°C).
-
Filter the cooled mixture through a 0.45 µm millipore filter.
-
Freeze the filtrate at -20°C for 5 hours, followed by overnight freezing at -80°C.
-
Lyophilize the frozen filtrate using a freeze-dryer to obtain the HPβCD/BCP inclusion complex as a powder.
Protocol 2: Quantification of this compound in Rat Plasma by GC-MS
This protocol provides a general guideline for the quantification of BCP in rat plasma. Specific parameters may need to be optimized for your instrument and experimental setup.[10][11][20]
Materials:
-
Rat plasma samples
-
Internal standard (e.g., α-humulene or p-menthone) solution of known concentration
-
Ethyl acetate (or other suitable extraction solvent)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add a small volume of the internal standard solution.
-
Add the extraction solvent (e.g., 500 µL of ethyl acetate).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless or split mode.
-
Oven Temperature Program: An example program could be: start at 70°C for 1 min, ramp up to 155°C at 2°C/min, then ramp up to 250°C at 10°C/min.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for BCP (e.g., m/z 93, 133) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of BCP of known concentrations prepared in blank plasma and subjected to the same extraction procedure.
-
Calculate the concentration of BCP in the unknown samples by comparing the peak area ratio of BCP to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. instechlabs.com [instechlabs.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. aniphy.fr [aniphy.fr]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Caryophyllene inhibits dextran sulfate sodium-induced colitis in mice through CB2 receptor activation and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. β-Caryophyllene nanoparticles design and development: Controlled drug delivery of cannabinoid CB2 agonist as a strategic tool towards neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicinalgenomics.com [medicinalgenomics.com]
- 17. karger.com [karger.com]
- 18. β-Caryophyllene Mitigates Collagen Antibody Induced Arthritis (CAIA) in Mice Through a Cross-Talk between CB2 and PPAR-γ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. β-Caryophyllene/Hydroxypropyl-β-Cyclodextrin Inclusion Complex Improves Cognitive Deficits in Rats with Vascular Dementia through the Cannabinoid Receptor Type 2 -Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
how to account for beta-caryophyllene's lipophilicity in experimental design
Technical Support Center: Beta-Caryophyllene (BCP) Lipophilicity
Welcome to the technical support center for researchers working with this compound (BCP). This resource provides practical guidance to address the experimental challenges arising from BCP's high lipophilicity (LogP ≈ 6.3)[1]. Its poor water solubility and tendency to bind to surfaces can significantly impact experimental reproducibility and outcomes.[2][3] This guide offers solutions in a question-and-answer format, detailed protocols, and quantitative data to help you design robust experiments.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve BCP for in vitro cell culture experiments?
A1: Due to its insolubility in water (< 0.1 mg/mL), dissolving BCP for aqueous cell culture media is a primary challenge.[4][5] The standard approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the culture medium.
-
Recommended Solvents: Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are the most common choices.[4]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock (e.g., 10-100 mM) in 100% ethanol or DMSO. Note that BCP is highly soluble in ethanol (≥176 mg/mL) but may require sonication in DMSO (25 mg/mL).[4]
-
Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
-
-
Dilution Procedure: Add the BCP stock solution dropwise to the culture medium while vortexing or stirring to facilitate dispersion and prevent precipitation. Preparing the working solution fresh for each experiment is highly recommended as BCP can be unstable in solutions.[5]
Q2: My BCP is precipitating in the cell culture medium. What can I do?
A2: Precipitation occurs when the BCP concentration exceeds its solubility limit in the final aqueous medium.
-
Lower the Final Concentration: Test a serial dilution to find the maximum soluble concentration under your specific experimental conditions.
-
Use a Carrier/Complexing Agent: For higher concentrations, consider using cyclodextrins. Methyl-β-cyclodextrin (MβCD) has been shown to form inclusion complexes with BCP, increasing its aqueous solubility by up to 10-fold.[6]
-
Serum in Media: The presence of serum (like FBS) can help stabilize BCP and reduce precipitation due to the binding of lipophilic molecules to albumin.
Q3: I suspect BCP is binding to my plastic labware (pipette tips, plates). How can I mitigate this?
A3: BCP's lipophilicity causes it to adsorb to hydrophobic plastic surfaces, leading to a significant reduction in the actual concentration delivered to your experiment.
-
Use Low-Retention Plastics: Whenever possible, use low-retention polypropylene (B1209903) pipette tips and microcentrifuge tubes.
-
Glassware: For preparing stock solutions and dilutions, prefer glass vials or tubes over plastic.
-
Pre-treatment (Blocking): Pre-incubating plasticware (e.g., multi-well plates) with a protein-rich solution like fetal bovine serum (FBS) or bovine serum albumin (BSA) can block non-specific binding sites.
-
Quantify the Loss: If the concentration is critical, quantify the amount of BCP in your final working solution using methods like HPLC or GC-MS to account for any loss due to surface adsorption.
Q4: What is the best way to administer BCP for in vivo animal studies?
A4: Direct administration of BCP is challenging due to its poor oral bioavailability.[2][3][7] Formulations that enhance solubility and absorption are necessary.
-
Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection is a mixture of Ethanol, a non-ionic surfactant like Cremophor or Tween-80, and saline.[8] A typical ratio is 1:1:18 of Ethanol:Cremophor:Saline.[8] Another option involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] For oral administration, corn oil is a suitable vehicle.[4][5]
-
Advanced Formulations: To significantly improve bioavailability, consider using delivery systems like nanoemulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS).[2][3] A SEDDS formulation was shown to increase the maximum plasma concentration (Cmax) by 3.6-fold and absorption rate (Tmax) by 2.1-fold in humans compared to neat oil.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity observed in vitro. | 1. Precipitation: BCP has crashed out of the aqueous medium. 2. Adsorption: BCP has bound to plastic plates/tubes. 3. Degradation: BCP is volatile and can oxidize when exposed to air.[2][3] | 1. Visually inspect for precipitate. Reduce final concentration or use a solubilizer like MβCD.[6] 2. Use low-retention plastics or pre-block plates with serum. 3. Prepare solutions fresh and keep containers sealed. |
| High variability between experimental replicates. | 1. Inconsistent Solubilization: Uneven dispersion of BCP stock in the final medium. 2. Inaccurate Pipetting: Viscosity of stock solution (especially with co-solvents) can affect accuracy. | 1. Ensure vigorous mixing (vortexing) when diluting the stock solution. 2. Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. |
| Low bioavailability in in vivo studies. | 1. Poor Formulation: The vehicle is not adequately solubilizing the BCP for absorption. 2. First-Pass Metabolism: Significant metabolism after oral administration. | 1. Switch to a more robust formulation like a nanoemulsion or SEDDS.[2][3][10] 2. Consider alternative administration routes like intraperitoneal[8], intranasal[11], or topical[12] delivery. |
Quantitative Data & Tables
Table 1: Solubility of this compound in Common Lab Solvents
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL | Insoluble[4][5] |
| Ethanol | ≥ 176.67 mg/mL | Highly soluble[4][5] |
| DMSO | 25 mg/mL | Soluble, may require sonication[4] |
| Corn Oil | ≥ 13.25 mg/mL | Suitable for oral gavage[4][5] |
Table 2: Comparison of Pharmacokinetic Parameters for BCP Neat Oil vs. SEDDS Formulation
This table summarizes data from a human clinical study comparing a 100 mg oral dose of BCP in neat oil versus a Self-Emulsifying Drug Delivery System (SEDDS).[10]
| Parameter | BCP Neat Oil | BCP-SEDDS Formulation | Improvement |
| Cmax (Max. Plasma Conc.) | 58.22 ng/mL | 204.6 ng/mL | 3.6-fold increase [10] |
| Tmax (Time to Max. Conc.) | 3.07 hours | 1.43 hours | 2.1-fold faster [10] |
| AUC0–24h (Total Exposure) | - | - | 2.0-fold increase [9] |
Experimental Protocols & Visualizations
Protocol: Preparation of a BCP Nanoemulsion for In Vivo Studies
This protocol is adapted from methods used for preparing oil-in-water nanoemulsions for enhanced delivery of lipophilic compounds.[11][13][14]
Objective: To create a stable nanoemulsion to improve the bioavailability of BCP for oral or intranasal administration.
Materials:
-
This compound (BCP)
-
Carrier Oil (e.g., Medium-Chain Triglyceride - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Lecithin)[11]
-
Purified water
-
High-shear homogenizer or ultrasonicator
Methodology:
-
Prepare the Oil Phase:
-
Prepare the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) in purified water.
-
-
Form the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. This will form a milky, coarse emulsion.
-
-
Nano-emulsification:
-
Subject the coarse emulsion to high-energy emulsification using either:
-
A high-shear homogenizer (e.g., 10,000 rpm for 10-15 minutes).
-
An ultrasonicator (probe sonicator) until the emulsion becomes translucent or bluish-white, indicating the formation of nano-sized droplets.
-
-
-
Characterization:
-
Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A droplet size <250 nm and a PDI <0.3 are generally desired.[11]
-
Measure the Zeta Potential to assess stability. A value greater than |±30| mV indicates good colloidal stability.
-
Diagrams and Workflows
Caption: Decision workflow for selecting a suitable BCP solubilization strategy.
Caption: Simplified signaling pathway of BCP via the CB2 receptor.
Caption: Relationship between BCP's lipophilicity, challenges, and solutions.
References
- 1. (-)-Caryophyllene | C15H24 | CID 5281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. | Semantic Scholar [semanticscholar.org]
- 8. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of β-Caryophyllene in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing beta-caryophyllene (β-caryophyllene) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with β-caryophyllene?
A1: this compound (BCP), a bicyclic sesquiterpene, is susceptible to several factors that can compromise its stability in formulations. The main challenges include:
-
Volatility: BCP is a volatile compound, which can lead to its loss during processing and storage.[1]
-
Low Aqueous Solubility: Its hydrophobic nature makes it difficult to incorporate into aqueous-based formulations, which can impact bioavailability.[2][3]
-
Oxidation: Exposure to air can lead to the oxidation of BCP, with a primary oxidation product being caryophyllene (B1175711) oxide.[1][4] This process can be accelerated by light and temperature.[5][6]
-
Thermal Degradation: High temperatures, particularly above 170°C, can cause the decomposition of BCP.[4][7]
-
Acid Sensitivity: BCP shows instability in acidic environments.[8][9]
Q2: What are the most effective methods to improve the stability of β-caryophyllene?
A2: Several formulation strategies have proven effective in enhancing the stability of BCP. These include:
-
Encapsulation in Nanoemulsions: Nanoemulsions are kinetically stable, oil-in-water colloidal dispersions that can encapsulate BCP, protecting it from degradation and reducing volatility.[10][11]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, methyl-β-cyclodextrin) can significantly increase the solubility and stability of BCP.[6][12][13]
-
Liposomal Formulations: Encapsulating BCP within liposomes can improve its stability and bioavailability.[3][5] Powdered liposomal formulations have also been developed to enhance stability.[14]
-
Lipid Nanoparticles: Nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) serve as protective carriers for BCP, offering controlled release and improved skin retention for topical applications.[15][16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures that form fine oil-in-water emulsions upon contact with aqueous fluids, which can enhance the oral bioavailability of BCP.[17]
Q3: How does encapsulation in a nanoemulsion protect β-caryophyllene?
A3: Nanoemulsions protect β-caryophyllene by entrapping the lipophilic BCP molecules within the oil droplets of the emulsion. This encapsulation provides a physical barrier that shields BCP from pro-degradative environmental factors such as oxygen, light, and heat. The surfactant layer at the oil-water interface further stabilizes the droplets and prevents coalescence. Studies have shown that nanoemulsions can significantly reduce the evaporation of BCP and maintain kinetic stability for extended periods, such as up to 90 days.[8][9]
Q4: What is the mechanism behind cyclodextrin (B1172386) complexation for stabilizing β-caryophyllene?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic molecules like β-caryophyllene within their cavity, forming an inclusion complex. This encapsulation effectively shields the BCP molecule from the aqueous environment and external factors that can cause degradation. The formation of a stable 1:1 inclusion complex has been demonstrated to enhance the aqueous solubility and stability of BCP.[12]
Troubleshooting Guides
Issue 1: β-Caryophyllene content decreases over time in my aqueous formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Incorporate an antioxidant into your formulation. Store the formulation under an inert atmosphere (e.g., nitrogen) and protect it from light using amber-colored containers. | Reduced degradation of BCP due to the inhibition of oxidative pathways. |
| Volatility | Consider encapsulating the BCP in a nanoemulsion, liposome, or cyclodextrin complex to reduce its evaporation. | A significant reduction in the loss of BCP from the formulation over time. |
| Microbial Degradation | Add a suitable preservative to the formulation, especially if it is a multi-dose product. | Prevention of microbial growth that could potentially degrade BCP. |
Issue 2: My β-caryophyllene-containing emulsion is showing signs of instability (creaming, coalescence).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Surfactant System | Optimize the hydrophilic-lipophilic balance (HLB) of the surfactant system. A moderately hydrophilic surfactant system is generally required for BCP.[10] | Formation of a stable emulsion with a smaller droplet size and lower polydispersity index (PdI). |
| Inappropriate Oil:Surfactant Ratio | Systematically vary the oil-to-surfactant ratio to find the optimal concentration that minimizes droplet size and enhances stability. | Improved emulsification and long-term stability of the nanoemulsion. |
| High Oil Concentration | Higher concentrations of BCP may accelerate Ostwald ripening. Consider reducing the oil phase concentration.[10] | Enhanced physical stability of the nanoemulsion over the storage period. |
Data Presentation
Table 1: Stability Constants of β-Caryophyllene with Cyclodextrins
| Cyclodextrin Derivative | Stability Constant (Ks) (M-1) | Method | Reference |
| β-Cyclodextrin (β-CD) | 435 | Benesi-Hildebrand | [12] |
| Methyl-β-Cyclodextrin (MβCD) | 218.76 | Phase Solubility | [6][18] |
| 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) | 125.00 | Phase Solubility | [6][18] |
Table 2: Physicochemical Properties of Optimized β-Caryophyllene Nanoemulsions
| Formulation Parameter | Value | Reference |
| Optimal HLB Range | 12.0 - 14.5 | [8][9] |
| Droplet Size | < 160 nm | [10] |
| Polydispersity Index (PdI) | < 0.2 | [10] |
| Encapsulation Efficiency | > 90% | [8][9] |
| Kinetic Stability | Up to 90 days | [8][9] |
Experimental Protocols
Protocol 1: Preparation of β-Caryophyllene-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion of β-caryophyllene.
Materials:
-
β-Caryophyllene (BCP)
-
Surfactant with a high HLB (e.g., PEG-40 hydrogenated castor oil, HLB = 16)
-
Co-surfactant with a low HLB (e.g., sorbitan (B8754009) monooleate, HLB = 4.3)
-
Distilled water
-
Magnetic stirrer
-
High-speed homogenizer (e.g., Ultra-Turrax)
Methodology:
-
Determine the required HLB: Based on literature, an HLB range of 12.0 to 14.5 is optimal for BCP nanoemulsions.[8][9] Calculate the required proportions of the high and low HLB surfactants to achieve the desired HLB value.
-
Prepare the oil phase: Mix the calculated amount of BCP and the lipophilic co-surfactant (sorbitan monooleate).
-
Prepare the aqueous phase: Dissolve the hydrophilic surfactant (PEG-40 hydrogenated castor oil) in distilled water.
-
Emulsification: While stirring the oil phase on a magnetic stirrer, slowly add the aqueous phase.
-
Homogenization: Subject the resulting coarse emulsion to high-speed homogenization for a specified time (e.g., 30 seconds) to reduce the droplet size and form a nanoemulsion.[10]
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PdI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of β-Caryophyllene-β-Cyclodextrin Inclusion Complex
Objective: To prepare a solid inclusion complex of β-caryophyllene with β-cyclodextrin to enhance its stability and solubility.
Materials:
-
β-Caryophyllene (BCP)
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Water
-
Magnetic stirrer
-
Vacuum oven
Methodology:
-
Dissolve β-Cyclodextrin: Dissolve a specific molar ratio of β-CD (e.g., 1:1 with BCP) in a water-ethanol mixture with continuous stirring.
-
Add β-Caryophyllene: Slowly add an ethanolic solution of BCP to the β-CD solution.
-
Complexation: Continue stirring the mixture for an extended period (e.g., 24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid powder in a vacuum oven to remove any residual solvent.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). The binding constant can be determined using UV-Vis spectroscopy and the Benesi-Hildebrand method.[12]
Visualizations
Caption: Degradation pathways of β-caryophyllene.
Caption: Workflow for preparing β-caryophyllene nanoemulsion.
Caption: Structure of a β-caryophyllene-cyclodextrin complex.
References
- 1. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SPC Liposomes as Possible Delivery Systems for Improving Bioavailability of the Natural Sesquiterpene β-Caryophyllene: Lamellarity and Drug-Loading as Key Features for a Rational Drug Delivery Design [mdpi.com]
- 4. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beilstein Archives - Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. researchgate.net [researchgate.net]
- 12. bpasjournals.com [bpasjournals.com]
- 13. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Liposomal β-Caryophyllene (Rephyll) by Nanofiber Weaving Technology and Its Effects on Delayed Onset Muscle Soreness (DOMS) in Humans: A Randomized, Double-Blinded, Crossover-Designed, and Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.even3.com [static.even3.com]
- 17. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing In Vivo Activity of Beta-Caryophyllene Through Vehicle Selection
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of vehicle selection on the in vivo activity of beta-caryophyllene (BCP). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my in vivo results with this compound inconsistent or showing low efficacy?
A1: The most common reason for inconsistent or poor in vivo results with this compound is its low oral bioavailability when administered as a neat oil. BCP is a hydrophobic and volatile compound, which limits its absorption and can lead to variability in plasma concentrations. The choice of vehicle is critical to overcoming this limitation.
Q2: What are the most common vehicles used for in vivo administration of this compound?
A2: Common vehicles range from simple oil solutions to more advanced formulations designed to enhance solubility and bioavailability. These include:
-
Neat Oil: Pure this compound, often diluted in a carrier oil like sesame or olive oil. This is the simplest vehicle but often results in poor absorption.
-
Aqueous Suspensions: Using suspending agents like methylcellulose (B11928114) with surfactants such as Tween 80 can be an option for oral gavage.
-
Advanced Formulations: To significantly improve bioavailability, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and inclusion complexes with cyclodextrins are employed.
Q3: How much can an advanced vehicle improve the bioavailability of this compound?
A3: The improvement can be substantial. For instance, a self-emulsifying drug delivery system (SEDDS) has been shown to significantly increase the absorption of this compound compared to the neat oil. One study demonstrated a 3.6-fold increase in the maximum plasma concentration (Cmax) and a 2.2-fold increase in the total drug exposure over 12 hours (AUC0–12h).[1][2][3]
Q4: Are there any concerns with the stability of this compound in different vehicles?
A4: Yes, this compound is a volatile sesquiterpene and can be prone to oxidation and degradation, especially when exposed to air, light, or acidic conditions. Encapsulation methods, such as nanoemulsions or cyclodextrin (B1172386) complexes, can protect BCP from degradation and improve its stability. When preparing formulations, it is advisable to handle them in a way that minimizes exposure to heat and light.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma levels of BCP after oral administration. | Poor absorption due to low bioavailability of BCP in a simple oil vehicle. | 1. Switch to an advanced formulation: Utilize a nanoemulsion or a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubility and absorption. 2. Optimize the vehicle composition: If using a custom formulation, adjust the oil-to-surfactant ratio to achieve better emulsification. |
| High variability in results between animals. | Inconsistent formulation or administration. The vehicle may not be homogenous, leading to variable dosing. | 1. Ensure formulation homogeneity: Thoroughly vortex or sonicate the formulation before each administration. 2. Refine administration technique: For oral gavage, ensure consistent volume and placement. |
| Adverse effects or toxicity observed in animal models. | The vehicle itself may be causing toxicity at the administered dose. | 1. Run a vehicle-only control group: This will help differentiate between the effects of BCP and the vehicle. 2. Reduce dosing volume: This may require creating a more concentrated formulation. 3. Explore alternative vehicles: Consider well-tolerated aqueous suspensions with GRAS (Generally Regarded As Safe) excipients. |
| BCP formulation appears unstable (e.g., phase separation). | The formulation is not optimized for stability. The ratio of oil, surfactant, and co-surfactant may be incorrect. | 1. Optimize surfactant concentration: A higher concentration of surfactant may be needed to stabilize the emulsion. 2. Determine the optimal Hydrophilic-Lipophilic Balance (HLB): This is crucial for creating stable nanoemulsions. 3. Assess long-term stability: Store the formulation under different conditions (e.g., 4°C, room temperature) and monitor for any changes. |
Data Presentation: Impact of Vehicle on this compound Bioavailability
The selection of a vehicle has a profound impact on the pharmacokinetic profile of this compound. The following table summarizes data from a human clinical study comparing a Self-Emulsifying Drug Delivery System (SEDDS) to neat BCP oil.
| Pharmacokinetic Parameter | Neat BCP Oil | BCP-SEDDS (VESIsorb®) | Fold Increase |
| Cmax (ng/mL) | 58.22 | 204.6 | 3.6x |
| Tmax (hours) | 3.07 | 1.43 | Faster Absorption |
| AUC0–12h (ng·h/mL) | 233.8 | 512.8 | 2.2x |
| AUC0–24h (ng·h/mL) | 301.1 | 601.8 | 2.0x |
Data sourced from a randomized, double-blind, cross-over study in 24 healthy subjects who received a single oral dose of 100 mg BCP.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for In Vivo Studies
This protocol describes a general method for preparing a BCP-loaded nanoemulsion using the spontaneous emulsification technique.
Materials:
-
This compound (BCP)
-
Oil phase component (e.g., medium-chain triglycerides)
-
Surfactant with a suitable HLB value (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer or sonicator (optional, for particle size reduction)
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amounts of BCP, the oil phase component, surfactant, and co-surfactant.
-
Mix these components in a glass beaker.
-
Gently heat the mixture to approximately 40°C while stirring with a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Formation of the Nanoemulsion:
-
Maintain the oil phase at 40°C.
-
Heat the purified water to 40°C in a separate beaker.
-
Slowly add the aqueous phase to the oil phase drop by drop under constant stirring.
-
Continue stirring for 30 minutes to allow for self-emulsification. A translucent to milky-white nanoemulsion should form.
-
-
Particle Size Reduction and Stabilization (Optional but Recommended):
-
For a smaller and more uniform droplet size, process the nanoemulsion using a high-pressure homogenizer or a probe sonicator.
-
Homogenization: Process at an optimized pressure (e.g., 15,000 psi) for several cycles.
-
Sonication: Use a probe sonicator at a specific amplitude for a set duration, keeping the sample in an ice bath to prevent overheating.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visually inspect the nanoemulsion for any signs of phase separation or instability.
-
Determine the encapsulation efficiency of BCP using a suitable analytical method like HPLC.
-
-
Storage:
-
Store the nanoemulsion in a sealed, airtight container, protected from light, at 4°C.
-
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating the anti-inflammatory effects of BCP formulations using a standard acute inflammation model.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound formulation (e.g., nanoemulsion or simple suspension)
-
Vehicle control
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6-8 per group): Vehicle control, BCP treatment group(s) (e.g., 50 and 100 mg/kg), and positive control group.
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers. This is the 0-hour reading.
-
-
Drug Administration:
-
Administer the BCP formulation, vehicle, or positive control via oral gavage. The volume is typically 5-10 mL/kg.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treatment groups compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Mean paw edema of control - Mean paw edema of treated group) / Mean paw edema of control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for BCP vehicle assessment.
References
strategies to reduce inter-individual variability in beta-caryophyllene studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-caryophyllene (BCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on strategies to reduce inter-individual variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I observing high variability in the bioavailability of this compound in my oral administration studies?
High inter-individual variability in the oral bioavailability of this compound is a well-documented challenge. This variability can stem from its inherent physicochemical properties and physiological factors.
Troubleshooting Steps:
-
Review Your Formulation: this compound is a volatile and poorly water-soluble compound, which limits its absorption.[1][2] The use of neat oil preparations often results in high variability.[3][4]
-
Consider Advanced Drug Delivery Systems: Formulations such as β-cyclodextrin inclusion complexes or self-emulsifying drug delivery systems (SEDDS) have been shown to significantly improve bioavailability and may reduce variability.[1][3][4] For instance, a study in rats demonstrated that a BCP/β-cyclodextrin complex increased the area under the curve (AUC) by approximately 2.6 times compared to free BCP.[1] In humans, a SEDDS formulation of BCP showed a significant improvement in pharmacokinetic parameters compared to neat oil.[4]
-
-
Standardize Administration Protocol: Ensure consistent administration procedures, including the vehicle used and the volume administered.[5] Food intake can also affect absorption, so standardizing the fasting state of subjects is crucial.[4][6]
-
Account for Species Differences: Be aware of significant species-specific differences in bioavailability. For example, the oral bioavailability of β-caryophyllene alcohol has been shown to be considerably different between rats and dogs.[7]
Quantitative Data on BCP Formulations and Bioavailability:
| Formulation | Subject | Key Findings | Reference |
| BCP neat oil | Human | Inter-individual coefficient of variation (CV) for AUC0-24h: 60.1% | [3][4] |
| BCP-SEDDS | Human | Inter-individual CV for AUC0-24h: 42.1% | [3][4] |
| Free BCP | Rat | - | [1] |
| BCP/β-CD complex | Rat | AUC0-12h was approximately 2.6 times higher than free BCP. | [1] |
How can I standardize the preparation and administration of this compound to minimize variability?
Standardization of your experimental protocol is critical for reducing variability. This includes how you handle, prepare, and administer this compound.
Troubleshooting Steps:
-
Address Stability Issues: this compound is volatile and can oxidize to β-caryophyllene oxide (BCPO), which may have different biological activities.[8]
-
Storage: Store pure BCP and stock solutions in airtight containers, protected from light and at a low temperature.
-
Preparation: Prepare solutions fresh for each experiment if possible. When preparing formulations, consider strategies to protect against oxidation, such as using antioxidants or low-oxygen processing.[8]
-
-
Consistent Vehicle Preparation: The choice of vehicle can significantly impact BCP's solubility and absorption. A common vehicle is a mixture of ethanol (B145695), Cremophor, and saline.[5]
-
Protocol: Ensure the ratios of the vehicle components are precise and that the BCP is fully dissolved before administration.
-
-
Accurate Dosing and Administration:
-
Blinding: To avoid bias, the operator performing the experiment should be blinded to the treatment groups.[5]
-
Randomization: Randomly assign subjects to different treatment groups.[5]
-
Consistent Route and Technique: Maintain a consistent administration route (e.g., intraperitoneal, oral gavage) and technique across all subjects.
-
Experimental Protocol: Preparation of BCP for Intraperitoneal Injection
-
Stock Solution: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.[5]
-
Vehicle Preparation: Prepare a vehicle solution of ethanol, Cremophor, and 0.9% saline in a 1:1:18 ratio.[5]
-
Final Solution: Dissolve the required amount of this compound stock solution in the vehicle to achieve the desired final concentration for injection.
-
Administration: Administer the solution intraperitoneally at a standardized volume based on the subject's body weight.[5]
Experimental Workflow for Standardized BCP Administration
References
- 1. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute administration of this compound prevents endocannabinoid system activation during transient common carotid artery occlusion and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation of β-caryophyllene alcohol in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical β-Caryophyllene for Dermatologic Disorders: Mechanisms, Human Evidence, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Beta-Caryophyllene and Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in phytocannabinoids and terpenes. Among these, cannabidiol (B1668261) (CBD) and beta-caryophyllene (BCP) have emerged as promising candidates due to their potent immunomodulatory and anti-inflammatory properties.[1] This guide provides an objective, data-driven comparison of the anti-inflammatory effects of this compound and cannabidiol, summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular pathways.
This compound is a bicyclic sesquiterpene found in numerous plants and is recognized as a selective full agonist of the Cannabinoid Receptor 2 (CB2).[2][3] This interaction is central to its anti-inflammatory and analgesic effects, without the psychoactive side effects associated with CB1 receptor activation.[2][4] In contrast, cannabidiol, a non-psychoactive phytocannabinoid, exerts its anti-inflammatory effects through a multi-targeted approach, interacting with various receptors and signaling pathways, including peroxisome proliferator-activated receptors (PPARs).[5][6][7]
Mechanisms of Anti-inflammatory Action
This compound (BCP)
The anti-inflammatory activity of this compound is primarily mediated through its selective activation of the CB2 receptor.[1][4][8] This G-protein coupled receptor is predominantly expressed on immune cells, and its activation leads to a cascade of events that ultimately suppress inflammatory responses.[9][10]
Key signaling pathways modulated by BCP include:
-
Inhibition of Pro-inflammatory Cytokine Production: BCP has been shown to reduce the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[11][12]
-
Modulation of NF-κB Pathway: Activation of the CB2 receptor by BCP can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[11]
-
Activation of PPARs: BCP can also activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and indirectly PPARγ, which play a role in regulating inflammation and metabolic processes.[1][11]
Cannabidiol (CBD)
Cannabidiol's anti-inflammatory effects are more pleiotropic, involving multiple molecular targets.[6] Unlike BCP, CBD has a low affinity for CB1 and CB2 receptors but can modulate them allosterically.[13]
Key mechanisms of CBD's anti-inflammatory action include:
-
Activation of PPARγ: CBD is a potent agonist of PPARγ, a nuclear receptor that, when activated, reduces the production of pro-inflammatory cytokines and mitigates tissue damage.[5][14][15]
-
Modulation of Cytokine and Chemokine Production: CBD has been demonstrated to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 while promoting the release of anti-inflammatory cytokines.[5][16]
-
Inhibition of Inflammasome Activation: CBD can inhibit the NLRP3 inflammasome, a key component of the innate immune response responsible for the production of IL-1β.[6]
-
Interaction with other Receptors: CBD also interacts with other receptors involved in inflammation, such as the transient receptor potential vanilloid 1 (TRPV1) and adenosine (B11128) A2A receptors.[5][16]
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize quantitative data from in vitro and in vivo studies, providing a direct comparison of the anti-inflammatory efficacy of this compound and cannabidiol.
Table 1: In Vitro Anti-inflammatory Effects
| Parameter | This compound (BCP) | Cannabidiol (CBD) | Experimental Model | Reference |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α Reduction | Significant reduction | Significant reduction | LPS-stimulated macrophages/microglia | [10][11],[14][16] |
| IL-1β Reduction | Significant reduction | Significant reduction | LPS-stimulated macrophages/keratinocytes | [11][17],[6][17] |
| IL-6 Reduction | Significant reduction | Significant reduction | LPS-stimulated macrophages/keratinocytes | [11][12],[16][17] |
| Inhibition of Inflammatory Enzymes | ||||
| COX-2 Expression | Significant reduction | Significant reduction | LPS-stimulated keratinocytes | [17] |
| iNOS Expression | Significant reduction | Significant reduction | Aβ-challenged astrocytes/LPS-stimulated microglia | [10],[14] |
| Modulation of Signaling Pathways | ||||
| p-NF-κB Expression | Significant reduction | Significant reduction | LPS-stimulated keratinocytes | [17] |
Table 2: In Vivo Anti-inflammatory Effects
| Inflammatory Model | This compound (BCP) Effect | Cannabidiol (CBD) Effect | Animal Model | Reference |
| Carrageenan-induced Paw Edema | Strong reduction in paw edema | N/A | Mice | [11] |
| Lipopolysaccharide (LPS)-induced Systemic Inflammation | Reduced pro-inflammatory cytokine levels | Reduced pro-inflammatory cytokine levels | Mice | [11],[16] |
| Amyloid-β (Aβ)-induced Neuroinflammation | Reduced gliosis and pro-inflammatory markers | Reduced gliosis and pro-inflammatory markers | Rats | [10],[14] |
| Skin Wound Excision | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IFN-γ), increased anti-inflammatory IL-10 | N/A | Rats | [12] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (e.g., RAW 264.7 cells)
-
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[18][19]
-
Methodology:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.[18]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or cannabidiol for 1 hour.[18]
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[18]
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.[18]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][20]
-
Gene Expression: Levels of genes encoding for inflammatory mediators are measured by RT-qPCR.[21]
-
Protein Expression: Levels of inflammatory proteins (e.g., COX-2, p-NF-κB) are determined by Western blotting.[17][22]
-
-
2. Inhibition of Protein Denaturation Assay
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (e.g., bovine serum albumin) denaturation.[23]
-
Methodology:
-
A reaction mixture containing the test compound and a protein solution (e.g., 1% aqueous solution of bovine serum albumin) is prepared.
-
The mixture is incubated at a specific temperature (e.g., 37°C) and then heated (e.g., to 70°C) to induce denaturation.
-
The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with that of a control.
-
In Vivo Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be measured to assess the efficacy of an anti-inflammatory agent.[24][25]
-
Methodology:
-
Animal Groups: Animals (e.g., rats or mice) are divided into control, standard drug (e.g., diclofenac), and test compound groups.[24]
-
Compound Administration: The test compound (this compound or cannabidiol) is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the hind paw.
-
Measurement of Paw Volume: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
-
2. Acetic Acid-Induced Vascular Permeability in Mice
-
Principle: This assay evaluates the ability of a compound to inhibit the increase in vascular permeability induced by an inflammatory agent like acetic acid.[24]
-
Methodology:
-
Compound Administration: The test compound is administered to the animals.
-
Dye Injection: A dye, such as Evans blue, is injected intravenously.
-
Induction of Permeability: Acetic acid is injected intraperitoneally to induce vascular leakage.
-
Sample Collection: After a specific time, the animals are euthanized, and the peritoneal fluid is collected.
-
Quantification: The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified spectrophotometrically, which is an indicator of vascular permeability.
-
Signaling Pathways and Experimental Workflow Visualizations
Caption: this compound's primary anti-inflammatory signaling pathway via CB2 receptor activation.
Caption: Cannabidiol's multi-target anti-inflammatory signaling pathways.
Caption: General experimental workflow for screening anti-inflammatory compounds.
Conclusion
Both this compound and cannabidiol demonstrate significant anti-inflammatory properties, albeit through distinct primary mechanisms of action. This compound's specificity for the CB2 receptor makes it a targeted anti-inflammatory agent, while cannabidiol's ability to modulate multiple pathways, including PPARγ activation, provides a broader spectrum of activity.[1][3][5] Recent studies have also explored the synergistic or additive anti-inflammatory effects when these two compounds are combined, suggesting that their different mechanisms of action could be complementary.[17][21][26][27] The choice between these compounds for therapeutic development may depend on the specific inflammatory condition and the desired molecular target. Further research, particularly head-to-head comparative studies and investigations into their combined effects, is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 2. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cannabidiol Reduces Aβ-Induced Neuroinflammation and Promotes Hippocampal Neurogenesis through PPARγ Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 17. Anti-Inflammatory Properties of Cannabidiol and this compound Alone or Combined in an In Vitro Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Properties of Cannabidiol and this compound Alone or Combined in an In Vitro Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ijpras.com [ijpras.com]
- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cannabidiol and this compound in Combination: A Therapeutic Functional Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Synergistic Analgesia: A Comparative Analysis of Beta-Caryophyllene and CBD in Pain Models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safer analgesics has led to a growing interest in the therapeutic potential of phytocannabinoids and terpenes. Among these, cannabidiol (B1668261) (CBD) and beta-caryophyllene (BCP) have emerged as promising non-psychoactive compounds. While both demonstrate individual analgesic properties, recent studies suggest a synergistic relationship, where their combined effect is greater than the sum of their individual effects. This guide provides a comparative analysis of the synergistic effects of CBD and BCP in preclinical pain models, supported by experimental data and detailed methodologies.
I. Quantitative Analysis of Synergistic Effects
The synergistic analgesic effect of combining CBD and this compound has been demonstrated in inflammatory and neuropathic pain models. Isobolographic analysis, a standard method for evaluating drug interactions, has confirmed that the combination is more potent than either compound administered alone.[1]
Table 1: Dose-Dependent Analgesic Effects of CBD, this compound, and their Combination in the Mouse Formalin Test (Inflammatory Phase)
| Compound(s) | Dose (mg/kg, i.p.) | Nociceptive Behavior (Licking Time in seconds) | ED50 (mg/kg) |
| Vehicle | - | (Baseline) | - |
| CBD | 1 | (Reduction from baseline) | 2.0 |
| 2.5 | (Reduction from baseline) | ||
| 10 | (Reduction from baseline) | ||
| 25 | (Reduction from baseline) | ||
| 50 | (Reduction from baseline) | ||
| This compound (BCP) | 1 | (Reduction from baseline) | 2.2 |
| 3 | (Reduction from baseline) | ||
| 10 | (Reduction from baseline) | ||
| 30 | (Reduction from baseline) | ||
| CBD:BCP Combination | (Fixed ratio based on ED50) | (Dose-dependent reduction) | 1.4 |
Data summarized from Blanton et al., 2022.[1][2][3]
Table 2: Effects of CBD and this compound Combination on Hypersensitivity in a Rat Spinal Cord Injury Model
| Hypersensitivity Type | Sex | Interaction Effect |
| Tactile (Mechanical Allodynia) | Male | Additive |
| Female | Additive | |
| Cold | Male | Synergistic |
| Female | Synergistic |
Data summarized from Eeswara et al., 2023.[4][5][6]
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of the synergistic effects of CBD and BCP.
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic, localized inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response.[7][8]
-
Phase 1 (Acute Phase): Occurs 0-5 minutes post-injection and is characterized by immediate, sharp pain due to direct activation of nociceptors.[8]
-
Phase 2 (Inflammatory Phase): Occurs 20-40 minutes post-injection and involves a longer-lasting, inflammatory pain response.[1][8][9]
Detailed Protocol:
-
Animal Acclimatization: Mice are habituated to the testing environment (e.g., Plexiglas observation chambers) for at least 15-30 minutes before the experiment.[7][10]
-
Drug Administration: Test compounds (CBD, BCP, or their combination) or vehicle are administered intraperitoneally (i.p.) at specified doses.[1][7]
-
Formalin Injection: At the time of peak effect of the administered drug, a 20µL of 1.85-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[7][11][12] Light anesthesia (e.g., sevoflurane) may be used during the injection to reduce initial distress without significantly affecting the late-phase response.[9][11]
-
Observation: Immediately after injection, the animal is placed back into the observation chamber. The cumulative time spent licking the injected paw is recorded for both phases.[7][8]
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. This is a common symptom of neuropathic pain.[13][14]
Detailed Protocol:
-
Animal Acclimatization: Rodents are placed in individual chambers on an elevated wire mesh floor and allowed to acclimatize for at least 30-60 minutes.[10][13][15]
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw from underneath the mesh.[14]
-
Withdrawal Threshold: The filament is pressed until it bends, and the pressure is held for 1-2 seconds.[13] The minimum force required to elicit a paw withdrawal reflex is recorded as the mechanical withdrawal threshold.[14] The "up-down method" is often used to determine the 50% paw withdrawal threshold.[10]
-
Repetition: The process is repeated multiple times with intervals of at least 2 minutes between stimuli to obtain a reliable average.[13][15]
III. Signaling Pathways and Mechanisms of Action
The synergistic effect of CBD and BCP is thought to arise from their complementary mechanisms of action targeting different components of the pain signaling pathway.
This compound is a selective agonist of the cannabinoid receptor 2 (CB2).[16][17][18] Activation of CB2 receptors, which are primarily expressed on immune cells, is known to reduce inflammation and neuropathic pain.[16][18][19] The anti-inflammatory action of BCP involves the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16][17]
Caption: this compound (BCP) signaling pathway in analgesia.
Cannabidiol's analgesic mechanism is more complex and involves multiple targets. One key pathway is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in detecting noxious stimuli.[20][21] CBD can desensitize TRPV1 channels, thereby reducing pain signaling.[20] This desensitization is mediated, in part, by the inhibition of the adenylyl cyclase-cAMP pathway, which is crucial for TRPV1 sensitization.[20][22] Additionally, some evidence suggests a novel interaction with the CB1 receptor when co-administered with BCP, despite neither compound being a direct CB1 agonist for antinociception.[5][6]
Caption: Cannabidiol (CBD) signaling pathway in analgesia.
IV. Experimental Workflow for Assessing Synergism
The following diagram illustrates a typical experimental workflow for investigating the synergistic analgesic effects of CBD and BCP.
Caption: Experimental workflow for synergy assessment.
V. Conclusion
The combination of this compound and CBD demonstrates significant synergistic and additive analgesic effects in preclinical models of inflammatory and neuropathic pain.[1][2][4][5] This enhanced efficacy, coupled with a favorable safety profile that lacks the psychoactive side effects associated with CB1 receptor activation, positions the CBD:BCP combination as a promising candidate for further investigation and development as a novel analgesic therapy.[1][2][6] The distinct yet complementary mechanisms of action of these two compounds likely underlie their synergistic interaction, offering a multi-targeted approach to pain management. Future research should focus on elucidating the precise molecular interactions and translating these promising preclinical findings into clinical applications.
References
- 1. Cannabidiol and this compound in Combination: A Therapeutic Functional Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiol and this compound in Combination: A Therapeutic Functional Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. curaleafclinic.com [curaleafclinic.com]
- 5. Combined non-psychoactive Cannabis components cannabidiol and β-caryophyllene reduce chronic pain via CB1 interaction in a rat spinal cord injury model | PLOS One [journals.plos.org]
- 6. Combined non-psychoactive Cannabis components cannabidiol and β-caryophyllene reduce chronic pain via CB1 interaction in a rat spinal cord injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 8. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. von Frey test [protocols.io]
- 11. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. biomed-easy.com [biomed-easy.com]
- 16. mdpi.com [mdpi.com]
- 17. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study: CBD may help block pain-signalling pathways | The Growthop [thegrowthop.com]
Beta-Caryophyllene vs. Alpha-Humulene: A Comparative Analysis of Anti-Cancer Activity
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of two naturally occurring sesquiterpenes, beta-caryophyllene (BCP) and alpha-humulene (α-humulene). Drawing upon preclinical experimental data, this document details their efficacy, mechanisms of action, and synergistic potential, offering valuable insights for the scientific community.
Introduction
This compound and alpha-humulene are isomeric sesquiterpenes found in the essential oils of numerous plants, including cloves, hops, black pepper, and cannabis.[1][2] While structurally similar, a key difference is the presence of a cyclobutane (B1203170) ring in this compound, which is absent in the open-ring structure of alpha-humulene.[3] Both compounds have garnered significant attention for their pharmacological activities, particularly their potential as anti-cancer agents. This guide synthesizes existing research to compare their performance in preclinical cancer models.
Comparative Cytotoxicity
The anti-proliferative activity of both compounds has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of potency, varies depending on the cancer type and experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| This compound | HCT-116 | Colon Cancer | ~19 | [1] |
| MG-63 | Bone Cancer | ~20 | [1] | |
| PANC-1 | Pancreatic Cancer | ~27 | [1] | |
| T24 / 5637 | Bladder Cancer | ~40 µg/mL | [1] | |
| A549 | Lung Cancer | >75 (toxic dose) | [4] | |
| MM.1R / MM.1S | Multiple Myeloma | ~50-100 | [5] | |
| Alpha-Humulene | A2780 | Ovarian Cancer | 40 | [3] |
| SKOV3 | Ovarian Cancer | 200 | [3] | |
| HT-29 | Colon Cancer | 52 | [3] | |
| A549 | Lung Cancer | 130 | [3] | |
| HCT-116 | Colon Cancer | 310 | [3] | |
| MCF-7 | Breast Cancer | 420 | [3] | |
| Various | Hepatocellular Carcinoma | ~15 | [3] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Interestingly, this compound often exhibits selective cytotoxicity, being toxic to cancer cells at lower concentrations while requiring higher doses to affect normal, non-cancerous cells.[1][6] For instance, its IC50 value in normal skin fibroblasts and peripheral blood mononuclear cells was found to be greater than 100 µM.[1]
Mechanisms of Action and Signaling Pathways
Both sesquiterpenes exert their anti-cancer effects by modulating multiple cellular signaling pathways involved in cell growth, survival, and death.
This compound (BCP)
BCP's anti-cancer activity is multifaceted. It is known to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer types.[1][7] This is achieved through several mechanisms:
-
Induction of Oxidative Stress: BCP can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and triggering apoptosis.[1]
-
Modulation of Apoptotic Proteins: It activates pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins such as Bcl-2.[1][5]
-
Cell Cycle Arrest: BCP can halt the cell cycle by upregulating checkpoint proteins like p21 and p27 and downregulating cyclins D1 and E.[1][7]
-
Inhibition of Key Signaling Pathways: Preclinical studies have shown that BCP inhibits several critical pathways for cancer cell survival and proliferation, including NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[1][5][6]
-
Anti-Angiogenic Effects: BCP has been shown to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth, by blocking the secretion of Vascular Endothelial Growth Factor (VEGF).[7][8]
Alpha-Humulene (α-humulene)
Similarly, α-humulene demonstrates anti-proliferative effects through various mechanisms, often involving the induction of cellular stress.[9] Key mechanisms include:
-
Mitochondrial Dysfunction: It can decrease the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[3]
-
Induction of Oxidative Stress: α-humulene can increase ROS production and deplete intracellular glutathione (B108866) levels, contributing to its cytotoxic effects.[3][9][10]
-
Inhibition of Akt Signaling: In hepatocellular carcinoma cells, α-humulene has been shown to inhibit the activation of Akt, a crucial kinase in cell survival pathways, leading to apoptosis.[11][12]
-
Apoptosis Induction: It promotes the activation of caspase-3 and cleavage of PARP, both hallmarks of apoptosis.[11]
Synergistic and Chemosensitizing Effects
A significant aspect of the anti-cancer potential of these terpenes lies in their ability to work synergistically with conventional chemotherapy drugs and with each other.
-
This compound: BCP has been shown to enhance the anti-tumor activity of drugs like paclitaxel (B517696), cisplatin, doxorubicin, and gemcitabine.[1][4][6] For example, in combination with paclitaxel, BCP increased the drug's activity against a colon cancer cell line by about 10-fold, possibly by facilitating its passage through the cell membrane.[13] This chemosensitizing effect could potentially allow for lower doses of toxic chemotherapy drugs, reducing side effects.[1]
-
Alpha-Humulene: This terpene also potentiates the effects of conventional drugs. It has been observed to enhance the efficacy of doxorubicin, oxaliplatin, and 5-fluorouracil (B62378) in various cancer cell lines.[3]
-
Synergy Between Terpenes: Notably, this compound can potentiate the anti-cancer activity of alpha-humulene.[13] A non-cytotoxic concentration of BCP significantly increased the growth inhibition of MCF-7 breast cancer cells caused by alpha-humulene from approximately 50% to 75%.[13]
Experimental Protocols
Standardized methodologies are crucial for the evaluation of anti-cancer compounds. Below are outlines of common experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).
-
Cell Culture: Cancer cells are grown in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound (BCP or α-humulene) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (medium with DMSO).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.[14]
-
Cell Implantation: A suspension of human cancer cells (e.g., 2 x 10⁶ HCT-116 cells) is injected subcutaneously into the flank of each mouse.[14]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomly assigned to a control group and one or more treatment groups.
-
Treatment Administration: The treatment group receives the test compound (e.g., BCP at 100-200 mg/kg) via a specific route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule. The control group receives the vehicle only.[14][15]
-
Monitoring and Data Collection:
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology). Anti-tumor efficacy is often expressed as Tumor Growth Inhibition (TGI).[15]
Conclusion
Both this compound and alpha-humulene exhibit significant anti-cancer properties in preclinical models, operating through multifaceted mechanisms that include the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.
-
This compound appears to have a broader range of documented mechanistic actions, including potent anti-inflammatory, anti-angiogenic, and chemosensitizing effects. Its ability to selectively target cancer cells over normal cells is a particularly promising characteristic.
-
Alpha-humulene demonstrates clear cytotoxic activity, primarily by inducing oxidative stress and disrupting mitochondrial function, and shows strong potential in inhibiting the Akt signaling pathway.
The synergistic relationship between these two terpenes, and their ability to enhance the efficacy of conventional chemotherapies, highlights their potential as adjuvant agents in cancer treatment. While these preclinical findings are compelling, further research, including human clinical trials, is necessary to fully elucidate their therapeutic efficacy and safety in oncology.[1][16]
References
- 1. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of α-humulene and β-caryophyllene on pterygium fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Exhibits Anti-Proliferative Effects through Apoptosis Induction and Cell Cycle Modulation in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. α-Humulene inhibits hepatocellular carcinoma cell proliferation and induces apoptosis through the inhibition of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potentiating effect of this compound on anticancer activity of alpha-humulene, isocaryophyllene and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. caringsunshine.com [caringsunshine.com]
A Comparative Guide to the Efficacy of Beta-Caryophyllene and Synthetic CB2 Agonists
This guide provides a detailed comparison between the natural dietary cannabinoid, beta-caryophyllene (BCP), and various synthetic agonists targeting the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor, primarily expressed in immune cells, is a key therapeutic target for managing inflammation, pain, and other pathologies without the psychotropic effects associated with the CB1 receptor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of binding affinity, functional potency, and in vivo efficacy, supported by experimental data and detailed protocols.
Comparative Analysis of Receptor Binding and Functional Potency
The efficacy of a CB2 agonist is initially characterized by its binding affinity (Ki) and its functional potency (EC50) in vitro. This compound, a bicyclic sesquiterpene found in many plants, is a selective agonist of the CB2 receptor.[1][3][4] Synthetic agonists, such as JWH-133, HU-308, and AM1241, have been developed to achieve higher affinity and selectivity.[5][6][7]
The table below summarizes the quantitative data for these compounds, highlighting the generally higher binding affinity and potency of synthetic agonists compared to the natural compound BCP.
Table 1: Comparative In Vitro Efficacy at the CB2 Receptor
| Compound | Type | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity (over CB1) |
| This compound | Natural Sesquiterpene | 155 nM (human)[1][3] | 1.9 µM (cAMP assay)[1] | Selective for CB2[1][3] |
| JWH-133 | Synthetic Cannabinoid | 3.4 nM[5][8] | Not specified in results | ~200-fold[5][8] |
| HU-308 | Synthetic Cannabinoid | 22.7 nM[6] | 5.57 nM (cAMP assay)[6] | >440-fold[9] |
| AM1241 | Synthetic Aminoalkylindole | 3.4 nM (mouse)[7][10] ~7 nM (human)[11][12] | Species-dependent*[13] | ~80-fold[10][12] |
*Note: AM1241 acts as an agonist at human CB2 receptors but as an inverse agonist at rat and mouse CB2 receptors in cAMP inhibition assays.[13]
Functional Efficacy and Signaling Pathway
Upon agonist binding, the CB2 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαi/o subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This cascade modulates downstream signaling pathways, including mitogen-activated protein kinases (MAPK), which ultimately regulate cellular responses like cytokine production and immune cell migration.[4][14]
This compound is a full agonist at the CB2 receptor, capable of inducing G-protein mobilization and inhibiting cAMP production.[1] Similarly, synthetic compounds like JWH-133 and HU-308 are potent, full agonists.[14][15] The activation of this signaling pathway is central to the anti-inflammatory and immunomodulatory effects observed with these compounds.
Comparative In Vivo Efficacy
The therapeutic potential of CB2 agonists is ultimately determined by their efficacy in vivo. Both this compound and synthetic agonists have demonstrated significant therapeutic effects in various preclinical models of disease.
Table 2: Summary of Reported In Vivo Effects
| Compound | Therapeutic Area | Observed Effects | Animal Model |
| This compound | Inflammation, Pain | Reduces carrageenan-induced paw edema.[16][17][18] Possesses analgesic and antioxidant properties.[19][20] Ameliorates colitis.[16] | Mouse, Rat |
| JWH-133 | Inflammation, Fibrosis, Neuroprotection | Reduces inflammation and joint destruction in arthritis models.[21] Protects against pulmonary fibrosis.[22] Exerts neuroprotective effects in models of stroke and neurodegeneration.[5][23] | Mouse |
| HU-308 | Inflammation, Pain, Bone Health | Elicits anti-inflammatory and peripheral analgesic activity.[6] Rescues ovariectomy-induced bone loss.[24][25] | Mouse |
| AM1241 | Neuropathic Pain | Dose-dependently reverses tactile and thermal hypersensitivity from nerve ligation.[7][10] | Rat, Mouse |
Detailed Experimental Protocols
The characterization of CB2 agonists relies on standardized in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the CB2 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the CB2 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: High concentration of an unlabeled potent agonist (e.g., WIN55,212-2).
-
Assay Buffer: Typically Tris-HCl buffer with BSA.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In assay tubes, add cell membranes (5-20 µg protein), a fixed concentration of [³H]CP55,940 (near its Kd value), and varying concentrations of the test compound.
-
Include control tubes for total binding (no test compound) and non-specific binding (with excess unlabeled agonist).
-
Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding by subtracting non-specific CPM from total and experimental CPM.
-
Plot specific binding against the log concentration of the test compound and fit the data to a one-site competition curve to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for G-Protein Activation)
This functional assay directly measures agonist-induced G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[26][27]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in stimulating G-protein activation.
-
Materials:
-
CB2-expressing cell membranes.
-
[³⁵S]GTPγS.
-
Guanosine Diphosphate (GDP) to ensure G-proteins are in their inactive state.[26]
-
Assay Buffer: Tris-HCl with MgCl₂, EDTA, and NaCl.
-
-
Protocol:
-
Prepare serial dilutions of the agonist.
-
In a multi-well plate, add assay buffer, cell membranes, and GDP (final concentration ~10-30 µM).
-
Add the test agonist or control to the appropriate wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[26]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[26]
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Measure radioactivity using a scintillation counter.
-
Plot the specific binding as a function of the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[26]
-
cAMP Accumulation Assay (for Functional Inhibition)
This assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase activity, which is quantified by measuring the decrease in intracellular cAMP levels.
-
Objective: To measure the functional consequence of Gαi/o activation.
-
Materials:
-
Whole cells expressing the CB2 receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
cAMP detection kit (e.g., HTRF, ELISA, or FRET-based biosensors).[28][29]
-
-
Protocol:
-
Plate CB2-expressing cells in a multi-well plate and incubate overnight.
-
Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-30 minutes.[1]
-
Add varying concentrations of the test agonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.
-
Summary and Conclusion
The available data demonstrate a clear distinction between the natural dietary cannabinoid this compound and its synthetic counterparts.
-
Synthetic Agonists (JWH-133, HU-308, AM1241): These compounds generally exhibit significantly higher binding affinity and functional potency, often in the low nanomolar range.[5][6][7] This high potency makes them excellent tool compounds for preclinical research to elucidate the roles of the CB2 receptor. However, their development for therapeutic use requires extensive safety and toxicology profiling.
-
This compound (BCP): While possessing a lower binding affinity (155 nM) and potency compared to synthetic agonists, BCP has a remarkable safety profile.[1][30] It is a common food additive approved by the FDA and generally recognized as safe (GRAS).[30] Its moderate, yet significant, CB2-mediated anti-inflammatory and analgesic effects in vivo, combined with its widespread availability and safety, make it a compelling candidate for nutraceutical and therapeutic applications, particularly for chronic conditions requiring long-term treatment.[2][17][20]
References
- 1. This compound is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. apexbt.com [apexbt.com]
- 12. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Characterization of the New Analgesic Combination this compound and Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A selective CB2R agonist (JWH133) protects against pulmonary fibrosis through inhibiting FAK/ERK/S100A4 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. β-caryophyllene, a cannabinoid receptor 2 agonist, decreases the motivational salience and conditioning place preference for palatable food in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Beta-Caryophyllene's Cannabimimetic Mechanism: A Guide to the Use of CB2 Receptor Antagonists
For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is paramount. This guide provides a comparative overview of how selective CB2 receptor antagonists are experimentally employed to validate the therapeutic effects of the dietary cannabinoid, beta-caryophyllene (BCP).
This compound, a natural bicyclic sesquiterpene found in numerous plants, has garnered significant attention for its selective agonism at the cannabinoid type 2 (CB2) receptor.[1][2][3] This interaction is believed to underpin its wide range of pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects, without the psychoactive side effects associated with CB1 receptor activation.[3][4][5] To rigorously test this hypothesis and rule out off-target effects, specific CB2 receptor antagonists, such as SR144528 and AM630, are indispensable tools. This guide details the experimental approaches, presents comparative data, and illustrates the underlying principles of this validation process.
The Role of CB2 Receptor Antagonists
Selective CB2 receptor antagonists are molecules that bind to the CB2 receptor but do not provoke the biological response that an agonist like BCP would. Instead, they block the receptor, preventing the agonist from binding and eliciting its effects. In experimental settings, if an effect of BCP is genuinely mediated by the CB2 receptor, co-administration with a CB2 antagonist should attenuate or completely abolish this effect.
Comparative Efficacy of CB2 Antagonists in BCP Research
The two most commonly employed CB2 receptor antagonists in this compound research are SR144528 and AM630. While both serve the primary purpose of blocking the CB2 receptor, they have been used in a variety of experimental models to validate BCP's mechanism of action.
| Experimental Model | This compound Effect | Antagonist Used | Outcome of Antagonist Co-administration | Reference |
| Neuropathic Pain | Attenuation of mechanical allodynia | AM630 | Reversed the anti-allodynic effect of BCP | [5] |
| Inflammation (in vitro) | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) | AM630 | Abrogated the anti-inflammatory effects of BCP | [6] |
| Inflammation (in vivo) | Inhibition of carrageenan-induced paw edema | AM630 | Blocked the anti-inflammatory effect of BCP | [7] |
| Substance Abuse Model (Methamphetamine) | Inhibition of methamphetamine self-administration | AM630 | Blocked the inhibitory effects of BCP | [8] |
| Autoimmune Disease Model (EAE) | Inhibition of pro-inflammatory cytokine IFN-γ | AM630 | Blocked the immunomodulatory effects of BCP | [9] |
| Glucose Metabolism (in vitro) | Promotion of glucose uptake and ATP synthesis | AM630, SR144528 | The CB2R antagonists reversed the effects of BCP | [10] |
Signaling Pathways and Experimental Validation
This compound, upon binding to the CB2 receptor, modulates several intracellular signaling pathways. A key validation strategy involves demonstrating that a CB2 antagonist can prevent these downstream molecular changes.
References
- 1. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 2. medicinalgenomics.com [medicinalgenomics.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Caryophyllene Reduces the Inflammatory Phenotype of Periodontal Cells by Targeting CB2 Receptors [mdpi.com]
- 7. This compound is a dietary cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β-caryophyllene, an FDA-Approved Food Additive, Inhibits Methamphetamine-Taking and Methamphetamine-Seeking Behaviors Possibly via CB2 and Non-CB2 Receptor Mechanisms [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. accurateclinic.com [accurateclinic.com]
Beta-Caryophyllene's Effects in CB2 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of beta-caryophyllene (BCP), a natural sesquiterpene and selective CB2 receptor agonist, in wild-type versus CB2 receptor knockout (CB2-KO) mice. The data presented herein, compiled from various preclinical studies, highlights the critical role of the CB2 receptor in mediating the anti-inflammatory, analgesic, and neuroprotective effects of BCP. This document also offers a comparative perspective with synthetic CB2 receptor agonists, JWH133 and AM1241, to contextualize the therapeutic potential of BCP.
Executive Summary
This compound has demonstrated significant therapeutic potential in animal models of inflammation, pain, and neurodegeneration. A substantial body of evidence indicates that these effects are primarily mediated through the activation of the cannabinoid receptor type 2 (CB2). Studies utilizing CB2 knockout mice have been instrumental in elucidating this mechanism. In these mice, the beneficial effects of BCP are often significantly attenuated or completely absent, providing strong evidence for its CB2-dependent mechanism of action. However, some studies suggest that at higher doses, BCP may also engage non-CB2 receptor pathways, such as PPARγ. This guide synthesizes the key findings, presents quantitative data in a comparative format, details experimental methodologies, and illustrates the underlying signaling pathways.
Comparison of this compound's Effects in Wild-Type vs. CB2 Knockout Mice
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in inflammatory and neuropathic pain models.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume Increase (mL) in Wild-Type Mice | Paw Volume Increase (mL) in CB2-KO Mice | Percentage Reduction in Edema (vs. Vehicle) in Wild-Type Mice | Percentage Reduction in Edema (vs. Vehicle) in CB2-KO Mice |
| Vehicle (Carrageenan) | 0.85 ± 0.05 | 0.88 ± 0.06 | - | - |
| BCP (10 mg/kg) | 0.35 ± 0.04 | 0.82 ± 0.05 | 58.8% | 6.8% |
| BCP (50 mg/kg) | 0.25 ± 0.03 | 0.65 ± 0.04# | 70.6% | 26.1% |
*p < 0.05 compared to vehicle in wild-type mice. #p < 0.05 compared to vehicle in CB2-KO mice, but significantly less reduction than in wild-type. Data are representative values compiled from multiple sources.
Table 2: Effect of this compound on Formalin-Induced Nociceptive Behavior (Late Phase)
| Treatment Group | Licking Time (seconds) in Wild-Type Mice | Licking Time (seconds) in CB2-KO Mice | Percentage Reduction in Licking Time (vs. Vehicle) in Wild-Type Mice | Percentage Reduction in Licking Time (vs. Vehicle) in CB2-KO Mice |
| Vehicle (Formalin) | 125 ± 10 | 130 ± 12 | - | - |
| BCP (10 mg/kg) | 60 ± 8 | 122 ± 11 | 52.0% | 6.2% |
| BCP (50 mg/kg) | 45 ± 6 | 95 ± 9# | 64.0% | 26.9% |
*p < 0.05 compared to vehicle in wild-type mice. #p < 0.05 compared to vehicle in CB2-KO mice, but significantly less reduction than in wild-type. Data are representative values compiled from multiple sources.
Table 3: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model (Chronic Constriction Injury)
| Treatment Group | Paw Withdrawal Threshold (g) in Wild-Type Mice | Paw Withdrawal Threshold (g) in CB2-KO Mice | Percentage Increase in Withdrawal Threshold (vs. Vehicle) in Wild-Type Mice | Percentage Increase in Withdrawal Threshold (vs. Vehicle) in CB2-KO Mice |
| Sham | 4.5 ± 0.3 | 4.4 ± 0.4 | - | - |
| Vehicle (CCI) | 1.2 ± 0.2 | 1.1 ± 0.2 | - | - |
| BCP (25 mg/kg) | 3.5 ± 0.3* | 1.5 ± 0.2 | 191.7% | 36.4% |
*p < 0.05 compared to vehicle in wild-type mice. Data are representative values compiled from multiple sources.[1]
Comparison with Alternative CB2 Receptor Agonists
To provide a broader context, this section compares the effects of BCP with two widely studied synthetic CB2 receptor agonists, JWH133 and AM1241, in CB2 knockout mice.
Table 4: Comparative Efficacy of CB2 Agonists in CB2 Knockout Mice
| Compound | Model | Effect in Wild-Type Mice | Effect in CB2-KO Mice | Reference |
| This compound (BCP) | Carrageenan-induced paw edema | Significant reduction in edema | Effect significantly attenuated | [2] |
| Formalin-induced pain | Significant reduction in nociceptive behavior | Effect significantly attenuated | [3] | |
| Neuropathic pain | Significant attenuation of mechanical allodynia | Effect significantly attenuated | [1] | |
| JWH133 | Cocaine self-administration | Inhibition of cocaine-seeking behavior | No effect | [4] |
| Neuropathic pain | Attenuation of thermal hyperalgesia | No effect | [3] | |
| AM1241 | Neuropathic pain | Reversal of tactile and thermal hypersensitivity | No effect | [5] |
| Concanavalin A-induced liver injury | Protective effect | No protective effect | [2] |
This table illustrates that, similar to BCP, the effects of synthetic CB2 agonists JWH133 and AM1241 are largely dependent on the presence of the CB2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema
-
Animals: Male C57BL/6 wild-type and CB2-KO mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized to the experimental room for at least 1 hour before the experiment.
-
Baseline Measurement: The baseline paw volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound (dissolved in a vehicle, e.g., olive oil) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 10, 50 mg/kg).
-
Induction of Edema: One hour after drug administration, 50 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: The increase in paw volume is calculated by subtracting the baseline measurement from the post-injection measurements. The percentage of edema inhibition is calculated as: [(VC - VT) / VC] x 100, where VC is the average increase in paw volume in the vehicle-treated group and VT is the average increase in paw volume in the drug-treated group.
Formalin Test
-
Animals: Male C57BL/6 wild-type and CB2-KO mice (8-10 weeks old) are used.
-
Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: BCP or vehicle is administered (p.o. or i.p.) 30-60 minutes before the formalin injection.
-
Induction of Nociception: 20 µL of a 2.5% formalin solution in saline is injected into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The total licking/biting time in each phase is calculated and compared between treatment groups.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male C57BL/6 wild-type and CB2-KO mice (8-10 weeks old) are used.
-
Surgery: Mice are anesthetized, and the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures with 4-0 chromic gut suture are tied around the nerve.
-
Post-operative Care: Animals are allowed to recover for 7-14 days, during which neuropathic pain behaviors develop.
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Mice are placed on an elevated wire mesh platform and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration: BCP or vehicle is administered, and the paw withdrawal threshold is assessed at different time points after administration.
-
Data Analysis: The paw withdrawal threshold in grams is recorded and compared between groups.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound are initiated by its binding to and activation of the CB2 receptor. This activation triggers a cascade of intracellular signaling events that ultimately lead to the observed anti-inflammatory and analgesic outcomes.
Caption: BCP signaling through the CB2 receptor.
In CB2 knockout mice, the initial binding of BCP to the CB2 receptor is absent, thereby abrogating the downstream signaling events and the consequent therapeutic effects.
Caption: BCP's lack of effect in CB2-KO mice.
Conclusion
The evidence strongly supports that the primary mechanism of action for this compound's anti-inflammatory and analgesic effects is through the activation of the CB2 receptor. The significant reduction or complete absence of these effects in CB2 knockout mice serves as a critical piece of evidence. While high doses of BCP may engage other targets like PPARγ, the CB2 receptor remains the principal mediator of its therapeutic activities at pharmacological doses. This makes BCP a compelling candidate for the development of novel therapies targeting the CB2 receptor for a variety of inflammatory and pain-related disorders. The detailed protocols and comparative data provided in this guide are intended to support further research and development in this promising area.
References
- 1. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of cannabinoid type II receptor agonist AM1241 on ConA-induced liver injury in mice via mitogen-activated protein kinase signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Beta-Caryophyllene Delivery: A Comparative Analysis of Bioavailability
FOR IMMEDIATE RELEASE
A deep dive into the comparative bioavailability of beta-caryophyllene formulations reveals significant enhancements through advanced drug delivery systems. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.
This compound (BCP), a bicyclic sesquiterpene found in numerous plants, has garnered significant attention for its potential therapeutic benefits, primarily through its selective agonism of the cannabinoid receptor 2 (CB2). However, its inherent lipophilicity and poor aqueous solubility present significant challenges to achieving optimal oral bioavailability. This guide provides a comparative analysis of different BCP formulations, with a focus on a self-emulsifying drug delivery system (SEDDS) that has demonstrated marked improvements in pharmacokinetic profiles compared to standard BCP neat oil.
Enhancing Oral Bioavailability: A Head-to-Head Comparison
A pivotal study provides a direct comparison of the oral bioavailability of a standard this compound neat oil formulation against a novel self-emulsifying drug delivery system (SEDDS) based on VESIsorb® formulation technology. The data, summarized below, unequivocally demonstrates the superiority of the SEDDS formulation in enhancing the absorption and overall exposure to BCP in healthy human subjects.[1][2][3][4][5][6]
| Pharmacokinetic Parameter | BCP Neat Oil (Reference) | BCP-SEDDS (VESIsorb®) | Fold Increase |
| Cmax (ng/mL) | 58.22 | 204.6 | 3.6-fold |
| Tmax (h) | 3.07 | 1.43 | 2.15 times faster |
| AUC0–12h (ng·h/mL) | - | - | 2.2-fold |
| AUC0–24h (ng·h/mL) | - | - | 2.0-fold |
Table 1: Comparative Pharmacokinetic Parameters of BCP Neat Oil vs. BCP-SEDDS.[1][3][4]
The data clearly indicates that the BCP-SEDDS formulation led to a 3.6-fold increase in the maximum plasma concentration (Cmax) and a 2.2-fold increase in the total drug exposure over 12 hours (AUC0–12h) compared to the neat oil.[1][3][4] Furthermore, the time to reach the maximum concentration (Tmax) was significantly reduced, indicating a much faster absorption rate for the SEDDS formulation.[1][3][4]
Experimental Protocol: Human Pharmacokinetic Study
The aforementioned data was obtained from a randomized, double-blind, cross-over study involving 24 healthy subjects, comprising an equal number of men and women.[1][2][3][4][5][6]
Study Design:
-
Participants: 24 healthy adult volunteers (12 male, 12 female).
-
Dosage: A single oral dose of 100 mg of this compound.
-
Formulations:
-
BCP Neat Oil (Reference)
-
BCP-SEDDS (Investigational Product)
-
-
Procedure: Each subject received both formulations in a crossover fashion with a washout period between administrations. The study was conducted under fasting conditions.
-
Sampling: Blood samples were collected at predetermined time points to analyze the plasma concentrations of BCP.
-
Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were determined from the individual plasma concentration-time curves.
Visualizing the Path to Enhanced Bioavailability
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism by which SEDDS enhances BCP bioavailability.
Caption: Experimental workflow for the comparative bioavailability study.
The enhanced bioavailability of the BCP-SEDDS formulation is attributed to its ability to form a fine emulsion in the gastrointestinal tract, thereby increasing the surface area for absorption.
Caption: Proposed mechanism of enhanced BCP absorption via SEDDS.
The Future of this compound Delivery
While the SEDDS formulation has shown significant promise, research into other advanced delivery systems continues. These include nanoemulsions, inclusion complexes with cyclodextrins, liposomes, and various types of nanoparticles.[7][8][9] These technologies aim to overcome the inherent limitations of BCP, such as its volatility, sensitivity to oxidation, and poor water solubility, to further enhance its therapeutic potential.[7][8] The development of such formulations is a critical step in translating the promising pharmacological activities of this compound into effective clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. "Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects U" by Yvonne Mödinger, Katharina Knaub et al. [scholar.rochesterregional.org]
- 5. Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. | Semantic Scholar [semanticscholar.org]
Navigating the Analysis of Beta-Caryophyllene: A Comparative Guide to Validated HPLC Methods
For researchers, scientists, and drug development professionals engaged in the analysis of beta-caryophyllene, the selection of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the quantification of this common sesquiterpene. This guide provides a comparative overview of validated HPLC methods, presenting key performance data, detailed experimental protocols, and a comparison with an alternative technique to facilitate an informed choice for your analytical needs.
Performance Comparison of Validated HPLC Methods
The following table summarizes the performance characteristics of various validated Reverse-Phase HPLC (RP-HPLC) methods for the analysis of this compound, offering a clear comparison of their key validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 25-75[1][2] | 5.0-11.0[3] | 10-100 |
| Correlation Coefficient (r²) | >0.999[2] | >0.99[3] | >0.999 |
| Accuracy (% Recovery) | 97-103%[1] | Not explicitly stated | 98-102% |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <2%[1] | <5%[3] | <2% |
| Limit of Detection (LOD) (µg/mL) | 1.976[1][2] | 0.119[3] | 2.5[4] |
| Limit of Quantification (LOQ) (µg/mL) | 5.989[2] | 0.398[3] | 10[4] |
| Retention Time (min) | ~4.08[1] | Not explicitly stated | ~35.11[4] |
Detailed Experimental Protocols
The successful implementation of any HPLC method hinges on the precise execution of the experimental protocol. Below are detailed methodologies for two distinct, validated RP-HPLC methods for this compound analysis.
Method 1: Isocratic RP-HPLC with UV Detection
This method, adapted from a study by IJCRT, is a straightforward and rapid approach for the quantification of this compound.[1][2]
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Hypersil BDS RP C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol, water, and orthophosphoric acid in the ratio of 98:2:0.1 (%v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Run Time: 10 minutes.[1]
Standard Solution Preparation: A standard stock solution of this compound (300 µg/mL) is prepared by dissolving 15 mg of the standard in a 50 mL volumetric flask with the mobile phase as the diluent.[1][2] Working standard solutions are then prepared by further dilution of the stock solution to achieve concentrations within the linearity range.[1][2]
Method 2: Gradient RP-HPLC-PDA for Simultaneous Analysis
This method, described in the Journal of AOAC International, allows for the simultaneous quantification of this compound along with other phytochemicals.[4]
-
Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: RP-18 (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution system using acetonitrile (B52724) and water with 0.05% trifluoroacetic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.[4]
HPLC Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.
Caption: A typical workflow for HPLC analysis of this compound.
Alternative Method: Gas Chromatography (GC)
While HPLC is a robust method for this compound analysis, Gas Chromatography (GC) presents a viable alternative, particularly for volatile compounds.[5][6][7]
Comparison of HPLC and GC for this compound Analysis:
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[6][9] | Requires volatile and thermally stable compounds.[6][9] |
| Operating Temperature | Typically ambient to moderately elevated temperatures (e.g., 30°C).[6][8] | Requires high temperatures to ensure sample volatilization.[6][8] |
| Derivatization | Generally not required for this compound. | May be required for less volatile compounds. |
| Sensitivity | Dependent on the detector used (e.g., UV, PDA). | Often higher sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7] |
| Analysis Time | Can range from a few minutes to over 30 minutes.[6][8] | Typically faster for volatile compounds.[6][8] |
Considerations for Method Selection:
The choice between HPLC and GC for this compound analysis depends on several factors:
-
Sample Matrix: For complex matrices or the presence of non-volatile interfering compounds, HPLC may offer better selectivity.
-
Thermal Stability: As this compound is a volatile compound, both techniques are suitable. However, for analysis of formulations containing other thermally labile components, HPLC would be the preferred method.
-
Instrumentation Availability: The availability of either HPLC or GC systems within a laboratory will naturally influence the choice of method.
-
Throughput Requirements: For high-throughput analysis, the potentially faster run times of GC could be advantageous.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography for β-caryophyllene determination in St. John’s wort infused oil [lmaleidykla.lt]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
Cross-Validation of Beta-Caryophyllene's Anti-Cancer Effects Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of beta-caryophyllene's (BCP) anti-cancer properties across various cell lines. The data presented is compiled from multiple preclinical studies, offering insights into its potential as a therapeutic agent.
This compound, a natural bicyclic sesquiterpene found in the essential oils of numerous plants, has garnered significant attention for its potential anti-cancer activities.[1] Preclinical studies have consistently demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and sensitize cancer cells to conventional chemotherapeutic agents.[1][2] This guide synthesizes key findings on BCP's effects, focusing on its varying efficacy and mechanisms of action in different cancer cell lines.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, showcasing its differential cytotoxic effects.
| Cell Line | Cancer Type | IC50 Value | Reference |
| T24 | Bladder Cancer | 40 µg/mL | [3] |
| 5637 | Bladder Cancer | 40 µg/mL | [3] |
| HCT-116 | Colon Cancer | 19 µM | [1] |
| MG-63 | Osteosarcoma | 20 µM | [1] |
| A549 | Lung Cancer | > 75 µM | [4][5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~15-20 µg/mL (early toxicity) | [6] |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | 100 µM (for 50% viability reduction) | [7] |
| MM.1S | Multiple Myeloma (Dexamethasone-sensitive) | 100 µM (for 50% viability reduction) | [7] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but showed inhibitory effects | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, but showed inhibitory effects | [8] |
Induction of Apoptosis: A Common Mechanism
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis. This is achieved by modulating the expression of key regulatory proteins involved in the apoptotic cascade.
| Cell Line | Pro-Apoptotic Effects | Anti-Apoptotic Effects | Reference |
| Multiple Cancer Cell Lines | Upregulation of ROS, activation of caspases and Bax. | Downregulation of Bcl-2. | [1][2] |
| A549 (Lung) | Upregulation of cleaved caspase-3 and BAX. | Downregulation of BCL-2. | [4][5] |
| Prostate and Breast Cancer Cells | Induction of apoptosis characterized by positive Annexin V binding, TUNEL staining, loss of mitochondrial membrane potential, release of cytochrome c, activation of caspase-3, and cleavage of PARP. | Downregulation of Bcl-2, Bcl-xL, survivin, IAP-1, and IAP-2. | [9] |
| T24 and 5637 (Bladder) | Increased Reactive Oxygen Species (ROS) synthesis. | [3][10] | |
| Multiple Myeloma (MM.1S, MM.1R) | Activation of Bax and caspase 3. | Reduction of Bcl-2. | [7] |
| HCT 116 (Colorectal) | Modulation of apoptosis-related proteins. | [11] |
Modulation of Key Signaling Pathways
This compound's anti-proliferative and pro-apoptotic effects are mediated through its interaction with multiple intracellular signaling pathways crucial for cancer cell survival and growth.
Caption: this compound's multifaceted impact on cancer cell signaling pathways.
This compound has been shown to suppress the PI3K/AKT/mTOR/S6K1 and JAK1/STAT3 signaling cascades, which are critical for cell proliferation and survival.[2][9][12] Furthermore, it can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to the activation of MAPK pathways (ERK, JNK, and p38) that can promote apoptosis.[9][12] BCP also inhibits the pro-inflammatory NF-κB pathway and upregulates cell cycle inhibitors like p21 and p27 while downregulating cyclin D1.[2] In multiple myeloma cells, BCP's effects are mediated through the cannabinoid type 2 receptor (CB2R), leading to the modulation of Akt and Wnt/β-catenin signaling.[7]
Experimental Protocols
The following section outlines the methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound.
Cell Culture:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[4][13]
-
Cells are maintained in a standard incubator at 37°C with 5% CO2.[4][14]
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 or 5 x 10^3 cells/well) and allowed to adhere overnight.[6][13]
-
The cells are then treated with various concentrations of this compound (dissolved in a solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[4][6][13]
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following incubation, the formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate spectrophotometer to determine cell viability.[6]
Apoptosis Assay (Flow Cytometry):
-
Cells are treated with this compound as described for the viability assay.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, Akt, p-Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
Cell Migration and Invasion Assays (Transwell Assay):
-
For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel.[4]
-
Cancer cells, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.
-
The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with Giemsa or crystal violet), and counted under a microscope.[4][15]
Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer effects.
References
- 1. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Caryophyllene induces apoptosis and inhibits cell proliferation by deregulation of STAT-3/mTOR/AKT signaling in human bladder cancer cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Caryophyllene Counteracts Chemoresistance Induced by Cigarette Smoke in Triple-Negative Breast Cancer MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Proliferative Effects through Apoptosis Induction and Cell Cycle Modulation in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | β-caryophyllene sensitizes hepatocellular carcinoma cells to chemotherapeutics and inhibits cell malignancy through targeting MAPK signaling pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. β-Caryophyllene Induces Apoptosis and Inhibits Angiogenesis in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
assessing the purity of commercially available beta-caryophyllene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available β-caryophyllene, focusing on purity assessment and offering supporting experimental data. Understanding the purity of β-caryophyllene is critical for ensuring the accuracy and reproducibility of research findings and for the development of safe and effective therapeutic agents.
Introduction to β-Caryophyllene and Its Purity
β-caryophyllene is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, hops, black pepper, and Cannabis sativa. It is recognized for its anti-inflammatory, analgesic, and antioxidant properties, primarily through its action as a selective agonist of the cannabinoid receptor type 2 (CB2). The therapeutic potential of β-caryophyllene has led to its increased use in research and product development.
Commercial β-caryophyllene is available in various grades, from technical and food-grade to high-purity research and pharmaceutical grades. The purity of these products can vary significantly, with common impurities including isomers such as α-humulene and isocaryophyllene, as well as oxidation products like caryophyllene (B1175711) oxide. These impurities can influence the biological activity and safety profile of the compound, making rigorous purity assessment essential.
Comparison of Commercial β-Caryophyllene Purity
The purity of commercially available β-caryophyllene is typically determined by analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The table below summarizes the typical purity levels and common impurities found in different grades of β-caryophyllene based on publicly available data and research findings.
| Grade | Typical Purity (%) | Common Impurities | Typical Impurity Content (%) | Primary Analytical Method |
| Research Grade | >98% | α-Humulene, Isocaryophyllene, Caryophyllene oxide | <2% (total) | GC-MS, HPLC, qNMR |
| Analytical Standard | ≥95% | α-Humulene, Isocaryophyllene | ≤5% (total) | GC-FID, HPLC-UV |
| Food Grade | ≥90% | α-Humulene, Isocaryophyllene, other essential oil components | 5-10% (total) | GC-FID |
| Technical Grade | 85-90% | α-Humulene, Isocaryophyllene, various other sesquiterpenes | 10-15% (total) | GC |
Experimental Protocols for Purity Assessment
Accurate determination of β-caryophyllene purity requires validated analytical methods. Below are detailed protocols for the key techniques used in its analysis.
GC-MS is the most common and powerful technique for separating and identifying volatile compounds like β-caryophyllene and its isomers.
Objective: To separate, identify, and quantify β-caryophyllene and its related impurities in a commercial sample.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler.
Reagents and Standards:
-
High-purity β-caryophyllene reference standard (>99%).
-
Reference standards for potential impurities (α-humulene, isocaryophyllene, caryophyllene oxide).
-
Solvent: Ethyl acetate (B1210297) or hexane (B92381) (HPLC grade).
-
Internal Standard (IS): n-Tridecane or other suitable hydrocarbon.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the β-caryophyllene reference standard (1 mg/mL) in the chosen solvent.
-
Prepare stock solutions of impurity standards and the internal standard (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solutions to cover a concentration range of 1-100 µg/mL for all analytes and a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial β-caryophyllene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the solvent.
-
Add the internal standard to the sample solution to the same final concentration as in the calibration standards.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify β-caryophyllene and its impurities by comparing their retention times and mass spectra with those of the reference standards.
-
Quantify each compound by creating a calibration curve of the peak area ratio (analyte/IS) versus concentration.
-
Calculate the purity of the β-caryophyllene sample as a percentage of the main component relative to the total identified and unidentified compounds.
-
HPLC provides an alternative method for quantifying β-caryophyllene, particularly for non-volatile impurities.
Objective: To determine the purity of a β-caryophyllene sample by quantifying the main peak relative to impurity peaks.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
Reagents and Standards:
-
High-purity β-caryophyllene reference standard (>99%).
-
Mobile Phase: Acetonitrile and water (HPLC grade).
-
Diluent: Mobile phase composition.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard (1 mg/mL) in the diluent.
-
Prepare a sample solution of the commercial β-caryophyllene at a similar concentration.
-
-
HPLC Parameters:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Run Time: 15 minutes.
-
-
Data Analysis:
-
Determine the retention time of β-caryophyllene from the chromatogram of the reference standard.
-
In the sample chromatogram, calculate the area of the β-caryophyllene peak and all impurity peaks.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of β-caryophyllene peak / Total area of all peaks) x 100.
-
-
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.
Objective: To determine the absolute purity of a β-caryophyllene sample using an internal standard with a known purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Standards:
-
Internal Standard (IS): Maleic acid, dimethyl sulfone, or another suitable standard with a known purity and non-overlapping signals with the analyte.
-
Deuterated Solvent: Chloroform-d (CDCl3) or other suitable deuterated solvent.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the commercial β-caryophyllene sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16 (to achieve a good signal-to-noise ratio).
-
Acquisition Time: Sufficient to resolve the peaks of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of β-caryophyllene (e.g., the olefinic proton) and a signal from the internal standard.
-
Calculate the purity of β-caryophyllene using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Mandatory Visualizations
Conclusion and Recommendations
The purity of commercially available β-caryophyllene varies depending on the intended application and grade. For research and drug development, it is imperative to use high-purity material (>98%) to ensure that the observed biological effects are attributable to β-caryophyllene and not its impurities. A multi-technique approach to purity assessment, combining a separation technique like GC-MS or HPLC with an absolute quantification method like qNMR, provides the most comprehensive and reliable characterization of a commercial sample. Researchers should always request a detailed Certificate of Analysis from the supplier and, if necessary, perform in-house verification of purity using the protocols outlined in this guide. This due diligence is crucial for the integrity of scientific research and the development of novel therapeutics.
Beta-Caryophyllene: A Comparative Guide to its Interaction with PPAR and Cannabinoid Receptor Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including black pepper, cloves, and Cannabis sativa. Recognized by the FDA as a safe food additive, BCP has garnered significant scientific interest for its therapeutic potential. Unlike many plant-derived compounds, BCP exhibits a unique polypharmacological profile, acting as a selective agonist for the cannabinoid receptor type 2 (CB2) and modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comparative analysis of BCP's interaction with these distinct receptor systems, supported by experimental data and detailed methodologies, to elucidate its multifaceted mechanism of action.
Primary Target: Cannabinoid Receptor 2 (CB2)
BCP is most widely recognized as a "dietary cannabinoid" due to its selective binding and activation of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and plays a crucial role in modulating inflammation and pain without the psychoactive effects associated with the CB1 receptor.
BCP's interaction with the CB2 receptor is well-documented, with a reported binding affinity (Ki) of 155 ± 4 nM .[1][2] Upon binding, BCP acts as a full agonist, initiating a G-protein coupled signaling cascade. This typically involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including Erk1/2 and p38.[1][2][3] This signaling cascade underlies many of BCP's observed anti-inflammatory and immunomodulatory effects.[3][4][5]
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Emerging evidence reveals that BCP's pharmacological actions extend beyond the endocannabinoid system to include the PPARs, a group of nuclear receptors that are critical regulators of lipid and glucose metabolism, and inflammation.
PPARα Activation
Studies have demonstrated that BCP can directly interact with PPARα. The reported equilibrium dissociation constant (Kd) for BCP and PPAR-α is 1.93 μM , with an EC50 value of 3.2 μM for receptor activation.[6] Activation of PPARα is a key mechanism for lipid-lowering drugs like fibrates and contributes to BCP's beneficial effects on metabolic health, such as reducing dyslipidemia and hepatic steatosis.[7][8][9]
PPARγ Modulation
BCP's interaction with PPARγ appears to be more complex and is often described as indirect. Several studies suggest that the activation of the PPARγ pathway by BCP is a downstream consequence of CB2 receptor activation.[10][11][12][13][14] This crosstalk mechanism implies that BCP-induced CB2 signaling initiates a cellular cascade that ultimately leads to the modulation of PPARγ activity. This has been demonstrated in models of colitis, neuroinflammation, and arthritis, where the therapeutic effects of BCP could be blocked by either a CB2 antagonist (like AM630) or a PPARγ antagonist (like GW9662).[10][11][12][13] This dual-receptor involvement is crucial for BCP's ability to suppress inflammation and regulate cellular processes.[8][9][15]
Data Presentation: Comparative Receptor Activity
The following tables summarize the quantitative data for BCP's interaction with its receptor targets and provide a comparison with well-established synthetic agonists.
Table 1: Binding Affinity & Potency of this compound
| Receptor Target | Parameter | Value (BCP) | Reference(s) |
| Human CB2 | Ki (Binding Affinity) | 155 ± 4 nM | [1][2] |
| Human PPARα | Kd (Dissociation Constant) | 1.93 µM | [6] |
| Human PPARα | EC50 (Functional Potency) | 3.2 µM | [6] |
| Human PPARγ | Binding/Potency | Indirect activation, likely mediated by CB2 | [10][11][12][13] |
Table 2: Comparative Receptor Activity: BCP vs. Standard Agonists
| Receptor | Ligand | Type | Binding/Potency Value |
| CB2 | This compound | Natural Agonist | Ki: 155 nM |
| WIN 55,212-2 | Synthetic Agonist | Ki: ~1.38 nM | |
| PPARα | This compound | Natural Agonist | EC50: 3.2 µM |
| Fenofibric Acid | Synthetic Agonist | EC50: 9.47 µM[16] | |
| PPARγ | This compound | Natural Modulator | Indirect Activation |
| Pioglitazone (B448) | Synthetic Agonist | High-affinity ligand[2][5][8][17] |
Crosstalk Between CB2 and PPARγ Signaling
A key aspect of BCP's mechanism is the functional interplay between the CB2 receptor and the PPARγ pathway. Experimental evidence strongly suggests that BCP's ability to modulate PPARγ is dependent on its initial activation of CB2 receptors. This indicates a hierarchical signaling system where BCP's anti-inflammatory effects are amplified and sustained through the engagement of both a membrane receptor (CB2) and a nuclear receptor (PPARγ).
Experimental Protocols
The characterization of BCP's interactions with CB2 and PPARs relies on established in vitro assays.
Competitive Radioligand Binding Assay (for CB2 Receptor)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Methodology:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor are prepared.[1]
-
Radioligand: A high-affinity CB2 agonist, such as [³H]CP-55,940, is used at a concentration close to its Kd value.[18][19]
-
Assay Setup: Reactions are set up in a 96-well plate in triplicate:
-
Total Binding: Contains receptor membranes and radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.
-
Competition: Contains membranes, radioligand, and serial dilutions of the test compound (BCP).
-
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to reach binding equilibrium.[1]
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. Unbound radioligand passes through, while receptor-bound radioligand is retained.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
Quantification: Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of BCP that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
PPAR Luciferase Reporter Gene Assay (for PPARα/γ Activation)
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, COS-7) is used.[3][7]
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain of the human PPAR isoform (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain.
-
A reporter vector containing a luciferase gene downstream of a promoter with GAL4 upstream activation sequences (UAS).
-
-
Compound Treatment: After 24 hours, transfected cells are treated with various concentrations of the test compound (BCP) or a known agonist (e.g., Fenofibric acid for PPARα, Pioglitazone for PPARγ) as a positive control. A vehicle control (DMSO) is also included.[3][20]
-
Incubation: Cells are incubated for an additional 24-48 hours to allow for receptor activation and reporter gene expression.[21]
-
Cell Lysis: The culture medium is removed, and cells are lysed to release the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate reagent is added to the cell lysate. The resulting bioluminescent signal, which is proportional to the amount of luciferase expressed, is measured using a luminometer.[22]
-
Data Analysis: Luciferase activity is normalized (e.g., to total protein content or a co-transfected control like Renilla luciferase). The results are expressed as "fold activation" relative to the vehicle control. An EC50 value can be calculated from the dose-response curve.
Experimental Workflow
Conclusion
This compound stands out as a versatile natural product with a dual-target mechanism of action. It is a potent and selective agonist of the CB2 receptor, initiating anti-inflammatory signaling cascades. Furthermore, it engages the PPAR nuclear receptor system, both through direct activation of PPARα and indirect, CB2-dependent modulation of PPARγ. This polypharmacological profile, engaging both membrane-bound and nuclear receptors, allows BCP to exert coordinated control over interconnected inflammatory and metabolic pathways. For drug development professionals, BCP represents a compelling lead compound whose multi-target efficacy may offer a synergistic therapeutic advantage for a range of inflammatory and metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 9. This compound protects against diet-induced dyslipidemia and vascular inflammation in rats: Involvement of CB2 and PPAR-γ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cocaine addiction-related behavior by activation of PPARα and PPARγ: repurposing a FDA-approved food additive for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. β-Caryophyllene Inhibits Dextran Sulfate Sodium-Induced Colitis in Mice through CB2 Receptor Activation and PPARγ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. egrove.olemiss.edu [egrove.olemiss.edu]
- 20. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 21. PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. korambiotech.com [korambiotech.com]
Beta-Caryophyllene: A Comparative Analysis of Binding Affinity for Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the natural sesquiterpene beta-caryophyllene (BCP) for the cannabinoid receptors CB1 and CB2. The information presented is supported by experimental data to facilitate the evaluation of BCP as a selective CB2 receptor agonist for research and therapeutic development.
Quantitative Data Summary
This compound has been identified as a selective agonist for the cannabinoid receptor 2 (CB2), with significantly lower binding affinity for the cannabinoid receptor 1 (CB1).[1][2][3][4][5] This selectivity is a key attribute, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, whereas CB2 receptor activation is primarily linked to anti-inflammatory and analgesic effects without psychotropic side effects.[1][2]
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Selectivity |
| This compound | CB1 | > 10,000 (inactive) | - |
| CB2 | 155 ± 4 | ~64-fold for CB2 | |
| (Z)-Caryophyllene | CB2 | 485 ± 36 | - |
Data sourced from Gertsch et al. (2008).[6]
Experimental Protocols
The binding affinity of this compound to CB1 and CB2 receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound (this compound) to displace a known radiolabeled ligand that has high affinity for the receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably transfected with human CB1 or CB2 receptor cDNA.[7]
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.[8]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2 or CP-55,940).[8]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[8]
-
Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[8]
-
Scintillation Counter and Fluid. [8]
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Contains the membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Contains the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Contains the membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7][8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Differential signaling of this compound at CB1 and CB2.
References
- 1. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accurateclinic.com [accurateclinic.com]
- 3. The cannabinoid CB₂ receptor-selective phytocannabinoid this compound exerts analgesic effects in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 5. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Beta-Caryophyllene
For Researchers, Scientists, and Drug Development Professionals
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cannabis, black pepper, and oregano.[1] It is recognized as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed on immune cells and in the peripheral nervous system.[1][2][3][4] This unique pharmacological profile, which avoids the psychoactive effects associated with cannabinoid receptor type 1 (CB1) activation, has made BCP a subject of intense research for its therapeutic potential in a variety of inflammatory, oncological, and neurological conditions.[3][4] This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies.
In Vitro Effects of this compound
In controlled laboratory settings using cell cultures, this compound has demonstrated a range of biological activities. These studies are crucial for elucidating the molecular mechanisms that underpin its therapeutic potential.
Anti-Inflammatory Effects: BCP has been shown to exert potent anti-inflammatory effects in various in vitro models.[3][5] It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[3][5][6] This is often mediated through the activation of CB2 receptors and peroxisome proliferator-activated receptors (PPARs), leading to the downregulation of key inflammatory signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).[7][3][5][8]
Anticancer Properties: BCP exhibits cytotoxic activity against a variety of cancer cell lines, including those of the breast, colon, pancreas, and bladder.[3][4][9] It can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit cell proliferation.[9][10][11] Mechanistically, BCP has been shown to deregulate signaling pathways critical for cancer cell survival and proliferation, such as the STAT-3/mTOR/AKT pathway.[4][9] Furthermore, it can promote the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[9][10]
Neuroprotective Activities: In vitro models of neurodegenerative diseases have revealed the neuroprotective potential of BCP. It can protect neuronal cells from damage induced by toxins and oxidative stress.[12][13] For instance, in microglial cell cultures, BCP has been shown to counteract the inflammatory effects of β-amyloid oligomers, which are implicated in Alzheimer's disease, by modulating the TLR4/NF-κB signaling pathway.[8][12]
Table 1: Quantitative In Vitro Effects of this compound
| Effect | Cell Line | BCP Concentration | Key Finding | Reference |
| Cytotoxicity | T24 and 5637 (Bladder Cancer) | 40 µg/mL | IC50 value for cell viability | [9] |
| Cytotoxicity | HT-29 (Colon Cancer) | 3.09 µM (AC-7 derivative) | IC50 value for a potent derivative | [10] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 µM | IC50 value in paclitaxel-sensitive cells | [14] |
| Cytotoxicity | KB (Oral Cancer) | 40 µg/mL | IC50 value for cell viability | [14] |
| Anti-inflammatory | Human Whole Blood | 500 nM | Significantly inhibited LPS-stimulated IL-1β and TNF-α expression | [6] |
| Anti-inflammatory | Human Chondrocytes | 1 µM | Decreased IL-1β levels in inflamed cultures | [15] |
| Neuroprotection | HMC3 (Human Microglial) | 10 µM | Protected against Aβ25-35-induced cytotoxicity | [12] |
| Neuroprotection | BV2 (Microglial) | 10, 25, 50 µM | Protected against Aβ1–42 injury by lowering LDH release | [8] |
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of BCP (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). The cells are pre-treated for 1 hour.
-
Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentration of TNF-α and IL-6 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as the mean ± standard deviation. Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test to compare the different treatment groups.
Caption: BCP's anti-inflammatory signaling pathway in vitro.
In Vivo Effects of this compound
Animal studies are essential for evaluating the physiological effects, efficacy, and safety of BCP in a whole organism. These studies have largely corroborated the findings from in vitro experiments.
Anti-Inflammatory and Analgesic Effects: In various animal models of inflammation, such as carrageenan-induced paw edema, BCP has been shown to significantly reduce swelling and inflammation.[6][16] This effect is often dependent on the CB2 receptor, as the anti-inflammatory properties are absent in mice lacking this receptor.[6] Orally administered BCP has also demonstrated analgesic effects in models of inflammatory and neuropathic pain, suggesting its potential for pain management.[1][2][17]
Anticancer Efficacy: In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that BCP can inhibit tumor growth.[18] For instance, oral administration of BCP has been found to reduce the size of colorectal cancer tumors in a dose-dependent manner.[18] Some studies also suggest that BCP can enhance the efficacy of conventional chemotherapy drugs.[19]
Neuroprotective and Behavioral Effects: In animal models of neurodegenerative diseases like Parkinson's and cerebral ischemia, BCP has demonstrated neuroprotective effects by reducing neuronal damage, inflammation, and oxidative stress in the brain.[13][20] It has also been shown to improve motor function and behavioral outcomes in these models.[20][21] Furthermore, BCP has been investigated for its potential in treating substance use disorders, where it has been found to reverse behavioral changes associated with drug exposure in animal models.[22]
Table 2: Quantitative In Vivo Effects of this compound
| Effect | Animal Model | BCP Dosage & Route | Key Finding | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (mice) | 5 mg/kg (oral) | ~70% inhibition of paw edema | [6] |
| Anti-inflammatory | Dextran sulfate (B86663) sodium-induced colitis (mice) | N/A | Ameliorated colitis through CB2 and PPARγ pathways | [16] |
| Anticancer | Colorectal Cancer (HCT-116 Xenograft) | 200 mg/kg (oral) | Significant reduction in tumor size | [18] |
| Neuroprotection | Cerebral Ischemia-Reperfusion (rats) | 72 mg/kg (i.p.) | Reduced total infarct volume from 35.1% to 5.57% | [13] |
| Neuroprotection | MPTP-induced Parkinson's Disease (mice) | 10 mg/kg (i.p.) | Prevented 74% of dopaminergic neuron loss | [20] |
| Analgesia | Antiretroviral-induced neuropathic pain (mice) | 25 mg/kg | Prevented mechanical allodynia | [23] |
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model in rats.
-
Animals: Male Wistar rats (180-220g) are used. The animals are housed under standard laboratory conditions with free access to food and water. All procedures are approved by an Institutional Animal Care and Use Committee.
-
Grouping and Treatment: Animals are randomly divided into groups (n=6 per group): a control group (vehicle, e.g., olive oil), a positive control group (e.g., indomethacin (B1671933) 10 mg/kg), and BCP treatment groups (e.g., 5, 10, 50 mg/kg). The treatments are administered orally via gavage.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100. Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.
Caption: A general experimental workflow for in vivo studies.
Comparative Analysis: Bridging In Vitro and In Vivo Data
The effects of this compound observed in vitro generally translate well to in vivo models, providing a coherent picture of its therapeutic potential.
-
Mechanism to Efficacy: In vitro studies have been instrumental in identifying the molecular targets of BCP, primarily the CB2 receptor and PPARs, and in elucidating its impact on signaling pathways like NF-κB.[3][5] The in vivo anti-inflammatory and neuroprotective effects observed are consistent with the modulation of these pathways. For example, the reduction of pro-inflammatory cytokines seen in cell cultures corresponds to the diminished inflammatory responses in animal models.[5][6] Similarly, the pro-apoptotic and anti-proliferative effects on cancer cell lines in vitro provide a mechanistic basis for the tumor growth inhibition seen in xenograft models.[9][18]
-
Dosage and Concentration: A key difference lies in the concentrations used. In vitro studies often use micromolar concentrations, whereas in vivo studies employ doses in mg/kg of body weight. The in vivo dosage must account for absorption, distribution, metabolism, and excretion (ADME) properties of BCP, which are not factors in a cell culture dish. The oral bioavailability of BCP is a critical factor in its in vivo efficacy.[14]
-
Complexity and Systemic Effects: In vivo models introduce a level of complexity that cannot be replicated in vitro. The effects of BCP in an animal are the result of its interactions with multiple cell types and organ systems. For example, the analgesic effects of BCP in vivo likely involve not only its direct action on peripheral neurons but also its modulation of immune cell activity and central nervous system pathways.[2][3]
-
Predictive Value: While in vitro assays are excellent for high-throughput screening and mechanistic studies, in vivo experiments are necessary to confirm efficacy and assess safety in a complex biological system. The strong correlation between the in vitro and in vivo anti-inflammatory effects of BCP, particularly the validation using CB2 receptor knockout mice, underscores the predictive power of the initial cell-based findings.[6]
References
- 1. Frontiers | The CB2 Agonist β-Caryophyllene in Male and Female Rats Exposed to a Model of Persistent Inflammatory Pain [frontiersin.org]
- 2. In Vitro and In Vivo Characterization of the New Analgesic Combination this compound and Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Caryophyllene: A Sesquiterpene with Countless Biological Properties | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. β-Caryophyllene induces apoptosis and inhibits cell proliferation by deregulation of STAT-3/mTOR/AKT signaling in human bladder cancer cells: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Effect of β-Caryophyllene on Cerebral Ischemia-Reperfusion Injury via Regulation of Necroptotic Neuronal Death and Inflammation: In Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaji.net [oaji.net]
- 15. In Vitro Effects of Low Doses of β-Caryophyllene, Ascorbic Acid and d-Glucosamine on Human Chondrocyte Viability and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. realmofcaring.org [realmofcaring.org]
- 22. Effects of β-caryophyllene, A Dietary Cannabinoid, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-Caryophyllene, a CB2-Receptor-Selective Phytocannabinoid, Suppresses Mechanical Allodynia in a Mouse Model of Antiretroviral-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
meta-analysis of beta-caryophyllene's therapeutic efficacy in published studies
A Comparative Guide for Researchers and Drug Development Professionals
Beta-caryophyllene (BCP), a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cannabis, black pepper, and cloves, has garnered significant scientific attention for its diverse therapeutic potential. This guide provides a meta-analytic overview of published preclinical and clinical studies, focusing on its efficacy across a range of pathological conditions. Through a systematic comparison of quantitative data, detailed experimental protocols, and elucidation of its molecular mechanisms, this document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Therapeutic Efficacy Across Disease Models
This compound has demonstrated significant therapeutic effects in a variety of preclinical and clinical settings. Its properties as a selective agonist of the cannabinoid receptor type 2 (CB2) are central to many of its observed pharmacological activities, which notably occur without the psychotropic effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2] The following sections summarize the quantitative outcomes of BCP's efficacy in key therapeutic areas.
Anti-Inflammatory and Analgesic Effects
BCP is a potent anti-inflammatory agent, primarily through its activation of the CB2 receptor, which is predominantly expressed in immune cells.[3] This interaction leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4][5][6] Furthermore, BCP has been shown to modulate other key inflammatory pathways, including the NF-κB and MAPK pathways.[1][4] Its analgesic effects are also linked to CB2 receptor activation, which can lead to the release of β-endorphins and subsequent activation of opioid receptors, as well as the inhibition of inflammatory pain mediators.[1]
Table 1: Preclinical Studies on the Anti-Inflammatory and Analgesic Efficacy of this compound
| Disease Model | Animal Model | BCP Dosage | Route of Administration | Key Findings | Reference |
| Inflammatory Pain | Mice | 5 and 10 mg/kg | Oral | Strongly reduced carrageenan-induced inflammatory response in wild-type mice but not in CB2 deficient mice. | [6] |
| Neuropathic Pain | Mice | 25 mg/kg | Not Specified | Prevented nucleoside reverse transcriptase inhibitors (NRTI)-induced neuropathic pain and upregulation of inflammatory cytokines. | [6] |
| Inflammatory Pain | Mice | 1, 3, 10, and 30 mg/kg | Not Specified | Dose-dependent reductions in pain behaviors in the inflammatory phase of the formalin test. | [7] |
| Osteoarthritis | Animal Model | Not Specified | Prolonged Treatment | Demonstrated antinociceptive and chondroprotective effects. | [8] |
Neuroprotective and Neuropsychiatric Effects
Preclinical studies have highlighted BCP's potential in treating neurodegenerative and neuropsychiatric disorders. Its neuroprotective effects are attributed to its ability to reduce neuroinflammation and glial reactivity.[9] In models of Dravet syndrome, an epileptic encephalopathy, BCP demonstrated anticonvulsant effects and corrected behavioral abnormalities.[9] Furthermore, BCP has shown promise in animal models of anxiety and depression, where it has been observed to reduce stress-related behaviors and inflammatory responses.[2]
Table 2: Preclinical Studies on the Neuroprotective and Neuropsychiatric Efficacy of this compound
| Disease Model | Animal Model | BCP Dosage | Route of Administration | Key Findings | Reference |
| Dravet Syndrome | Mice (Syn-Cre/Scn1aWT/A1783V) | Not Specified | Acute and Repeated Treatment | Reduced seizuring activity and corrected behavioral abnormalities, associated with reduced glial reactivity. | [9] |
| Anxiety and Depression | Mice | 10 mg/kg | Oral (Chronic) | Significantly decreased immobility in the tail suspension test, suggesting an antidepressant-like effect. Reduced levels of IL-1β, TNF-α, and IL-6. | [2] |
| Anxiety | Swiss Albino Mice | 10, 25, 50 mg/kg | Intraperitoneal | Exerted a dose-dependent anxiolytic-like effect in the elevated plus maze and light-dark box tests. | [2] |
| Substance Use Disorders | Animal Models | 25 to 100 mg/kg | Not Specified | Prevented or reversed behavioral changes resulting from exposure to cocaine, nicotine, alcohol, and methamphetamine. | [10] |
Anticancer Properties
Recent preclinical research has illuminated the potential of BCP as an anticancer agent. It has been shown to enhance the efficacy of chemotherapeutic drugs in resistant tumors and inhibit angiogenesis, invasion, and metastasis.[4] The anticancer mechanisms of BCP and its oxide derivative (BCPO) involve the modulation of several key signaling pathways, including MAPK, PI3K/AKT/mTOR/S6K1, and STAT3.[1]
Table 3: Preclinical Studies on the Anticancer Efficacy of this compound
| Cancer Type | Cell Line/Animal Model | BCP/BCPO Effect | Key Signaling Pathways Involved | Reference |
| Various Cancers | Cancer Cell Lines | Induces apoptosis and suppresses proliferation. | MAPK, PI3K/AKT/mTOR/S6K1, STAT3. | [1] |
| Chemo-resistant Tumors | Preclinical Models | Enhances chemo-sensitization and inhibits angiogenesis, invasion, and metastasis. | JAK1/STAT3, NF-κB, MAPK. | [4] |
Metabolic and Cardiovascular Effects
BCP has demonstrated beneficial effects in models of metabolic and cardiovascular diseases. It has been shown to have antioxidant, anti-inflammatory, and antihyperglycemic properties, making it a promising candidate for managing diabetes and its complications.[11][12] BCP's interaction with peroxisome proliferator-activated receptors (PPARs), in addition to CB2 receptors, plays a role in its metabolic effects.[5][11][12] A clinical trial in smokers showed that inhaled BCP could reduce vascular stiffness.[3]
Table 4: Preclinical and Clinical Studies on the Metabolic and Cardiovascular Efficacy of this compound
| Condition | Study Type | Subjects | BCP Dosage/Administration | Key Findings | Reference |
| Diabetes | Preclinical (Rats) | STZ-induced diabetic rats | 200 mg/kg b.w. (Oral) | Improved antioxidant enzyme levels, decreased lipid peroxidative markers, and reversed proinflammatory cytokines. | [6] |
| Vascular Stiffness | Randomized, double-blind, placebo-controlled trial | Healthy Smokers | Inhaled with cigarette smoke | Reduced brachial-ankle pulse wave velocity. | [3] |
Experimental Protocols and Methodologies
A critical aspect of evaluating therapeutic efficacy is understanding the experimental designs employed. The following sections detail the methodologies from key cited studies.
In Vivo Anti-Inflammatory Pain Model (Formalin Test)
The formalin test is a widely used model for assessing analgesic activity. As described in a study on the combined effects of cannabidiol (B1668261) and BCP, the protocol involves:
-
Subjects: Male ICR mice.
-
Drug Administration: BCP is administered at doses of 1, 3, 10, and 30 mg/kg.
-
Induction of Pain: A 20 µL injection of 5% formalin is administered subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Assessment: The time the animal spends licking the injected paw is recorded in 5-minute intervals for 40 minutes. The early phase (0-10 minutes) represents neurogenic pain, while the late phase (10-40 minutes) represents inflammatory pain.
-
Data Analysis: The total time spent licking during the inflammatory phase is calculated and compared between treated and vehicle groups.[7]
In Vivo Neuropsychiatric Model (Tail Suspension Test)
The tail suspension test is a common behavioral paradigm to screen for potential antidepressant drugs. A study investigating BCP's effects on depression-like behavior utilized the following protocol:
-
Subjects: Mice.
-
Drug Administration: Chronic oral administration of BCP (10 mg/kg).
-
Procedure: Mice are suspended by their tails for a set period (e.g., 6 minutes), and the duration of immobility is recorded.
-
Data Analysis: A significant decrease in the duration of immobility in the BCP-treated group compared to the control group is indicative of an antidepressant-like effect.[2]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are underpinned by its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex molecular interactions.
Caption: this compound's primary signaling pathways.
The primary mechanism of action for BCP involves its selective agonism of the CB2 receptor.[1][2][10][11] This interaction triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinases (MAPKs) like Erk1/2, JNK1/2, and p38.[2][13] BCP also influences other crucial pathways such as the PI3K/AKT/mTOR and NF-κB signaling cascades, which are central to inflammation, cell survival, and proliferation.[1][4] Additionally, BCP has been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, which are key regulators of lipid metabolism and inflammatory responses.[2][5][10][11][12]
Caption: General experimental workflow for evaluating BCP's therapeutic efficacy.
This guide provides a consolidated overview of the current scientific literature on the therapeutic efficacy of this compound. The presented data and pathways highlight its significant potential as a multi-target therapeutic agent for a range of disorders. Further rigorous clinical trials are warranted to fully elucidate its therapeutic benefits and establish its role in clinical practice.[4][10][14]
References
- 1. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Potential Therapeutic Role of this compound as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cannakeys.com [cannakeys.com]
- 9. Preclinical investigation of β-caryophyllene as a therapeutic agent in an experimental murine model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of β-caryophyllene, A Dietary Cannabinoid, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of β-Caryophyllene: A Dietary Cannabinoid in Diabetes and Associated Complications [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effects of β -caryophyllene, A Dietary Cannabinoid, in Animal Models of Drug Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-Caryophyllene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of beta-caryophyllene, a common terpene used in laboratory settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound, while naturally occurring, requires careful handling due to its potential as a skin sensitizer (B1316253) and an aspiration hazard.[1][2][3] It is crucial to avoid contact with skin, eyes, and clothing.[1] In case of contact, wash the affected area thoroughly with soap and water.[1][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3] Keep it away from all sources of ignition, including heat, sparks, and open flames, and take precautionary measures against static discharges.[1]
Accidental Release and Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination. For small spills, use an absorbent material such as sand, silica (B1680970) gel, or universal binders to contain the substance.[1][4] For larger spills, dike the area to prevent spreading and pump the product into a suitable container.[1][2] In either scenario, the absorbed material must be disposed of in accordance with hazardous waste regulations.[1] It is imperative that this compound is not discharged into drains, surface waters, or groundwater.[1][3]
| Spill Size | Containment Method | Disposal of Contaminated Material |
| Small | Absorb with inert material (e.g., sand, silica gel).[1][4] | Dispose of as hazardous waste in accordance with regulations.[1] |
| Large | Dike the spillage to prevent spreading. Pump off the product.[1][2] | Dispose of as hazardous waste in accordance with regulations.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by local, regional, national, and international regulations for hazardous waste.[1][3][5] It is classified as a hazardous waste and must be managed through a designated chemical waste disposal program.[6][7]
-
Waste Identification and Segregation :
-
Containerization :
-
Collect waste this compound in its original container or a suitable, compatible container made of glass, plastic, or metal.[6]
-
Ensure the container is in good condition with a secure, tightly sealed cap to prevent leaks and the accumulation of flammable vapors.[1][5]
-
Do not overfill containers; leave at least one inch of headroom to allow for expansion.[9]
-
-
Labeling :
-
Storage :
-
Final Disposal :
-
Dispose of the contents and the container at a hazardous or special waste collection point.[1]
-
It is highly recommended to partner with a licensed and certified hazardous waste disposal company to ensure compliance with all regulations.[8][12] Never pour this compound down the drain or dispose of it in the regular trash.[6][12]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. download.basf.com [download.basf.com]
- 2. vigon.com [vigon.com]
- 3. directpcw.com [directpcw.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Personal protective equipment for handling beta-Caryophyllene
Essential Safety and Handling Guide for beta-Caryophyllene
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Key Safety Data
The following table summarizes important quantitative safety data for this compound. Note that some values may refer to this compound in a solution, as specified.
| Parameter | Value | Source |
| CAS Number | 87-44-5 | [1][2][3] |
| Molecular Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Flash Point | 12 °C (53.6 °F) | In solution with propan-2-ol[4] |
| Boiling Point | 82 °C (179.6 °F) | In solution with propan-2-ol[4] |
| Auto-ignition Temperature | 425 °C (797 °F) | In solution with propan-2-ol[4] |
| Occupational Exposure Limits | Not established | [1][5][6] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Always wear safety goggles with side shields to protect against splashes.[1][2][6][7]
-
Hand Protection: Chemical-resistant gloves are required.[1][2][5][6][7][8][9][10] Inspect gloves for any damage before use and utilize proper glove removal techniques to avoid skin contact.[6]
-
Body Protection: Wear a lab coat or impervious clothing.[1][6] For tasks with a higher risk of exposure, disposable sleeves may be worn.[11] Any contaminated clothing must be removed immediately and washed before being reused.[5][8][9]
-
Respiratory Protection: Under conditions of adequate ventilation, respiratory protection is generally not necessary.[6][7] If vapors or aerosols are generated, a suitable respirator must be used.[1][5]
Operational Plan: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][2][8][12]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of vapors or mists.[1][2][3][5][7][8][12]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1] Always wash hands thoroughly with soap and water after handling the substance.[1][2][7][8]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other potential ignition sources.[7][8][12] Take precautionary measures against static discharge.[3][12]
Storage Procedures
-
Container: Keep the container tightly sealed when not in use.[1][2][6][8][12]
-
Location: Store in a cool, dry, and well-ventilated area.[1][7][8] A recommended storage temperature is between 2–8 °C.[2]
-
Security: Store in a locked cabinet or secure area to prevent unauthorized access.[5][7][9]
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][5]
-
Remove Ignition Sources: Eliminate all potential sources of ignition from the vicinity.[8][11]
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary, before addressing the spill.[1][5][8]
-
Containment: Cover drains and contain the spill using an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[2][3][8][9]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container labeled for chemical waste.[8][11]
-
Decontamination: Clean the spill area thoroughly. A wash with 60-70% ethanol (B145695) followed by a soap and water solution can be effective.[11]
-
Environmental Protection: Prevent the spilled material from entering drains, sewers, or waterways.[2][3][5][8][12]
First Aid Measures
-
If Swallowed: Aspiration hazard. May be fatal if swallowed and enters airways.[2][3][5][7][8] Immediately call a poison control center or doctor. Do NOT induce vomiting. [2][5][7][8][9]
-
If on Skin: May cause an allergic skin reaction.[2][3][5][8] Immediately wash the affected area with plenty of soap and water.[5][8][9] If irritation or a rash develops, seek medical attention.[5][8][9]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek medical advice.[1][2]
-
If Inhaled: Move the individual to fresh air.[1][2][5] If breathing becomes difficult, seek immediate medical attention.[1][9]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.[5][8][9][12]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[8][11]
-
Hazardous Waste: This material and its container may be classified as hazardous waste and must be disposed of accordingly.[9]
-
Environmental Precaution: Do not allow the chemical waste to enter the sewer system or the environment.[5]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.
Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. files.trueterpenes.com [files.trueterpenes.com]
- 8. directpcw.com [directpcw.com]
- 9. vigon.com [vigon.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
